1-Methylcyclopropyl 4-nitrophenyl carbonate
Description
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Properties
IUPAC Name |
(1-methylcyclopropyl) (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-11(6-7-11)17-10(13)16-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOETPMTMBQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728302 | |
| Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046817-22-4 | |
| Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Versatile Reagent in Modern Drug Discovery
Introduction: Unveiling a Unique Synthetic Tool
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the cyclopropyl group has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical characteristics.[1] 1-Methylcyclopropyl 4-nitrophenyl carbonate emerges as a highly valuable reagent, providing a direct and efficient means to introduce the 1-methylcyclopropyl moiety into a diverse range of molecules.
This technical guide offers a comprehensive overview of this compound, from its synthesis and chemical properties to its practical applications in the synthesis of bioactive compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1046817-22-4 | [2] |
| Molecular Formula | C₁₁H₁₁NO₅ | [2] |
| Molecular Weight | 237.21 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
The Synthetic Utility: A Tale of Two Moieties
The synthetic power of this compound lies in the synergistic interplay of its two key structural components: the 1-methylcyclopropyl group and the 4-nitrophenyl carbonate activating group.
The Significance of the 1-Methylcyclopropyl Group in Drug Design
The cyclopropyl ring is the smallest carbocycle and possesses unique electronic and conformational properties. Its incorporation into drug candidates can offer several advantages:
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a flexible molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity (logP), solubility, and pKa, providing a tool to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl or a vinyl group, allowing for fine-tuning of the steric and electronic profile of a molecule.
The 4-Nitrophenyl Carbonate: An Efficient Activating Group
The 4-nitrophenyl carbonate moiety is a well-established and highly effective activating group for the formation of carbamates, carbonates, and ureas. Its utility stems from several key features:
-
Excellent Leaving Group: The 4-nitrophenoxide anion is a very good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge through resonance.
-
Reaction Monitoring: The release of the 4-nitrophenoxide ion during a reaction results in the formation of a yellow-colored solution, providing a convenient visual and spectrophotometric method to monitor the reaction's progress.[4]
-
Reactivity with Nucleophiles: The carbonyl carbon of the carbonate is highly electrophilic and readily reacts with a wide range of nucleophiles, most notably amines, to form stable carbamate linkages.[5]
Synthesis of this compound
The synthesis of the title compound is a straightforward process, typically involving the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methylcyclopropanol
-
4-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-methylcyclopropanol (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as an off-white to light yellow solid.
Mechanism of Action and Key Applications
The primary application of this compound is as a reagent for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group, particularly for the formation of carbamates from primary and secondary amines.
Figure 2: General mechanism of carbamate formation using this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the desired 1-methylcyclopropyl carbamate.
Application in Bioactive Molecule Synthesis: A Hypothetical Case Study
To illustrate the utility of this reagent, consider the synthesis of a hypothetical derivative of a known bioactive scaffold, where the introduction of a 1-methylcyclopropyl carbamate is desired to enhance its metabolic stability.
Target: Synthesis of a 1-methylcyclopropyl carbamate derivative of a primary amine-containing drug candidate.
Experimental Protocol: Synthesis of a 1-Methylcyclopropyl Carbamate
Materials:
-
Amine-containing drug candidate (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-containing drug candidate in anhydrous DMF or DCM.
-
Add TEA or DIPEA to the solution.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. The formation of a yellow color indicates the release of 4-nitrophenoxide. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1-methylcyclopropyl carbamate derivative.
This protocol can be adapted for a wide range of primary and secondary amines, making this compound a versatile tool for late-stage functionalization and library synthesis in drug discovery programs. The resulting 1-methylcyclopropyl carbamates can be evaluated for their biological activity and pharmacokinetic properties.[6]
Structural Elucidation: Spectroscopic Data
The structural integrity of this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Expected Features |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around 7.4-8.3 ppm).- A singlet for the methyl group on the cyclopropyl ring (around 1.5 ppm).- Two multiplets for the methylene protons of the cyclopropyl ring (in the upfield region, typically below 1.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carbonate (around 152-155 ppm).- Aromatic carbons of the 4-nitrophenyl group (in the range of 120-155 ppm).- Quaternary carbon of the cyclopropyl ring attached to the oxygen.- Methyl carbon.- Methylene carbons of the cyclopropyl ring. |
| FTIR | - Strong C=O stretching vibration of the carbonate (around 1760-1780 cm⁻¹).- Characteristic N-O stretching vibrations of the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹).- C-O stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 237.21. |
Conclusion: A Valuable Asset for Chemical Innovation
This compound stands as a testament to the power of rational reagent design in advancing chemical synthesis and drug discovery. Its ability to efficiently introduce the valuable 1-methylcyclopropyl moiety into a wide array of molecules through the formation of stable carbamate linkages makes it an indispensable tool for medicinal chemists. The straightforward synthesis, coupled with the ease of reaction monitoring, further enhances its appeal. As the quest for novel therapeutics with improved properties continues, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
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ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]
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1-Methylcyclopropyl 4-nitrophenyl carbonate structure and properties
An In-Depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate
Introduction: A Strategic Intermediate for Modern Chemistry
In the landscape of organic synthesis and drug development, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. This compound has emerged as a compound of significant interest, bridging the unique steric and electronic properties of the cyclopropyl moiety with the versatile reactivity of an activated carbonate system. The cyclopropane ring, the smallest of the cycloalkanes, is widely incorporated into drug design to enhance metabolic stability, modulate bioactivity, and constrain molecular conformation.[1] When functionalized with a 1-methyl group, it provides a specific three-dimensional profile.
This guide provides a comprehensive technical overview of this compound, covering its core physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its applications as a pivotal intermediate in pharmaceutical and agrochemical research.[2][3] The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes for the synthesis of novel molecular entities.
Molecular Structure and Physicochemical Properties
The structure of this compound, with CAS Number 1046817-22-4, incorporates a 1-methylcyclopropoxy group and a 4-nitrophenoxy group linked by a central carbonyl.[4] The 4-nitrophenyl group serves as an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This "activated" nature is the cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1046817-22-4 | [4] |
| Molecular Formula | C₁₁H₁₁NO₅ | [4][5] |
| Molecular Weight | 237.21 g/mol | [1][4] |
| MDL Number | MFCD17014665 | [4][5] |
| SMILES | O=C(OC1(C)CC1)OC2=CC=C(=O)C=C2 | [4] |
| Appearance | White to pale yellow solid (inferred) | [6] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the acylation of 1-methylcyclopropanol with 4-nitrophenyl chloroformate. This reaction is a standard method for creating activated carbonates from alcohols.[7][8] The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical to prevent side reactions and to neutralize the hydrochloric acid byproduct generated during the reaction. Dichloromethane (CH₂Cl₂) is an ideal solvent due to its inertness and ability to dissolve the reactants.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methylcyclopropanol
-
4-Nitrophenyl chloroformate
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropanol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath. The rationale for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acylating Agent Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a slow addition rate is crucial for temperature control.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted chloroformate and acidic impurities), water, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Caption: Figure 1: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of its carbonate carbonyl group. The electron-withdrawing effect of the 4-nitrophenyl group polarizes the C=O bond, making the carbonyl carbon highly electrophilic.[6] This allows for efficient reaction with a wide range of nucleophiles.
Upon nucleophilic attack, the reaction proceeds via a stepwise mechanism, forming a tetrahedral intermediate.[9] The subsequent collapse of this intermediate expels the 4-nitrophenolate anion, which is a highly stabilized and excellent leaving group.[7] This process is often irreversible and drives the reaction to completion. The release of the yellow-colored 4-nitrophenolate ion under basic conditions can also be used to monitor the reaction progress spectrophotometrically.[7][10]
Common applications of this reactivity include:
-
Carbamate Synthesis: Reaction with primary or secondary amines yields stable carbamate linkages. This is foundational for its use in medicinal chemistry and as a linker in more complex molecules like PROTACs.[3][11]
-
Carbonate Synthesis: Reaction with other alcohols or phenols allows for the synthesis of unsymmetrical carbonates.
Caption: Figure 2: General reaction mechanism with nucleophiles.
Applications in Research and Development
This reagent is a versatile intermediate with broad applications in several fields.[2]
-
Pharmaceutical Intermediates: The 1-methylcyclopropyl group is a valuable motif in drug design. Its inclusion can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility.[1] This reagent provides a direct route to incorporate this group into a lead molecule via a carbamate or carbonate linker.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on the synthesis of carbamate derivatives, for which this compound is an ideal precursor.[3]
-
Bioconjugation and PROTACs: The ability to react cleanly with amines makes 4-nitrophenyl carbonates valuable tools in bioconjugation.[11] A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the reagent can be used to attach a flexible linker to an E3 ligase ligand or a target protein ligand, forming a stable carbamate bond.[11]
-
Polymer Chemistry: The reactivity of the compound allows it to be used in step-growth polymerization reactions to create polycarbonates or polyurethanes with specific properties imparted by the cyclopropyl group.[3]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. While specific spectral data is proprietary to manufacturers, a scientist would expect the following characteristic results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region), a singlet for the methyl protons, and diastereotopic signals for the cyclopropyl methylene protons.
-
¹³C NMR: Would reveal signals for the carbonyl carbon (~150-155 ppm), aromatic carbons, and the quaternary and methylene carbons of the cyclopropyl ring, as well as the methyl carbon.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonate group would be prominent (typically ~1760-1780 cm⁻¹). Additional peaks for the C-O stretches and the nitro group (around 1525 and 1345 cm⁻¹) would also be expected.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically with UV detection at a wavelength where the 4-nitrophenyl chromophore absorbs strongly (e.g., ~270-280 nm).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds like bis(4-nitrophenyl) carbonate and 4-nitrophenol provide a strong basis for handling precautions.[12][13][14]
-
Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation.[13] The compound is likely moisture-sensitive, as water can hydrolyze the activated carbonate.[12]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[14] Keep away from heat and sources of ignition.[12]
-
Storage: As recommended, store in a tightly sealed container in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][4]
Conclusion
This compound is a highly functionalized and reactive intermediate that offers significant advantages in modern organic synthesis. Its design combines the desirable pharmacokinetic influence of the 1-methylcyclopropyl group with the reliable and versatile reactivity of an activated 4-nitrophenyl carbonate. This combination makes it an invaluable tool for scientists in drug discovery, agrochemical development, and materials science for the efficient construction of complex molecular architectures. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in research and development settings.
References
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- Thermo Fisher Scientific. (2009). Safety Data Sheet - Bis(p-nitrophenyl) carbonate.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
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- National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.
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- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Org. Synth., 97, 96-124.
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- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
Foreword: The Strategic Importance of Activated Carbonates in Modern Chemistry
In the landscape of contemporary organic and medicinal chemistry, the strategic activation of hydroxyl groups is a cornerstone of complex molecular construction. Among the myriad of activating agents, 4-nitrophenyl chloroformate stands out for its ability to generate stable, yet reactive, carbonate esters. These intermediates are invaluable in the synthesis of carbamates, ureas, and other critical functional groups. This guide focuses on a particularly intriguing molecule: 1-Methylcyclopropyl 4-nitrophenyl carbonate. The incorporation of the strained 1-methylcyclopropyl moiety presents unique synthetic challenges and imparts valuable properties to its derivatives, making a thorough understanding of its synthesis pathway essential for researchers in drug development and fine chemical synthesis.[1][2] This document provides a comprehensive, in-depth exploration of the synthesis of this compound, grounded in established scientific literature and practical laboratory insights.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound (2), points to two primary precursors: 1-methylcyclopropanol (1) and 4-nitrophenyl chloroformate (3).
Caption: Retrosynthetic analysis of this compound.
The primary challenges in this synthesis lie not in the carbonate formation itself, which is a relatively standard transformation, but in the efficient and scalable preparation of the volatile and water-miscible precursor, 1-methylcyclopropanol.[3] Furthermore, the reaction conditions for the final step must be carefully optimized to maximize yield and minimize the formation of byproducts, most notably bis(4-nitrophenyl) carbonate.[3]
Synthesis of the Key Precursor: 1-Methylcyclopropanol
The synthesis of 1-methylcyclopropanol (1) is most effectively achieved via the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium alkoxide catalyst.[3][4] This reaction forms a titanacyclopropane intermediate, which then undergoes further reaction to yield the cyclopropanol.
Optimized Kulinkovich Reaction Protocol
An optimized procedure has been developed to produce multigram quantities of 1-methylcyclopropanol with improved reproducibility and yield.[4]
Reaction Scheme:
Caption: Kulinkovich reaction for the synthesis of 1-methylcyclopropanol.
Key Improvements and Rationale:
-
Catalyst Selection: The use of titanium tetra(2-ethyl)hexyloxide is a key improvement, offering better solubility and performance compared to more common titanium alkoxides like titanium(IV) isopropoxide.[4]
-
Solvent Volume: Reducing the volume of the reaction solvent (THF) leads to a more concentrated reaction mixture, improving reaction kinetics and efficiency.[4]
-
Substrate Addition: Adding the methyl acetate starting material in portions helps to control the reaction exotherm and maintain a steady concentration of the reactants, minimizing side reactions.[4]
-
Workup and Purification: A significant challenge in the synthesis of 1-methylcyclopropanol is its volatility and miscibility with water, which complicates purification by simple distillation.[3] An azeotropic distillation with hexane has been shown to be effective in removing water and other by-products like ethanol and propan-2-ol.[3][4]
Step-by-Step Experimental Protocol for 1-Methylcyclopropanol
-
Reaction Setup: A dry, nitrogen-flushed reactor is charged with a solution of titanium tetra(2-ethyl)hexyloxide in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Ethylmagnesium bromide solution is added dropwise to the cooled reactor, maintaining a low temperature.
-
Ester Addition: Methyl acetate is added in portions to the reaction mixture.
-
Quenching: The reaction is carefully quenched with aqueous acid.
-
Workup: The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are subjected to azeotropic distillation with hexane to remove water and low-boiling impurities. The fraction distilling between 100-106 °C is collected, yielding 1-methylcyclopropanol.[3]
Synthesis of this compound
The conversion of 1-methylcyclopropanol to the target 4-nitrophenyl carbonate is achieved by reaction with 4-nitrophenyl chloroformate in the presence of a base.
Optimized Carbonate Formation Protocol
Initial attempts at this conversion using standard conditions (e.g., pyridine or triethylamine in THF) resulted in variable yields (35-60%) and required challenging chromatographic purification.[3] An optimized protocol has been developed to address these issues.
Reaction Scheme:
Caption: Synthesis of the target carbonate from 1-methylcyclopropanol.
Key Improvements and Rationale:
-
Solvent: Changing the reaction solvent from THF to dichloromethane (CH2Cl2) is a critical improvement. It facilitates the removal of a key byproduct, bis(4-nitrophenyl) carbonate, which has low solubility in a mixture of dichloromethane and hexane.[3]
-
Drying of Precursor: Pre-drying the solution of 1-methylcyclopropanol in dichloromethane with sodium sulfate minimizes the presence of water, which can react with 4-nitrophenyl chloroformate to form the unwanted bis(4-nitrophenyl) carbonate.[3]
-
Purification Strategy: The optimized protocol allows for a non-chromatographic purification. After an acidic workup, the dichloromethane layer is diluted with hexane, causing the bis(4-nitrophenyl) carbonate byproduct to precipitate, which can then be removed by filtration.[3]
Step-by-Step Experimental Protocol for this compound
-
Reaction Setup: A solution of 4-nitrophenyl chloroformate in dichloromethane is cooled in an ice bath.
-
Alcohol Addition: A cold, pre-dried solution of 1-methylcyclopropanol in dichloromethane is added to the reactor.
-
Base Addition: A solution of pyridine in dichloromethane is added dropwise to the cooled, stirring mixture over a period of 10 minutes.
-
Reaction Monitoring: The reaction is stirred for an additional 90 minutes.
-
Quenching and Workup: The reaction is quenched with dilute sulfuric acid. The organic layer is separated and washed successively with water, aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate.[3]
-
Purification: The dried organic layer is filtered and diluted with twice its volume of hexane. The mixture is allowed to stand, and the precipitated bis(4-nitrophenyl) carbonate is removed by filtration. The filtrate is concentrated under reduced pressure to yield the product.[3]
Data Summary
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Typical Yield |
| 1-Methylcyclopropanol | C4H8O | 72.11 | 104 | 65-70%[3] |
| This compound | C11H11NO5 | 237.21 | N/A (Solid) | >70% (optimized)[3] |
Conclusion and Future Perspectives
The synthesis of this compound is a two-stage process that requires careful optimization, particularly in the preparation and purification of the 1-methylcyclopropanol precursor. The optimized protocols presented in this guide, based on the work of Wright et al., provide a reliable and scalable method for the synthesis of this valuable chemical intermediate.[3][4] The availability of this compound facilitates its use in medicinal chemistry as a precursor for the 1-methylcyclopropyl carbamate (MPoc) group, which has applications as a versatile pharmacophore and a protecting group for amines.[3] Further research may focus on the development of catalytic, one-pot procedures to further streamline the synthesis and improve its overall efficiency and environmental footprint.
References
-
Wright, S. W., Darout, E., & Stevens, B. D. (2013). Study of the Kulinkovich Synthesis of 1-Methylcyclopropanol and Its Conversion into this compound. Thieme Connect. [Link]
-
MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Methylcyclopropyl 4-Nitrophenyl Carbonate: A Versatile Reagent for Amine Modification in Drug Discovery
Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational molecular design. Among these, the cyclopropyl group has emerged as a particularly valuable entity. Its unique electronic properties and rigid three-dimensional structure can profoundly influence the pharmacological profile of a lead compound. The introduction of a cyclopropyl ring can enhance metabolic stability, improve binding affinity by locking in an active conformation, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1]
This guide focuses on 1-Methylcyclopropyl 4-nitrophenyl carbonate (CAS Number 1046817-22-4), a highly efficient reagent designed for the precise introduction of the 1-methylcyclopropyl group onto primary and secondary amines. The resulting 1-methylcyclopropyloxycarbonyl (MPoc) protected amine is not only a valuable pharmacophore in its own right but also serves as a robust and versatile protecting group in complex multi-step syntheses.[2] This document will provide a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 1046817-22-4 | [3] |
| Molecular Formula | C₁₁H₁₁NO₅ | [4] |
| Molecular Weight | 237.21 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 46-48 °C | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in a dark place | [1] |
| Purity Specification | ≥95% | [6] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the cyclopropyl protons (multiplets), and the aromatic protons of the 4-nitrophenyl group (two doublets).
-
¹³C NMR: The carbon NMR would display resonances for the methyl carbon, the cyclopropyl carbons, the carbonyl carbon of the carbonate, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1780 cm⁻¹.[7] Strong asymmetric and symmetric stretches for the nitro group (NO₂) are also expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively, along with a C-O stretching band for the ester linkage around 1210 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the 4-nitrophenoxy group and other fragments.
Optimized Synthesis of this compound
The synthesis of this reagent has been a subject of detailed investigation, with a reproducible and scalable procedure developed to overcome initial challenges of low yields and difficult purification. The optimized two-step synthesis starts from the preparation of 1-methylcyclopropanol.
Step 1: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction
The Kulinkovich reaction provides an efficient route to 1-substituted cyclopropanols from esters. The optimized protocol for 1-methylcyclopropanol addresses issues of volatility, water miscibility, and byproduct formation.
Workflow for 1-Methylcyclopropanol Synthesis
Experimental Protocol:
-
Reaction Setup: In a multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of titanium(IV) isopropoxide (or a more optimized catalyst like titanium tetra(2-ethyl)hexyloxide) in an anhydrous solvent (e.g., THF or toluene) is prepared.
-
Grignard Addition: Ethylmagnesium bromide is added to the titanium catalyst solution at a controlled temperature.
-
Ester Addition: Methyl acetate is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature until completion.
-
Workup: The reaction is carefully quenched with aqueous acid.
-
Purification: The volatile and water-miscible 1-methylcyclopropanol is purified by azeotropic distillation to effectively remove water and other byproducts.
Step 2: Synthesis of this compound
The second step involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate. Optimization of this step is crucial to minimize the formation of the bis(4-nitrophenyl) carbonate byproduct.
Workflow for Final Product Synthesis
Experimental Protocol:
-
Reaction Setup: A solution of 4-nitrophenyl chloroformate in dichloromethane (CH₂Cl₂) is cooled to below 5°C in an ice bath.
-
Alcohol Addition: A solution of 1-methylcyclopropanol in CH₂Cl₂ (pre-dried with Na₂SO₄ to minimize water content) is added to the cooled chloroformate solution.
-
Base Addition: A solution of pyridine in CH₂Cl₂ is added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The mixture is stirred for approximately 90 minutes.
-
Workup: The reaction is quenched with dilute sulfuric acid. The organic layer is washed sequentially with water, aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate.
-
Purification: The crude product is purified by diluting the CH₂Cl₂ solution with hexane to precipitate the bis(4-nitrophenyl) carbonate byproduct, which is removed by filtration. The filtrate is then concentrated and the residue purified by column chromatography to yield the final product.
Mechanism of Action and Applications in Amine Modification
The utility of this compound lies in the high reactivity of the carbonate functional group, which is activated by the electron-withdrawing 4-nitrophenyl group. This makes the 4-nitrophenoxide an excellent leaving group.
Nucleophilic Acyl Substitution Mechanism
The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide anion to yield the highly stable 1-methylcyclopropyl carbamate (MPoc-protected amine).
Application 1: The MPoc Group as a Novel Amine Protecting Group
In multi-step organic synthesis, the protection of amine functionalities is often necessary to prevent unwanted side reactions.[8] The MPoc group, installed using this compound, has been introduced as a new and useful protecting group for amines.[2]
Key Features of the MPoc Protecting Group:
-
Orthogonality: The MPoc group is stable under conditions used to cleave many common amine protecting groups, including Boc (acidic conditions), Cbz (standard hydrogenolysis), Alloc, and Fmoc (basic conditions).[2] This orthogonality is highly valuable in complex synthetic strategies.
-
Stability: MPoc-protected amines exhibit remarkable stability across a wide range of conditions, including strong acids and bases, various oxidizing agents, and hydrogenation at room temperature.[2]
-
Cleavage Conditions: The MPoc group can be removed under specific conditions, such as exposure to hypobromous acid or through hydrogenolysis over a palladium catalyst at elevated temperatures (e.g., 80°C).[2]
Application 2: Introduction of the 1-Methylcyclopropyl Pharmacophore
Beyond its role as a protecting group, the direct incorporation of the 1-methylcyclopropyl carbamate moiety can be a strategic goal in drug design. This small, lipophilic group can occupy hydrophobic pockets in target proteins, improve cell permeability, and enhance metabolic stability by blocking potential sites of oxidation.
General Protocol for MPoc Protection of an Amine:
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Reagent Addition: Add this compound (typically 1.0-1.2 equivalents) to the solution. A non-nucleophilic base (e.g., triethylamine or DIPEA) may be added if the amine is used as a salt.
-
Reaction: Stir the mixture at room temperature. The reaction can often be monitored by the appearance of the yellow color of the 4-nitrophenoxide byproduct.
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and 4-nitrophenol. The MPoc-protected amine can then be purified by standard techniques such as column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a specialized reagent that provides a direct and efficient method for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group onto amines. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and synthetic organic chemists. The resulting MPoc-amines can serve as key intermediates in drug discovery programs, either as final products incorporating a desirable pharmacophore or as robustly protected intermediates in the synthesis of complex molecular architectures. As the demand for novel chemical entities with improved pharmacological properties continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug development.
References
- Wright, S. W. (2011). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 52(23), 3171-3173.
-
PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2025). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Retrieved from [Link]
-
YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. 1046817-22-4|1-Methylcyclopropyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 4. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. This compound,1046817-22-4-Amadis Chemical [amadischem.com]
- 6. 1046817-22-4 this compound AKSci 8049DN [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
physical and chemical properties of 1-Methylcyclopropyl 4-nitrophenyl carbonate
An In-Depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl Carbonate: Properties, Synthesis, and Applications
Introduction
This compound stands as a significant, albeit specialized, reagent in the landscape of modern organic synthesis and medicinal chemistry. Its utility is derived from a unique structural combination: a highly reactive 4-nitrophenyl carbonate group and a conformationally constrained 1-methylcyclopropyl moiety. The former acts as an efficient activating group, leveraging the excellent leaving group potential of 4-nitrophenoxide to facilitate reactions with a wide range of nucleophiles. The latter, the 1-methylcyclopropyl group, is a desirable structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of lead compounds.[1]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's physicochemical properties, a plausible and detailed synthetic protocol, a discussion of its reactivity with mechanistic insight, and an exploration of its current and potential applications. The objective is to equip the reader with the expert knowledge and practical methodologies required to effectively utilize this versatile chemical tool.
Section 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's physical and chemical characteristics is foundational to its successful application. This section details the core identifiers, physical properties, and a predicted spectroscopic profile for this compound.
Core Compound Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear reference for its identity.
| Identifier | Value |
| CAS Number | 1046817-22-4[1][2] |
| Molecular Formula | C₁₁H₁₁NO₅[2] |
| Molecular Weight | 237.21 g/mol [1] |
| IUPAC Name | (1-methylcyclopropyl) (4-nitrophenyl) carbonate |
| Canonical SMILES | CC1(CC1)OC(=O)OC2=CC=C([O-])C=C2[2] |
| MDL Number | MFCD17014665[1] |
Physical Properties
While comprehensive experimental data is not widely published, the following physical properties are reported by chemical suppliers.
| Property | Value |
| Physical State | Solid[3] |
| Storage Conditions | Refrigerated (2-8°C), keep in a dark place under an inert atmosphere[1] |
| Boiling Point | Not available[2] |
| Melting Point | Not available[1] |
Structural Analysis & Predicted Spectroscopic Profile
The structure of this compound dictates its chemical behavior and its spectroscopic signature. The electron-withdrawing nitro group on the phenyl ring is key to the reactivity of the carbonate, making the carbonyl carbon highly electrophilic. In the absence of published spectra, a predictive analysis based on established principles of spectroscopy provides a powerful tool for characterization.[4]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.30 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the nitro group, deshielded by the electron-withdrawing effect of the NO₂ and carbonate oxygen.
-
δ 7.40 (d, J = 9.2 Hz, 2H): Aromatic protons meta to the nitro group.
-
δ 1.55 (s, 3H): Methyl protons on the cyclopropyl ring.
-
δ 1.20 - 1.10 (m, 2H): Methylene protons on the cyclopropyl ring adjacent to the methyl-bearing carbon.
-
δ 0.90 - 0.80 (m, 2H): Methylene protons on the cyclopropyl ring distal to the methyl-bearing carbon.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 155.5: Aromatic carbon attached to the carbonate oxygen.
-
δ 152.0: Carbonyl carbon of the carbonate.
-
δ 145.8: Aromatic carbon bearing the nitro group.
-
δ 125.5: Aromatic carbons ortho to the nitro group.
-
δ 121.8: Aromatic carbons meta to the nitro group.
-
δ 75.0: Quaternary carbon of the cyclopropyl ring.
-
δ 22.0: Methyl carbon.
-
δ 18.0: Methylene carbons of the cyclopropyl ring.
Predicted IR Spectroscopy (KBr Pellet):
-
~1775 cm⁻¹ (Strong): C=O stretch of the carbonate.
-
~1525 cm⁻¹ (Strong): Asymmetric N-O stretch of the nitro group.
-
~1350 cm⁻¹ (Strong): Symmetric N-O stretch of the nitro group.
-
~1220 cm⁻¹ (Strong): C-O stretch of the carbonate-ester linkage.
-
~860 cm⁻¹ (Medium): Aromatic C-H bend.
Mass Spectrometry (EI):
-
m/z 237: Molecular ion (M⁺).
-
m/z 139: Fragment corresponding to the 4-nitrophenoxide ion.
-
m/z 71: Fragment corresponding to the 1-methylcyclopropoxy cation.
This protocol outlines the standard steps for acquiring NMR, IR, and MS data for a solid organic compound like this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5]
-
Process the data (phasing, baseline correction, and integration) to obtain the final spectra.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.
-
Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[5]
-
Section 2: Synthesis and Purification
While this compound is commercially available, an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or create analogues. The most logical and efficient approach involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection at the carbonate linkage, identifying 1-methylcyclopropanol and 4-nitrophenyl chloroformate as the key starting materials. This is a standard and reliable method for carbonate formation.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of activated carbonates from alcohols and chloroformates.[6]
Materials:
-
1-Methylcyclopropanol
-
4-Nitrophenyl chloroformate
-
Triethylamine (Et₃N) or Pyridine (base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The use of a non-nucleophilic base is critical to prevent side reactions with the chloroformate.
-
Chloroformate Addition: Dissolve 4-nitrophenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C. The slow addition helps to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted chloroformate and acidic byproducts, followed by water (1x), and finally brine (1x) to aid in drying.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Synthesis and Purification Workflow
The following diagram visualizes the key stages of the synthesis and purification process.
Caption: Workflow for synthesis and purification.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of its carbonate carbonyl group, which is activated by the adjacent 4-nitrophenoxy moiety.
The Role of the 4-Nitrophenyl Carbonate Moiety
This functional group serves as an excellent acylating agent. The strong electron-withdrawing nitro group stabilizes the resulting 4-nitrophenoxide anion, making it a superb leaving group.[7] This inherent reactivity allows the compound to readily react with nucleophiles, such as amines and alcohols, under mild conditions to form stable carbamate and carbonate linkages, respectively.[8]
The general mechanism involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide.[9]
Caption: General reaction mechanism with a nucleophile.
The Influence of the 1-Methylcyclopropyl Group
The 1-methylcyclopropyl group is primarily a spectator in the acylation reaction itself but is the key moiety being transferred to the nucleophile. In the context of drug development, incorporating a cyclopropyl ring can be a strategic decision to block sites of metabolism, thereby increasing the half-life of a drug.[1] It also introduces conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding affinity to its target.[1]
Protocol: Carbamate Formation as a Model Reaction
This protocol demonstrates the utility of this compound in forming a carbamate with a primary amine. The release of the yellow 4-nitrophenolate anion can often be monitored visually or spectrophotometrically.[7]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Triethylamine (optional, as a scavenger for any generated acid)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in DMF or DCM in a round-bottom flask with a stir bar.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours.
-
Monitoring: A yellow color may develop as 4-nitrophenoxide is released.[7] Monitor the reaction by TLC to confirm the consumption of the starting carbonate.
-
Work-up and Purification: Once complete, dilute the reaction mixture with a larger volume of ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting carbamate product by column chromatography or recrystallization.
Section 4: Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several areas of chemical research.
Reagent for Introducing the 1-Methylcyclopropyl Moiety
The primary application is as a synthetic intermediate to install the 1-methylcyclopropoxy group onto a molecule of interest.[10] This is particularly relevant in medicinal chemistry, where this motif can be explored as a metabolically robust alternative to more labile groups like isopropyl or tert-butyl groups. The ability to introduce this group via a stable carbamate or carbonate linkage offers a reliable synthetic route to novel chemical entities.[11]
Synthesis of Base-Labile Protecting Groups
Carbamates and carbonates derived from 4-nitrophenyl precursors can function as base-labile protecting groups for amines and alcohols, respectively. These groups are generally stable under neutral and acidic conditions but are readily cleaved under mild basic conditions via hydrolysis.[7] This provides an orthogonal protection strategy to commonly used acid-labile groups (e.g., Boc) or hydrogenolysis-labile groups (e.g., Cbz), expanding the toolkit for complex multi-step syntheses.[7]
Potential as a Linker in Bioconjugation
The reactive nature of 4-nitrophenyl carbonates has been harnessed in the field of bioconjugation to link molecules together. For example, similar activated carbonates are used to construct the linkers in Proteolysis Targeting Chimeras (PROTACs) or to attach drugs to antibodies in Antibody-Drug Conjugates (ADCs).[12] While specific use of this exact compound is not widely documented, its chemical properties make it a plausible candidate for such applications, where the 1-methylcyclopropyl group could serve as a stable, conformationally defined spacer element within a larger linker structure.
Section 5: Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. The following information is derived from available safety data sheets.
Hazard Identification
This compound is classified with the following hazards.[2]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[1][3]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13]
Conclusion
This compound emerges as a highly functionalized and versatile reagent for the modern organic chemist. Its value lies in the predictable and efficient reactivity of the activated carbonate, which serves as a gateway for introducing the medicinally relevant 1-methylcyclopropyl moiety into a diverse array of molecules. From its use in creating novel drug candidates to its potential application in constructing complex bioconjugates, this compound offers a unique combination of reactivity and structural utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely integrate this powerful tool into their synthetic programs.
References
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Reddy, K. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2138–2145. [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Campodónico, P. R., et al. (2008). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 73(19), 7520–7530. [Link]
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Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
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Fensome, A., et al. (2013). A Strategy to Minimize Reactive Metabolite Formation: Discovery of a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist. Journal of Medicinal Chemistry, 56(22), 9077–9086. [Link]
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University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
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An In-Depth Technical Guide to the Reaction Mechanism of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the reaction mechanisms associated with 1-methylcyclopropyl 4-nitrophenyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, potential reaction pathways, and experimental considerations for this versatile reagent.
Introduction: A Tale of Two Reactivities
This compound is a molecule of significant interest due to its dual reactive nature. On one hand, it functions as an activated carbonate, susceptible to nucleophilic acyl substitution. This reactivity is primarily dictated by the presence of the excellent 4-nitrophenyl leaving group. On the other hand, the 1-methylcyclopropyl moiety introduces the intriguing possibility of carbocation-mediated rearrangements, a hallmark of cyclopropylcarbinyl systems.[1][2] Understanding the interplay between these two potential pathways is crucial for predicting reaction outcomes and designing synthetic strategies.
Synthesis of this compound
The preparation of this compound typically involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of the Title Compound
-
To a stirred solution of 1-methylcyclopropanol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq.) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Core Reaction Mechanisms: A Dichotomy of Pathways
The reaction of this compound with a nucleophile can proceed through two primary, and potentially competing, mechanistic pathways.
Part A: The Canonical Nucleophilic Acyl Substitution Pathway
In the absence of factors promoting carbocation formation, the predominant reaction mechanism is a nucleophilic acyl substitution at the carbonyl carbon of the carbonate.[3][4] This is a classic addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.[5]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion. The stability of this anion, due to resonance and the electron-withdrawing nitro group, makes it an excellent leaving group and drives the reaction forward.[6][7][8]
This pathway is favored by strong, neutral or anionic nucleophiles and conditions that do not promote the formation of a carbocation on the cyclopropylcarbinyl portion of the molecule.[9]
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution
-
Dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq.). If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq.).
-
Stir the reaction at room temperature and monitor its progress. The release of 4-nitrophenol can often be observed by a yellow coloration of the solution.[7]
-
Upon completion, the solvent is removed in vacuo.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with aqueous sodium bicarbonate to remove 4-nitrophenol, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Part B: The Cyclopropylcarbinyl Cation Rearrangement Pathway
Under certain conditions, particularly with weaker nucleophiles or in the presence of Lewis or Brønsted acids, the reaction can be initiated by the departure of the 4-nitrophenoxide group, leading to the formation of a 1-methylcyclopropylcarbinyl cation.[10][11] This cation is highly prone to rearrangement.
-
Formation of the Cyclopropylcarbinyl Cation: The departure of the 4-nitrophenoxide leaving group, potentially assisted by a Lewis acid, generates the 1-methylcyclopropylcarbinyl cation.
-
Ring-Opening Rearrangement: This cation can undergo a rapid, facile ring-opening to form the more stable tertiary homoallylic cation.[1][2]
-
Nucleophilic Trapping: The nucleophile then attacks the rearranged homoallylic cation to yield the final product.
This pathway leads to products where the original cyclopropyl ring has been opened and a double bond has been formed. The regioselectivity of the nucleophilic attack on the homoallyl cation will determine the final product isomer(s).
Caption: Cyclopropylcarbinyl Cation Rearrangement.
Mechanistic Crossroads: Factors Influencing the Reaction Pathway
The outcome of the reaction is highly dependent on the experimental conditions. The following table summarizes the key factors that can be tuned to favor one mechanism over the other.
| Factor | Favors Nucleophilic Acyl Substitution | Favors Cationic Rearrangement | Rationale |
| Nucleophile | Strong (e.g., primary/secondary amines, alkoxides) | Weak (e.g., alcohols, water) | Strong nucleophiles react quickly at the carbonyl center before C-O bond cleavage can occur. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic or non-polar with Lewis Acid | Polar aprotic solvents can stabilize the tetrahedral intermediate. Solvents that can support carbocation stability favor rearrangement. |
| Catalyst | Base catalysis (if applicable for the nucleophile) | Lewis or Brønsted acid catalysis | Acids can coordinate to the carbonate oxygen, facilitating the departure of the leaving group and promoting cation formation. |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can provide the activation energy needed for C-O bond cleavage to form the carbocation. |
Summary of Potential Products
| Reaction Pathway | Generic Product Structure | Key Features |
| Nucleophilic Acyl Substitution | 1-Methylcyclopropyl-OC(=O)Nu | Retention of the cyclopropyl ring. |
| Cationic Rearrangement | CH2=CH-C(CH3)(Nu)-R' | Formation of a homoallylic product with loss of the cyclopropyl moiety. |
Conclusion
The reactivity of this compound is a fascinating case study in mechanistic dichotomy. While it is designed to act as an efficient acylating agent via a nucleophilic acyl substitution pathway, the inherent strain and electronic properties of the 1-methylcyclopropyl group present a viable alternative pathway involving a cationic rearrangement. A thorough understanding of the reaction conditions and the nature of the nucleophile is paramount for chemists to control the reaction outcome and selectively synthesize either the cyclopropyl-retained or the rearranged homoallylic product. This control is essential for the effective application of this reagent in complex molecule synthesis.
References
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Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. RSC Publishing, 2023.
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Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. RSC Publishing.
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Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv | Cambridge Open Engage, 2023.
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1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams School of.* ChemRxiv.
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Nucleophilic Acyl Substitution. BYJU'S.
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C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. BMC Chemistry, 2020.
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An In-Depth Technical Guide to 1-Methylcyclopropyl 4-Nitrophenyl Carbonate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug design, the pursuit of molecular scaffolds that confer enhanced potency, metabolic stability, and optimized pharmacokinetic profiles is relentless. Among the structural motifs that have garnered significant attention is the cyclopropane ring.[1] This small, strained carbocycle is not merely a passive spacer but an active contributor to a molecule's biological activity.[2] Its rigid framework allows for precise control over the spatial orientation of functional groups, enhancing binding affinity to target proteins.[3] Furthermore, the cyclopropane unit is often more resistant to metabolic degradation compared to linear alkyl chains, offering a longer in vivo half-life for drug candidates.[3]
This guide focuses on a key reagent for introducing a particularly valuable cyclopropane-based functional group: 1-Methylcyclopropyl 4-nitrophenyl carbonate . This compound serves as an efficient precursor for the installation of the 1-methylcyclopropyl carbamate (MPoc) moiety, a protecting group and pharmacophore with advantageous properties. We will delve into the optimized synthesis of this reagent, its chemical characteristics, and its primary application in the formation of carbamates, providing a comprehensive resource for its utilization in research and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1046817-22-4 | [4] |
| Molecular Formula | C₁₁H₁₁NO₅ | [4] |
| Molecular Weight | 237.21 g/mol | [4] |
| Appearance | Not specified in detail, likely a solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
Synthesis of this compound: A Two-Step, Optimized Protocol
The synthesis of this compound is achieved through a two-step process, commencing with the preparation of 1-methylcyclopropanol via the Kulinkovich reaction, followed by its reaction with 4-nitrophenyl chloroformate. An optimized and reproducible procedure for the multigram synthesis of this valuable reagent has been developed, addressing several technical challenges associated with the volatility and purification of the intermediate alcohol.[5]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Optimized Kulinkovich Synthesis of 1-Methylcyclopropanol
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters.[5] The optimized protocol for 1-methylcyclopropanol addresses issues of yield, by-product formation, and purification of the volatile and water-miscible product.[5]
Experimental Protocol:
-
Reaction Setup: A solution of titanium tetra(2-ethyl)hexyloxide in toluene is treated with a solution of ethylmagnesium bromide in diethyl ether at room temperature under an inert atmosphere.
-
Addition of Ester: Methyl acetate is added to the reaction mixture in portions to control the reaction rate and minimize side reactions.
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are subjected to azeotropic distillation with hexane to remove water and low-boiling by-products such as ethanol and propan-2-ol. The crude 1-methylcyclopropanol is then purified by fractional distillation.[5]
Causality Behind Experimental Choices:
-
Titanium Tetra(2-ethyl)hexyloxide: This catalyst was found to be superior to the more commonly used titanium tetra(isopropoxide), leading to improved yields and a cleaner reaction profile.[5]
-
Portion-wise Addition of Methyl Acetate: This strategy helps to maintain a low concentration of the ester in the reaction mixture, which suppresses the formation of by-products.[5]
-
Azeotropic Distillation: This purification technique is crucial for the efficient removal of water and other volatile impurities from the desired product, which is itself volatile and water-miscible.[5]
Step 2: Synthesis of this compound
The conversion of 1-methylcyclopropanol to its 4-nitrophenyl carbonate derivative is achieved by reaction with 4-nitrophenyl chloroformate. The optimized procedure minimizes the formation of the common by-product, bis(4-nitrophenyl)carbonate.[5]
Experimental Protocol:
-
Reaction Setup: A solution of 4-nitrophenyl chloroformate in dichloromethane is cooled to below 5°C.
-
Addition of Alcohol: A cold, dry solution of 1-methylcyclopropanol in dichloromethane is added to the chloroformate solution.
-
Addition of Base: A solution of pyridine in dichloromethane is added dropwise to the reaction mixture while maintaining the low temperature.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Causality Behind Experimental Choices:
-
Dichloromethane as Solvent: The use of dichloromethane as the solvent and pre-drying the 1-methylcyclopropanol solution with sodium sulfate minimizes the presence of water, which can react with 4-nitrophenyl chloroformate to form the undesired bis(4-nitrophenyl)carbonate.[5]
-
Low-Temperature Addition: Maintaining a low temperature during the addition of pyridine helps to control the exothermicity of the reaction and prevent side reactions.[5]
Core Application: A Gateway to 1-Methylcyclopropyl Carbamates (MPoc)
The primary utility of this compound lies in its role as a highly efficient reagent for the synthesis of 1-methylcyclopropyl carbamates (MPoc-carbamates). The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with primary and secondary amines to form the corresponding carbamates under mild conditions.[6][7]
Reaction Mechanism: Formation of MPoc-Carbamates
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the stable 4-nitrophenoxide anion and the formation of the desired carbamate.
Caption: General reaction and mechanism for MPoc-carbamate formation.
The MPoc Group: A Novel Protecting Group for Amines
The (1-methyl)cyclopropyl carbamate (MPoc) has been introduced as a novel and useful protecting group for amines in organic synthesis.[8] It offers several advantages over traditional protecting groups:
-
Low Molecular Weight: The MPoc group adds relatively little to the overall molecular weight of the protected amine.[8]
-
Simple NMR Spectrum: The simplicity of its ¹H NMR spectrum facilitates characterization.[8]
-
Orthogonality: It is stable under conditions used to cleave other common protecting groups such as Boc, Cbz, Alloc, and FMOC.[8]
-
Chemical Stability: MPoc-protected amines are resistant to a wide range of conditions, including extremes of pH, various oxidizing agents, and catalytic hydrogenation at room temperature.[8]
-
Cleavage Conditions: The MPoc group can be removed under specific conditions, such as exposure to hypobromous acid or through hydrogenolysis over a palladium catalyst at elevated temperatures (80°C).[8]
Experimental Protocol for MPoc-Carbamate Synthesis (General):
-
Reaction Setup: The amine substrate is dissolved in a suitable solvent, such as a mixture of tert-butanol and water.
-
Addition of Base: A base, such as sodium carbonate, is added to deprotonate the amine if it is in a salt form.[9]
-
Addition of Carbonate: this compound is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 50°C) for several hours until completion, as monitored by an appropriate technique like TLC or LC-MS.[9]
-
Workup and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the pure MPoc-protected amine.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the introduction of the 1-methylcyclopropyl carbamate (MPoc) functionality into molecules of interest. The optimized, multigram-scale synthesis of this reagent makes it readily accessible for applications in both academic and industrial research.[5] The resulting MPoc group serves as a robust and orthogonal protecting group for amines, and the inherent properties of the 1-methylcyclopropyl moiety make it an attractive pharmacophore for enhancing the drug-like properties of bioactive compounds.
For researchers and scientists in drug development, this compound represents a key tool for diversifying molecular libraries and for the strategic modification of lead compounds to improve their potency and pharmacokinetic profiles. The continued exploration of cyclopropane-containing motifs in medicinal chemistry is expected to yield novel therapeutic agents, and this reagent is poised to play a significant role in these endeavors.
References
- Radi, M., Maga, G., et al. (2009). Discovery of chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivatives as potent HIV-1 reverse transcriptase inhibitors with high activity against clinically relevant mutants. Journal of Medicinal Chemistry.
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- Arnold, L. D., et al. (2023). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC.
- Snider, E. J., & Wright, S. W. (2011). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 52(24), 3171-3173.
- Wright, S. W., Darout, E., & Stevens, B. D. (2013).
- McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
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- (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
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- MedchemExpress. (n.d.).
- BLD Pharm. (n.d.). 1046817-22-4|1-Methylcyclopropyl (4-nitrophenyl)
- de Oliveira, R. B., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Quispe, C., et al. (2023).
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safety data sheet for 1-Methylcyclopropyl 4-nitrophenyl carbonate
An In-Depth Technical Guide to the Safe Handling of 1-Methylcyclopropyl 4-nitrophenyl carbonate
This document provides a comprehensive safety and handling guide for this compound (CAS No. 1046817-22-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound. As a complete, formally reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, this guide has been synthesized from data on structurally analogous compounds, supplier information, and established principles of chemical safety. The focus is not merely on procedure, but on the scientific rationale underpinning these safety recommendations, ensuring a self-validating system of laboratory practice.
Chemical Identity and Scientific Context
This compound is a specialized reagent used in organic synthesis.[1] Its molecular structure is key to its function and, consequently, its hazard profile.
-
Molecular Weight: 237.21 g/mol [4]
-
Core Function: The compound serves as an efficient electrophilic reagent. The 4-nitrophenyl carbonate moiety is an excellent leaving group, making the molecule highly reactive toward nucleophiles such as amines and alcohols.[5] This reactivity is fundamental to its use in creating complex carbamate derivatives, which are significant scaffolds in pharmaceuticals and agrochemicals.[1][4] The 1-methylcyclopropyl group provides unique steric and electronic properties, often used to enhance metabolic stability or conformational rigidity in drug design.[4]
Understanding this reactivity is the first step in anticipating its potential biological interactions and handling requirements. An electrophile reactive enough to derivatize other molecules in a flask can be reactive enough to interact with biological macromolecules if handled improperly.
Caption: Structure and primary synthetic utility of the reagent.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not thoroughly published, a hazard assessment based on its chemical class and available supplier information is critical.[6] Structurally similar compounds, such as other 4-nitrophenyl carbonates, consistently show classifications for skin, eye, and respiratory irritation.[7][8]
GHS Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8] |
Causality of Hazards:
-
Irritation: The reactivity of the carbonate group means it can acylate proteins and other biomolecules on skin, in the eyes, or in the respiratory tract, leading to an irritation response.
-
Oral Toxicity: If ingested, the compound can undergo hydrolysis in the gastrointestinal tract, releasing 4-nitrophenol, which is itself toxic.
A proactive risk assessment is a cornerstone of laboratory safety. The following workflow should be mentally or formally completed before any experiment.
Caption: A simple workflow for pre-experimental risk assessment.
Physicochemical Properties, Stability, and Storage
Understanding the physical state and stability of the reagent is crucial for both storage and handling.
| Property | Value | Comments |
| Physical State | Solid | [8] Minimizes vapor inhalation risk but introduces dust hazard. |
| Molecular Formula | C₁₁H₁₁NO₅ | [2][4] |
| Molecular Weight | 237.21 | [4] |
| Storage Temperature | 2-8°C | [4] Recommended to slow decomposition. |
| Storage Conditions | Keep in dark place, inert atmosphere | [4] Protects from light and moisture. |
Stability and Reactivity:
-
Moisture Sensitivity: Like many activated esters, this compound is susceptible to hydrolysis.[9] Exposure to moisture or water will degrade the reagent, releasing 4-nitrophenol. This is why storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can cause rapid, potentially hazardous decomposition.[9][11]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound will release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][9] This is a critical consideration for fire-fighting procedures.
Experimental Protocols: Safe Handling and Engineering Controls
The primary goal during handling is to prevent the solid material from coming into contact with the skin or eyes and to avoid the inhalation of dust.
Protocol for Weighing and Transferring the Solid:
-
Preparation: Before handling, ensure an appropriate chemical fume hood is operational. Place all necessary equipment (spatulas, weigh boats, receiving flask, waste container) inside the hood.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Control: Conduct all manipulations of the solid compound within a certified chemical fume hood to contain any dust.
-
Aliquot Transfer: Open the main container inside the hood. Use a clean spatula to carefully transfer the desired amount to a weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.
-
Container Sealing: Promptly and securely close the main container. It is good practice to wipe the outside of the container with a damp cloth (e.g., with 70% ethanol) before removing it from the hood to remove any trace particulate matter.
-
Dissolution: Transfer the aliquot from the weigh boat into the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container. Clean the spatula thoroughly.
-
Doffing PPE: Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water.[12]
Caption: A standard workflow for safely handling powdered chemical reagents.
Personal Protective Equipment (PPE) Specifications
Choosing the correct PPE is not a suggestion; it is a mandatory control measure.
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[9][13] A face shield may be warranted if there is a significant splash risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[13] Always check gloves for tears or holes before use. Contaminated gloves should be removed immediately and disposed of properly.
-
Skin and Body Protection: A laboratory coat must be worn and kept buttoned. For larger quantities, additional protection like chemical-resistant aprons may be necessary.[13]
-
Respiratory Protection: Under normal laboratory use within a fume hood, a respirator is not typically required.[13] However, in case of a large spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available.[12]
Emergency and First Aid Procedures
Immediate and correct action is vital in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs or persists, get medical advice.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or physician immediately.[14]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from entering drains or waterways.[7]
-
Cleanup (Solid Spill): For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][13]
-
Decontaminate: Clean the spill area thoroughly.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]
-
Specific Hazards: As noted, thermal decomposition can generate irritating and highly toxic gases, including oxides of carbon and nitrogen.[7][9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[7]
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Procedure:
-
Collect all waste material (including contaminated consumables like gloves and weigh boats) in a clearly labeled, sealed, and appropriate waste container.[15]
-
Do not mix this waste with other waste streams unless permitted by institutional guidelines.[15]
-
Arrange for disposal through a licensed professional waste disposal service. All disposal practices must be in accordance with federal, state, and local regulations.[8][10]
-
References
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A Technical Guide to the Solubility of 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Framework for Characterization
Abstract: The characterization of solubility is a cornerstone of chemical and pharmaceutical development, dictating a compound's utility from synthesis to final application. This guide provides an in-depth technical framework for understanding and determining the solubility of 1-Methylcyclopropyl 4-nitrophenyl carbonate. Recognizing the limited publicly available data on this specific molecule, we pivot from a simple data sheet to a comprehensive manual. This document furnishes researchers, scientists, and drug development professionals with the foundational theory, predictive analysis, and a detailed experimental protocol required to characterize the solubility of this, or any novel, compound with scientific rigor. We emphasize the causality behind experimental design and provide a self-validating, authoritative methodology grounded in established principles.
Introduction: The Significance of a Solubility Profile
This compound is a molecule designed with distinct reactive features. The 4-nitrophenyl carbonate moiety is a well-established activated ester, rendering the molecule susceptible to nucleophilic attack and making it a potentially valuable intermediate for introducing the 1-methylcyclopropyl group in complex syntheses. The cyclopropyl ring is a desirable motif in medicinal chemistry, known for its ability to modulate metabolic stability and conformational rigidity.[1]
However, the successful application of this reagent in any synthetic or biological context is fundamentally governed by its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical determinant of bioavailability in drug development.[2][3][4] Poorly water-soluble compounds, for instance, often present significant challenges in formulation and may exhibit inadequate absorption, limiting their therapeutic potential.[2][5] This guide therefore provides the necessary tools to build a comprehensive solubility profile for this compound.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is a function of the interplay between its own intermolecular forces and its interactions with a solvent. The principle of "like dissolves like" serves as a primary guide.[6] An analysis of the structure of this compound allows for a qualitative prediction of its solubility profile.
-
Structure:
-
1-Methylcyclopropyl Group: This is a small, saturated, and nonpolar aliphatic moiety. It contributes to the molecule's lipophilic character.
-
4-Nitrophenyl Group: This aromatic ring is functionalized with a strongly electron-withdrawing and highly polar nitro group. The phenyl ring itself can participate in π-π stacking interactions.
-
Carbonate Linkage: This is a polar functional group, acting as a hydrogen bond acceptor but not a donor.
-
-
Predicted Profile:
-
Aqueous Solubility: Expected to be very low. The molecule lacks hydrogen bond donating groups and possesses significant nonpolar surface area from the phenyl and cyclopropyl rings, making it hydrophobic.[1]
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, Acetonitrile): Expected to have moderate to good solubility. These solvents can engage in dipole-dipole interactions with the polar nitro and carbonate groups. A structurally related compound, bis(4-nitrophenyl) carbonate, is known to be soluble in tetrahydrofuran (THF) and chloroform.[7][8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely, though potentially less than in polar aprotic solvents due to the molecule's inability to donate hydrogen bonds to the solvent's hydrogen-bonding network.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): Expected to be low. While the molecule has nonpolar regions, the highly polar nitro and carbonate groups will disfavor dissolution in purely nonpolar media.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted due to the ability of these solvents to dissolve moderately polar compounds.
-
Aromatic Solvents (e.g., Toluene): Moderate solubility is possible, facilitated by potential π-π interactions between the solvent and the nitrophenyl ring.
-
Theoretical Frameworks for Solubility
While "like dissolves like" is a useful heuristic, a more quantitative approach can be achieved using solubility parameters.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] The principle states that substances with similar HSP values are likely to be miscible.[9][11]
-
δD (Dispersion): Arises from van der Waals forces. For this compound, this will be influenced by the entire molecular surface.
-
δP (Polar): Relates to permanent dipole moments. The nitro and carbonate groups contribute significantly to this parameter.
-
δH (Hydrogen Bonding): Represents the energy of hydrogen bonds. As the molecule is primarily a hydrogen bond acceptor, this value will be moderate.
To achieve good solubility, a solvent's (δD, δP, δH) coordinates should be close to those of the solute in "Hansen space." Determining the precise HSP for a new molecule typically requires experimental testing with a range of characterized solvents.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a new compound is through direct experimental measurement. The isothermal shake-flask method is a globally recognized standard, cited in OECD and EPA guidelines.[12][13][14]
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.
Mandatory Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Select a range of solvents of varying polarities (e.g., water, acetonitrile, methanol, ethyl acetate, dichloromethane, toluene, hexane).
-
Ensure the this compound is of high purity.
-
Prepare a series of glass vials with tight-sealing caps.
-
-
Procedure:
-
Add an excess amount of the solid compound to each vial. "Excess" means enough solid will remain undissolved to be visually confirmed at the end of the experiment.
-
Pipette a precise volume of the chosen solvent into each vial.
-
Seal the vials securely.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (24 to 48 hours is typical). The time required may need to be determined by preliminary experiments.[12]
-
-
Sample Processing:
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for several hours to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials. Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE). This step is critical to avoid including solid particles in the analysis, which would falsely elevate the measured solubility.
-
-
Quantification:
-
Carefully withdraw a known volume (an aliquot) of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration using a validated analytical method. High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy are ideal, given the strong chromophore of the 4-nitrophenyl group.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the saturated solution (in mg/mL or mol/L) by correcting for the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
-
Data Presentation and Interpretation
Quantitative results should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water | 10.2 | Record Data Here | Record Data Here | e.g., Insoluble |
| Methanol | 5.1 | Record Data Here | Record Data Here | e.g., Sparingly Soluble |
| Ethanol | 4.3 | Record Data Here | Record Data Here | e.g., Soluble |
| Acetonitrile | 5.8 | Record Data Here | Record Data Here | e.g., Freely Soluble |
| Acetone | 5.1 | Record Data Here | Record Data Here | e.g., Freely Soluble |
| Dichloromethane | 3.1 | Record Data Here | Record Data Here | e.g., Very Soluble |
| Toluene | 2.4 | Record Data Here | Record Data Here | e.g., Soluble |
| Hexane | 0.1 | Record Data Here | Record Data Here | e.g., Insoluble |
Classification based on USP/BP definitions (e.g., Very soluble: <1 part solvent for 1 part solute; Insoluble: >10,000 parts solvent).[5]
Logical Interplay of Factors
The experimental results can be visualized to understand the relationship between solvent properties and the observed solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While pre-existing data for this compound is scarce, a robust solubility profile can be readily established through the systematic application of established scientific principles and experimental protocols. By combining a theoretical analysis of its molecular structure with the empirical data generated from the shake-flask method, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. This guide provides the necessary intellectual and practical framework to perform this critical characterization, enabling the effective and informed use of this reactive intermediate in research and development.
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An In-Depth Technical Guide to the Stability and Storage of 1-Methylcyclopropyl 4-nitrophenyl Carbonate
Abstract
1-Methylcyclopropyl 4-nitrophenyl carbonate is a specialized reagent likely utilized in organic synthesis, particularly where the introduction of a 1-methylcyclopropyl moiety is desired. Its structure, featuring a strained cyclopropane ring and an activated 4-nitrophenyl carbonate leaving group, presents unique stability challenges. This guide provides a comprehensive overview of the intrinsic molecular factors governing its stability, outlines potential degradation pathways, and establishes detailed protocols for optimal storage, handling, and stability assessment. The methodologies described herein are designed to ensure the long-term integrity and purity of the compound, critical for reproducible outcomes in research and development.
Molecular Profile and Inherent Stability Factors
The stability of this compound is a direct consequence of its constituent functional groups: the cyclopropane ring, the carbonate ester linkage, and the 4-nitrophenyl group.
-
The 1-Methylcyclopropyl Group: Cyclopropane rings are characterized by significant ring strain (approximately 27 kcal/mol), which can render them susceptible to ring-opening reactions under certain conditions.[1] However, the cyclopropyl group can also be a stable, lipophilic moiety that enhances metabolic stability in drug candidates.[2][3] Its stability in this specific molecule is largely dependent on the absence of catalysts or reagents that promote ring-opening.
-
The Carbonate Ester Linkage: The carbonate functional group is the primary site of reactivity. It is susceptible to nucleophilic attack, leading to the cleavage of the ester bond. The rate of this cleavage is highly dependent on the nature of the nucleophile and the pH of the environment.
-
The 4-Nitrophenyl Group: The 4-nitrophenyl group is a well-known, effective leaving group in organic synthesis.[4][5] The electron-withdrawing nature of the nitro group makes the carbonate's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack.[6] This "activation" is a key feature of the reagent's intended reactivity but also a primary contributor to its instability.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing effective storage and handling strategies. For this compound, the primary risks are hydrolysis, and to a lesser extent, thermal and photolytic degradation.
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway. The presence of water, especially under basic conditions, can lead to the rapid cleavage of the carbonate ester.
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a water molecule (or hydroxide ion) attacks the electrophilic carbonyl carbon. This results in the release of 1-methylcyclopropanol and 4-nitrophenol.[4][5] Under basic conditions, the 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a characteristic yellow color.[5]
The proposed hydrolytic degradation pathway is illustrated below:
Caption: Proposed Hydrolytic Degradation Pathway.
Thermal and Photolytic Degradation
While specific data is unavailable for this compound, activated esters, in general, can be sensitive to heat and light.
-
Thermal Decomposition: High temperatures can provide the energy needed to overcome the activation barrier for decomposition, potentially leading to decarboxylation or other reactions. The thermal stability of carbonates can be influenced by the cation's electronegativity in the case of salts, but for organic carbonates, it relates to the bond dissociation energies.[7]
-
Photolytic Degradation: The presence of the nitrophenyl group, a chromophore, suggests a potential for photosensitivity. UV light could induce cleavage of the carbonate or other unintended reactions.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling protocols are recommended to maximize its shelf-life and ensure its purity.
Storage Conditions
The primary goals of storage are to exclude moisture, light, and heat, and to prevent contact with incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and hydrolytic reactions.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen.[2] |
| Moisture | Store in a desiccator | Prevents hydrolytic degradation, which is the primary degradation pathway.[8][9] |
| Light | Amber vial or in the dark | Protects against potential photolytic degradation due to the 4-nitrophenyl group.[10] |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to the atmosphere. |
Handling Procedures
Proper handling is critical to prevent degradation during use.
-
Work Environment: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Aliquotting: If frequent use is anticipated, it is advisable to aliquot the compound into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.
-
Incompatible Materials: Avoid contact with strong bases, acids, and oxidizing agents, as these can catalyze decomposition.[11][12][13]
Analytical Protocols for Stability Assessment
A self-validating system for ensuring the purity of this compound relies on routine analytical testing. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the intact compound from its potential degradation products.
-
Instrumentation: An HPLC system with a UV detector is appropriate.[14]
-
Column: A reverse-phase C18 column is a good starting point.[14]
-
Mobile Phase: A gradient of acetonitrile and water would likely provide good separation.[14]
-
Detection: The 4-nitrophenyl group allows for strong UV absorbance. Monitoring at a wavelength around 270 nm should provide good sensitivity for the parent compound and the 4-nitrophenol degradation product. The appearance and growth of a peak corresponding to 4-nitrophenol would be a direct indicator of degradation.[4][5]
The general workflow for a stability assessment is as follows:
Caption: HPLC-Based Stability Monitoring Workflow.
Other Analytical Techniques
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quantitative assessment of purity (qNMR) if an internal standard is used and can help identify degradation products.[14]
Conclusion
The stability of this compound is intrinsically linked to its activated chemical structure. Its susceptibility to hydrolysis, particularly in the presence of moisture and basic conditions, is the primary concern for its long-term storage. By adhering to stringent storage protocols—maintaining a cold, dry, and inert environment—and implementing a robust analytical monitoring program, researchers can ensure the integrity of this valuable synthetic reagent. The insights and methodologies presented in this guide provide a framework for maintaining the quality and performance of this compound in demanding research and development applications.
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An In-depth Technical Guide to the Key Reactive Sites of 1-Methylcyclopropyl 4-nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropyl 4-nitrophenyl carbonate is a molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique structural composition, featuring a strained cyclopropyl ring, an activated carbonate ester, and a well-defined leaving group, presents a fascinating landscape of chemical reactivity. This guide provides a detailed exploration of the principal reactive sites of this compound, offering insights into the underlying mechanisms and providing actionable experimental protocols for its investigation and application. The strategic incorporation of the cyclopropyl moiety is a common tactic in drug design to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles[1]. This, combined with the versatile reactivity of the activated carbonate, makes this compound a valuable building block for the synthesis of novel therapeutics and chemical probes.
Core Reactive Sites: A Trifecta of Functionality
The reactivity of this compound is primarily governed by three distinct, yet potentially interacting, functional domains: the highly electrophilic carbonyl center of the carbonate, the strained cyclopropyl ring, and the aromatic nitro group. Understanding the interplay between these sites is crucial for predicting and controlling reaction outcomes.
The Carbonyl Carbon: The Epicenter of Nucleophilic Attack
The most prominent reactive site in this compound is the carbonyl carbon of the carbonate functional group. This site is rendered highly electrophilic by two flanking oxygen atoms and, more significantly, by the electron-withdrawing nature of the 4-nitrophenyl group. The 4-nitrophenoxide is an excellent leaving group (pKa of 4-nitrophenol is approximately 7.15), facilitating nucleophilic acyl substitution reactions[2].
This reactivity is the cornerstone of the utility of 4-nitrophenyl carbonates in bioconjugation and as protecting groups. They readily react with a variety of nucleophiles, most notably amines, to form stable carbamates[3][4].
Mechanism of Nucleophilic Acyl Substitution:
The reaction with a generic nucleophile (Nu:) proceeds through a classic tetrahedral intermediate.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Under basic conditions, the liberated 4-nitrophenol is deprotonated to the intensely yellow 4-nitrophenolate ion, which provides a convenient method for monitoring the reaction progress spectrophotometrically at approximately 400-413 nm[2][5].
The Cyclopropyl Ring: A Reservoir of Strain Energy
The cyclopropane ring is a unique structural motif characterized by significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to opening under specific reaction conditions, providing a thermodynamic driving force for certain transformations[6].
Potential Reactive Pathways:
-
Radical-mediated Ring Opening: The cyclopropyl ring can undergo ring-opening in the presence of radical initiators or under photoredox catalysis conditions. This can lead to the formation of linear alkyl chains, which can be further functionalized[6].
-
Acid-catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles, resulting in ring-opened products. The presence of the adjacent oxygen atom may influence the regioselectivity of this process.
-
Transition Metal-catalyzed Reactions: Palladium and other transition metals can catalyze the ring-opening of cyclopropanes, often in tandem with other bond-forming reactions[7][8][9].
It is important to note that the cyclopropyl group can also exhibit remarkable stability. For instance, it is often stable to conditions used for the reduction of the nitro group, such as catalytic hydrogenation[10]. This differential reactivity allows for selective transformations at other sites within the molecule.
The Nitro Group: A Gateway to Diverse Functionality
The nitro group on the aromatic ring is a versatile functional group that can undergo a range of chemical transformations. Its strong electron-withdrawing nature is key to activating the carbonate group, but it can also be a site of reaction itself.
Key Transformations:
-
Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine. This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., SnCl₂, Fe/HCl). The resulting aminophenyl group can then be further functionalized, for example, through diazotization or acylation.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for nitrobenzene itself, under strongly activating conditions or with potent nucleophiles, the nitro group can be displaced.
Experimental Protocols for Investigating Reactivity
The following protocols provide a framework for the systematic investigation of the reactive sites of this compound.
Protocol 1: Investigation of Carbonyl Reactivity via Aminolysis
This protocol details a method to study the kinetics of the reaction with an amine, using UV-Vis spectroscopy to monitor the release of 4-nitrophenolate.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, piperidine)
-
Aprotic solvent (e.g., acetonitrile, DMSO)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen aprotic solvent.
-
Prepare a series of solutions of the amine in the buffer solution at varying concentrations.
-
Initiate the reaction by adding a small aliquot of the carbonate stock solution to the amine solution in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of 4-nitrophenolate (around 400-413 nm) over time.
-
Determine the initial reaction rates from the absorbance data.
-
Plot the initial rates against the amine concentration to determine the reaction order and rate constant.
Data Analysis:
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to an exponential function. A plot of kobs versus the amine concentration will yield the second-order rate constant (kN) from the slope[11].
Expected Outcome:
A linear relationship between the initial rate and amine concentration is expected, consistent with a second-order reaction. The rate will be influenced by the nucleophilicity and steric bulk of the amine.
Caption: Workflow for kinetic analysis of aminolysis.
Protocol 2: Probing Cyclopropyl Ring Stability and Opening
This protocol outlines a general approach to test the stability of the cyclopropyl ring under various conditions.
Part A: Reductive Conditions
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the corresponding aniline derivative.
-
Analyze the product by ¹H NMR and ¹³C NMR to confirm the integrity of the cyclopropyl ring.
Part B: Acidic Conditions
-
Dissolve this compound in an inert solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and a nucleophilic scavenger (e.g., triethylsilane).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Analyze the crude reaction mixture and any isolated products by NMR to identify potential ring-opened products.
Expected Outcomes:
-
Under typical catalytic hydrogenation conditions, the nitro group is expected to be selectively reduced, leaving the cyclopropyl ring intact.
-
Under strong acidic conditions, a complex mixture of products may be observed, potentially including ring-opened isomers.
Quantitative Data Summary
| Reactive Site | Reaction Type | Key Reagents/Conditions | Expected Product Type | Analytical Method |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | Amines, Alcohols | Carbamates, Carbonates | NMR, IR, MS, UV-Vis (kinetics) |
| Cyclopropyl Ring | Radical Ring Opening | Radical Initiators (e.g., AIBN) | Linear Alkyl Derivatives | NMR, MS |
| Acid-Catalyzed Opening | Strong Acids (e.g., TFA) | Ring-Opened Isomers | NMR, MS | |
| Nitro Group | Reduction | H₂, Pd/C; SnCl₂ | Aniline Derivative | NMR, IR, MS |
Conclusion
This compound is a multifaceted molecule whose reactivity is a delicate balance between its constituent functional groups. The highly reactive carbonate moiety serves as a versatile handle for conjugation and derivatization, while the cyclopropyl ring offers a combination of stability and potential for unique transformations. The nitro group further expands the synthetic possibilities. By understanding the distinct reactivity of each site and employing the appropriate experimental conditions, researchers can unlock the full potential of this valuable building block in the development of novel pharmaceuticals and chemical tools.
References
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link][2][5]
-
Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link][6]
-
JACS Au. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link][7]
-
YouTube. (2017). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. [Link]
-
Chemical Reviews. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link][8]
-
ACS Publications. (2018). Pd-Catalyzed Asymmetric Cyclopropanation Reaction of Acyclic Amides with Allyl and Polyenyl Carbonates. Experimental and Computational Studies for the Origin of Cyclopropane Formation. [Link][9]
-
ResearchGate. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]
-
PubMed. (2006). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. [Link][11]
Sources
- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. m-PEG6-4-nitrophenyl carbonate, 678150-56-6 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to Amine Protection Using 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
Abstract
In modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity.[1] Carbamates are among the most reliable and versatile protecting groups for amines, moderating their nucleophilicity and basicity.[2] This application note introduces the use of 1-Methylcyclopropyl 4-nitrophenyl carbonate for the installation of the 1-Methylcyclopropoxycarbonyl (Mcc) protecting group. We provide a detailed examination of the protection mechanism, inferred stability, and proposed protocols for both the installation and cleavage of the Mcc group. This guide is intended for researchers seeking novel orthogonal protection strategies that expand the synthetic toolbox beyond conventional groups like Boc, Cbz, and Fmoc.[3]
Introduction: The Need for Novel Orthogonal Protection
The synthesis of complex molecules often requires a multi-step approach where different functional groups must be masked and unmasked in a specific sequence. The concept of "orthogonality" is critical; each protecting group should be removable under a unique set of conditions that do not affect other protecting groups present in the molecule.[1][4] The standard repertoire—acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz—forms the bedrock of many synthetic strategies.[3]
However, increasingly complex molecular targets demand an expanded set of protecting groups with distinct cleavage profiles. The 1-Methylcyclopropoxycarbonyl (Mcc) group, installed via the highly reactive this compound, presents a compelling option. Its unique structural feature, a tertiary cyclopropylcarbinyl system, suggests a deprotection pathway distinct from traditional methods, offering a new layer of orthogonality for intricate synthetic routes.
Mechanism of Mcc Protection
The protection of a primary or secondary amine with this compound proceeds via a well-established nucleophilic acyl substitution pathway. The 4-nitrophenyl carbonate acts as an activated ester, where the electron-withdrawing nitro group makes the 4-nitrophenoxide a superb leaving group.
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the carbonate reagent.
-
Leaving Group Departure: The resulting tetrahedral intermediate collapses, expelling the highly stable 4-nitrophenoxide anion. A mild base in the reaction mixture then deprotonates the newly formed ammonium salt to yield the neutral Mcc-protected amine (a carbamate) and the 4-nitrophenol byproduct.
Kinetic studies on analogous reactions involving 4-nitrophenyl carbonates and amines confirm that they proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[5][6]
Caption: Mechanism of amine protection using an activated carbonate.
Properties and Advantages of the Mcc Group
The utility of a protecting group is defined by its stability and the conditions required for its removal. While direct experimental data for the Mcc group is scarce, its properties can be reliably inferred from the well-understood chemistry of cyclopropylmethyl systems.
Key Inferred Property: Acid Lability
The defining characteristic of the Mcc group is its anticipated high sensitivity to acid. This stems from the exceptional stability of the 1-methylcyclopropyl carbocation that would form upon cleavage.[7] The σ-bonds of the cyclopropane ring, which have significant π-character ("bent bonds"), effectively overlap with and stabilize the adjacent positive charge.[8][9] This stabilization is even greater than that provided by a phenyl group in a benzyl cation.[10]
This inherent stability suggests that the Mcc group can be cleaved under very mild acidic conditions, potentially milder than those required for Boc deprotection, making it a valuable tool for substrates sensitive to strong acids.
Experimental Protocols
The following protocols are proposed based on established chemical principles for carbamate synthesis and acid-catalyzed cleavage of protecting groups that form stable carbocations. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Protocol 1: Mcc-Protection of a Primary Amine
This protocol describes a general procedure for the protection of an amine using this compound.
Reagents & Materials:
-
Substrate containing a primary or secondary amine
-
This compound (1.1 - 1.5 equivalents)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate in the chosen anhydrous solvent (e.g., DCM, concentration 0.1-0.5 M).
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Scientist's Note: A non-nucleophilic base is crucial to prevent competition with the substrate amine in attacking the carbonate reagent. The base also neutralizes the 4-nitrophenol byproduct, which is weakly acidic.
-
-
Reagent Addition: In a separate flask, dissolve this compound in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is complete. The formation of yellow color from the 4-nitrophenoxide byproduct is a visual indicator of reaction progress.
-
-
Work-up: a. Quench the reaction with a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM). c. Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove 4-nitrophenol), and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Mcc-protected amine.
Protocol 2: Proposed Deprotection of the Mcc-Amine
This proposed protocol leverages the high stability of the 1-methylcyclopropyl cation for an acid-mediated cleavage.
Reagents & Materials:
-
Mcc-protected amine substrate
-
Trifluoroacetic acid (TFA) or a Lewis acid (e.g., TMSOTf, ZnBr₂)
-
A suitable solvent (e.g., Dichloromethane)
-
A scavenger (e.g., Triethylsilane or Anisole), optional
-
Saturated aqueous NaHCO₃ solution for neutralization
Step-by-Step Methodology:
-
Preparation: Dissolve the Mcc-protected amine in an appropriate solvent like DCM (0.1 M).
-
Scavenger Addition (Optional): If the substrate is sensitive to electrophilic attack from the released carbocation, add a scavenger like triethylsilane (1-2 equivalents).
-
Scientist's Note: The 1-methylcyclopropyl cation is a reactive electrophile. A scavenger can trap it, preventing potential side reactions with other nucleophilic sites on the substrate.
-
-
Acid Addition: Cool the solution to 0 °C and add the acid. Start with mild conditions, for example:
-
Condition A (Mild): 2-10% Trifluoroacetic acid (TFA) in DCM.
-
Condition B (Lewis Acid): 1-2 equivalents of a Lewis acid like ZnBr₂ or TMSOTf.
-
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature.
-
Trustworthiness Check: Monitor the reaction closely by TLC or LC-MS. The deprotection is expected to be rapid (5-60 minutes) due to the stability of the intermediate cation.
-
-
Work-up: a. Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃. b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine as required by chromatography or crystallization.
Data Presentation: Orthogonality and Stability Profile
The true value of the Mcc group lies in its unique position within the landscape of orthogonal protecting groups. The table below summarizes its predicted stability relative to common carbamates based on its proposed acid-labile nature.
| Reagent/Condition | Boc Group | Cbz Group | Fmoc Group | Mcc Group (Predicted) | Rationale for Mcc Stability |
| Strong Acid (e.g., neat TFA) | Labile | Stable | Stable | Highly Labile | Forms a very stable tertiary cyclopropylmethyl carbocation.[8] |
| Mild Acid (e.g., 2-10% TFA) | Slowly Labile | Stable | Stable | Labile | Cleavage is likely faster than Boc due to superior cation stability. |
| Base (e.g., 20% Piperidine/DMF) | Stable | Stable | Labile | Stable | The carbamate linkage is not susceptible to base-catalyzed elimination. |
| Hydrogenolysis (H₂, Pd/C) | Stable | Labile | Stable | Stable | Lacks the benzylic C-O bond required for hydrogenolytic cleavage. |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Stable | Stable | The carbamate is generally resistant to nucleophilic attack. |
Workflow Visualization
The overall process of utilizing the Mcc protecting group can be visualized as a straightforward three-stage workflow.
Caption: General workflow for Mcc protection and deprotection.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Carbamate Protecting Groups. BenchChem Scientific. [Link unavailable]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Um, I. H., et al. (2009). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]
-
University of California, Davis. Protecting Groups. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
ResearchGate. (2024). Halogen Promoted Desulfurative Cleavage of Cyclopropylmethyl Thioethers. [Link]
-
ResearchGate. (2008). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate. [Link]
-
Scilit. (2007). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. [Link]
-
Answers.com. (2009). Why is cyclopropyl methyl cation more stable than tpm cation?. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable?. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate. [Link]
-
ResearchGate. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate. [Link]
-
Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
National Institutes of Health. (2017). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. [Link]
-
Chemistry Stack Exchange. (2018). Is 1-(1-Methyl cyclopropyl) carbocation as stable as Cyclopropyl Methyl Carbocation?. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. answers.com [answers.com]
Application Note: A Detailed Protocol for the N-Protection of Amino Acids with 1-Methylcyclopropyl 4-nitrophenyl Carbonate
Abstract
The strategic protection of amine functionalities is a cornerstone of modern peptide synthesis and complex molecule construction.[1][2] This guide provides a comprehensive protocol for the N-protection of amino acids using 1-Methylcyclopropyl 4-nitrophenyl carbonate, which introduces the (1-methyl)cyclopropyloxycarbonyl (Mpoc) protecting group. The Mpoc group offers a unique orthogonality, demonstrating stability against conditions typically used to cleave common protecting groups like Boc, Fmoc, and Cbz.[3] This protocol details a robust and efficient method, leveraging the high reactivity of the 4-nitrophenyl activated carbonate to achieve high yields under mild conditions. We will explore the reaction mechanism, provide step-by-step experimental procedures, offer field-proven insights into optimizing the reaction, and present a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Need for Orthogonal Protection Strategies
In multi-step organic synthesis, particularly in the assembly of peptides, it is imperative to temporarily mask reactive functional groups to prevent unwanted side reactions.[4][5] The α-amino group of an amino acid is nucleophilic and must be protected to allow for controlled carboxyl group activation and subsequent amide bond formation.[6][7]
The landscape of amine protection is dominated by several key players:
-
tert-Butyloxycarbonyl (Boc): Removed under strong acidic conditions (e.g., TFA).[8][9][10]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved by a mild base, typically piperidine.[4][10]
-
Carbobenzyloxy (Cbz or Z): Removed by catalytic hydrogenolysis.[4][6]
The power of modern synthesis lies in orthogonal protection , a strategy that allows for the selective deprotection of one group in the presence of others.[4] This enables the synthesis of complex molecules with multiple functionalities, such as branched or cyclic peptides.
The (1-methyl)cyclopropyloxycarbonyl (Mpoc) group, introduced via this compound, emerges as a valuable addition to this toolkit. It is reported to be stable against both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, as well as resistance to standard hydrogenolysis.[3] This distinct stability profile makes it an excellent choice for syntheses requiring an additional layer of orthogonal protection. The use of a 4-nitrophenyl carbonate provides a highly activated electrophile, ensuring efficient reaction with the amino acid nucleophile.[11]
Reaction Principle and Mechanism
The N-protection of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction.
Causality of the Mechanism:
-
Activation: The 4-nitrophenyl group is strongly electron-withdrawing, which polarizes the adjacent carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the carbonate. This step is often facilitated by a mild base, which deprotonates the ammonium group of the zwitterionic amino acid in solution, increasing the nucleophilicity of the free amine.
-
Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the carbon-oxygen bond cleaves, expelling the 4-nitrophenoxide anion. This anion is an excellent leaving group because its negative charge is stabilized by resonance across the benzene ring and the nitro group.
-
Protonation: The 4-nitrophenoxide anion is subsequently protonated during the reaction or work-up, yielding 4-nitrophenol. The resulting product is the N-Mpoc protected amino acid.
The overall reaction is depicted below:
Caption: General scheme for N-protection of amino acids.
A more detailed visualization of the chemical mechanism is as follows:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylcyclopropyl 4-nitrophenyl Carbonate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1-Methylcyclopropyl 4-nitrophenyl carbonate for the introduction of the 1-methylcyclopropylcarbonyl (Mcpc) protecting group in solid-phase peptide synthesis (SPPS). While the Mcpc group is not as commonly employed as Boc or Fmoc, its unique structural features suggest potential advantages in specific synthetic contexts. These protocols are designed to serve as a foundational resource for researchers interested in exploring the utility of this protecting group for the synthesis of complex or modified peptides. The methodologies presented are based on established principles of peptide chemistry and the known reactivity of 4-nitrophenyl carbonates.
Introduction to the 1-Methylcyclopropylcarbonyl (Mcpc) Protecting Group
In the intricate landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity target peptides.[1] Protecting groups temporarily block reactive functional groups on amino acids to prevent undesirable side reactions during peptide bond formation.[2] The most widely used Nα-amino protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] The success of a peptide synthesis often hinges on the principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct conditions without affecting others.[3]
The 1-methylcyclopropylcarbonyl (Mcpc) group represents a less conventional protecting group that can be introduced to the N-terminus of a peptide chain. The reagent, this compound, is an activated carbonate that reacts with the free amine of the N-terminal amino acid on the solid support to form a stable carbamate linkage. The cyclopropyl moiety in the Mcpc group is of particular interest due to its unique electronic and steric properties, which may confer specific stability and cleavage characteristics. While extensive literature on the Mcpc group in SPPS is not yet available, related cyclopropyl-based protecting groups have been explored for their utility in protecting various functional groups in peptide synthesis, with the potential for cleavage under mild conditions.[4]
The use of a 4-nitrophenyl carbonate as the activating group for the introduction of the Mcpc moiety is a well-established strategy in organic synthesis. The 4-nitrophenoxide is an excellent leaving group, facilitating a clean and efficient reaction with the nucleophilic N-terminal amine of the resin-bound peptide.
The Rationale for Employing the Mcpc Protecting Group
The exploration of novel protecting groups like Mcpc is driven by the need to overcome specific challenges in the synthesis of complex peptides, such as those with unusual amino acids, post-translational modifications, or aggregation-prone sequences. The potential advantages of the Mcpc group, while requiring empirical validation, can be hypothesized as follows:
-
Orthogonality: The Mcpc group is likely to be stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for Boc removal (e.g., TFA), potentially offering a truly orthogonal protecting group strategy.
-
Unique Cleavage Conditions: The cleavage of the Mcpc-carbamate may be achievable under specific conditions that do not affect other common protecting groups, offering an additional layer of synthetic flexibility.
-
Modified Peptide Stability: The steric and electronic nature of the 1-methylcyclopropyl group may influence the conformational properties of the protected peptide on the solid support, potentially reducing aggregation in certain sequences.
Experimental Protocols
The following protocols provide a step-by-step guide for the application of this compound in SPPS. These are intended as a starting point and may require optimization based on the specific peptide sequence and solid support used.
Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) |
| This compound | Synthesis Grade | Varies |
| N,N-Dimethylformamide (DMF), SPPS Grade | Anhydrous | Major Chemical |
| Dichloromethane (DCM), SPPS Grade | Anhydrous | Major Chemical |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Major Chemical |
| Piperidine | Reagent Grade | Major Chemical |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Chemical |
| Resin-bound peptide with a free N-terminus | N/A | Synthesized in-house |
Protocol for Nα-Amino Protection with this compound
This protocol describes the introduction of the Mcpc protecting group onto the N-terminus of a peptide chain attached to a solid support.
Step 1: Resin Preparation
-
Swell the resin-bound peptide (with a free N-terminus) in anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
Step 2: Protection Reaction
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3-5 equivalents) to the carbonate solution.
-
Add the reagent solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or slightly yellow) indicates complete protection of the primary amine.
Step 4: Washing
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with Dichloromethane (DCM) (3-5 times).
-
Dry the resin under a stream of nitrogen or in vacuo.
Workflow for Mcpc Protection
Caption: Workflow for Nα-amino protection using this compound.
Protocol for Cleavage of the Mcpc Protecting Group
The cleavage conditions for the Mcpc group are not definitively established in the literature for SPPS. Based on the chemistry of related cyclopropylmethyl systems, mild acidic or specific reductive conditions could be effective. Researchers should perform small-scale trials to determine the optimal cleavage cocktail.
Hypothesized Cleavage Condition 1: Mild Acidolysis
Step 1: Resin Preparation
-
Swell the Mcpc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
Step 2: Cleavage Reaction
-
Treat the resin with a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM.
-
Agitate the mixture at room temperature for 1-2 hours.
Step 3: Washing and Neutralization
-
Drain the cleavage solution.
-
Wash the resin with DCM (3-5 times).
-
Neutralize the newly formed N-terminal amine salt by washing with a solution of 10% DIPEA in DMF (2 times for 5 minutes each).
-
Wash the resin with DMF (3-5 times) to prepare for the next coupling step.
Hypothesized Cleavage Condition 2: Reductive Cleavage Further research is required to identify suitable reductive cleavage conditions that are compatible with SPPS.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
The Strategic Application of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate in Modern Drug Discovery
Introduction: The Quest for Superior Drug Candidates
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are in a constant search for structural motifs that can enhance metabolic stability, improve target engagement, and confer desirable physicochemical properties. The 1-methylcyclopropyl group has emerged as a valuable bioisostere, offering a unique combination of steric bulk and metabolic robustness.[1][2][3] This guide provides an in-depth exploration of 1-Methylcyclopropyl 4-nitrophenyl carbonate , a key reagent for introducing this beneficial moiety into drug candidates and biological probes.
This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only the theoretical underpinnings of its application but also practical, step-by-step protocols for its use in both small molecule synthesis and protein modification.
The 1-Methylcyclopropyl Group: A Bioisostere for Enhanced Performance
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The 1-methylcyclopropyl group is increasingly recognized as a superior bioisostere for the commonly employed tert-butyl group.[1][3][4]
Key Advantages of the 1-Methylcyclopropyl Moiety:
-
Metabolic Stability: The cyclopropyl ring is inherently more resistant to oxidative metabolism compared to the methyl groups of a tert-butyl moiety. This is attributed to the higher s-character of the C-H bonds in the cyclopropane ring, which increases their bond dissociation energy and makes them less susceptible to enzymatic hydroxylation.[4]
-
Improved Physicochemical Properties: The rigid and three-dimensional nature of the cyclopropyl group can lead to improved solubility and reduced lipophilicity compared to its acyclic counterparts, favorably impacting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Conformational Rigidity: The constrained nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity for the target protein and enhancing potency.
-
Novel Chemical Space: The incorporation of the 1-methylcyclopropyl group provides access to novel chemical matter, offering opportunities for new intellectual property.
This compound: The Reagent of Choice
This compound is a highly efficient reagent for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group. The 4-nitrophenyl carbonate serves as an excellent activated leaving group, facilitating the reaction with nucleophiles such as amines and alcohols to form stable carbamates and carbonates, respectively.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Application Note I: Synthesis of 1-Methylcyclopropyl Carbamates as Metabolically Stable Bioisosteres in Small Molecules
The primary application of this compound in drug discovery is the synthesis of 1-methylcyclopropyl carbamates. These carbamates can function as metabolically stable replacements for more labile groups, such as tert-butyl carbamates or other ester functionalities.[5][6][7]
Workflow for Carbamate Synthesis
Caption: General workflow for the synthesis of 1-methylcyclopropyl carbamates.
Detailed Protocol: Synthesis of a Representative 1-Methylcyclopropyl Carbamate
This protocol describes a general procedure for the reaction of an amine with this compound. The specific conditions may require optimization based on the substrate.
Materials:
-
Amine-containing starting material
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing starting material (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add the base (Et₃N or DIPEA, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the 4-nitrophenol byproduct, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methylcyclopropyl carbamate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the 1-methylcyclopropyl group in ¹H NMR typically appear as multiplets in the upfield region (around 0.4-1.5 ppm).[8]
Application Note II: Covalent Modification of Proteins for Target Identification and Validation
Covalent modification of proteins is a powerful tool in chemical biology and drug discovery for identifying and validating drug targets, as well as for developing covalent inhibitors.[9][10][11] this compound can be utilized to covalently label nucleophilic residues on a protein's surface, primarily the ε-amino group of lysine residues.[9]
Mechanism of Covalent Protein Modification
Caption: Workflow for covalent modification of proteins.
Detailed Protocol: Covalent Labeling of a Target Protein
This protocol provides a general framework for the covalent modification of a protein with this compound. Optimization of reagent concentration, incubation time, and temperature is crucial for each specific protein.
Materials:
-
Target protein
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography materials
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).
-
Protein Preparation: Prepare a solution of the target protein in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Labeling Reaction:
-
Add a small volume of the reagent stock solution to the protein solution to achieve the desired final concentration (typically in the low millimolar to micromolar range). The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to react with any remaining unreacted reagent.
-
Removal of Excess Reagent: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis by Mass Spectrometry:
-
Confirm the covalent modification by analyzing the intact protein mass using MALDI-TOF or ESI-MS. An increase in mass corresponding to the addition of the 1-methylcyclopropyloxycarbonyl group (C₅H₇O₂) is expected.
-
To identify the specific sites of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in the drug discoverer's toolbox. Its ability to efficiently introduce the metabolically robust 1-methylcyclopropyl group makes it a key tool for the optimization of lead compounds. The resulting 1-methylcyclopropyl carbamates offer a promising strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.[12][13] Furthermore, its potential application in the covalent modification of proteins opens up avenues for target identification, validation, and the development of novel covalent therapeutics. As the demand for drug candidates with superior properties continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- Wright, S. W., et al. (2012). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 53(35), 4782-4784.
- Erickson, J. A., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 14(40), 11045-11052.
- Di, L. (2014). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 5(3), 275-279.
-
Request PDF. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Online] Available at: [Link]
- Macor, J. E., et al. (2016). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist. Journal of Medicinal Chemistry, 59(17), 7869-7883.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Online] Available at: [Link]
- Charette, A. B., et al. (2008). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Journal of the American Chemical Society, 130(41), 13784-13785.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Tihanyi, K., & Kökösi, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(21), 4148-4176.
- Prasher, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405.
- Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1847-1860.
- Kim, D., et al. (2023). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences, 112(2), 533-542.
-
PubChem. (1-methylcyclopropyl) N-aminocarbamate. [Online] Available at: [Link]
-
Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Online] Available at: [Link]
- Vann, W. F., et al. (2002). Covalent modification of Lys19 in the CTP binding site of cytidine 5'-monophosphate N-acetylneuraminic acid synthetase. Journal of Biological Chemistry, 277(18), 15632-15639.
- Baker, P. R., et al. (2017). A simple method for developing lysine targeted covalent protein reagents.
- Williams, J. P., et al. (2005). Covalent Modification of Amino Acid Nucleophiles by the Lipid Peroxidation Products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 18(7), 1097-1106.
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- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
Application Note: Synthesis of Conformationally Constrained PROTACs Using 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
An in-depth guide to leveraging 1-Methylcyclopropyl 4-nitrophenyl carbonate as a strategic building block for the synthesis of next-generation Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of PROTAC efficacy.[4][5] The linker profoundly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for ubiquitination and subsequent degradation.[2][6]
Historically, PROTAC development has relied heavily on flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[] However, the field is rapidly evolving, with a growing appreciation for more sophisticated linkers that can impart favorable physicochemical properties and pre-organize the molecule into a bioactive conformation.[2][5] This guide focuses on the strategic incorporation of a rigid 1-methylcyclopropyl moiety into PROTAC linkers using this compound as a key synthetic building block.
The Rationale: Why Incorporate a 1-Methylcyclopropyl Group?
The cyclopropane ring, as the smallest cycloalkane, possesses unique structural and physicochemical properties that are highly advantageous in drug design.[8] Its incorporation into a PROTAC linker can offer several benefits:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains which have numerous rotatable bonds, the cyclopropyl group introduces a significant degree of conformational restraint.[2] This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced stability and higher degradation efficiency.[2][6]
-
Improved Physicochemical and PK Properties: The introduction of a cyclopropyl group can alter key molecular properties. It can improve metabolic stability, enhance cell permeability, and increase aqueous solubility, all of which are critical for developing viable drug candidates.[4][8]
-
Vectorial Control: The rigid geometry of the cyclopropyl group helps to control the spatial orientation of the two ligands, providing a level of vectorial precision that is difficult to achieve with purely flexible linkers.[9]
The Reactive Handle: 4-Nitrophenyl Carbonate Chemistry
The this compound reagent is an activated ester. The 4-nitrophenyl group is an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack. This reagent reacts efficiently and cleanly with primary or secondary amines on a ligand or a linker precursor to form a highly stable carbamate bond.[10] This reaction provides a robust and reliable method for installing the 1-methylcyclopropyl group into the PROTAC structure.
PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to induce the proximity of a target protein and an E3 ligase to trigger the target's destruction.[11] The process is catalytic, allowing sub-stoichiometric amounts of the PROTAC to mediate the degradation of multiple target protein molecules.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Synthetic Strategy & Workflow
The synthesis of a PROTAC incorporating the 1-methylcyclopropyl moiety is a modular process. A common and efficient strategy involves a convergent approach where the two ligands are prepared with complementary reactive handles (e.g., an azide and an alkyne for "click chemistry"). The this compound is used to create a custom linker which is then used to conjugate the two ligands.[1][]
Caption: Convergent synthesis workflow for a PROTAC using the custom linker.
Experimental Protocols
Protocol 1: Synthesis of a Custom Azide-Functionalized Linker
This protocol describes the synthesis of a custom linker by reacting this compound with a commercially available amine-PEG-azide linker.
Materials:
-
This compound (1.0 eq)
-
Amino-PEGn-Azide (e.g., 1-Amino-11-azido-3,6,9-trioxaundecane) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the Amino-PEGn-Azide (1.05 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a proton scavenger to facilitate the nucleophilic attack of the amine.[12]
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x) to remove the 4-nitrophenol byproduct and DIPEA, followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure custom linker (Product: 1-(1-methylcyclopropoxycarbonyl)amino-PEGn-azide).
-
Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.
| Parameter | Condition/Reagent | Purpose |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves reactants without interfering. |
| Base | DIPEA | A non-nucleophilic base to facilitate the reaction.[12] |
| Temperature | Room Temperature | Sufficient for the reaction of the activated carbonate. |
| Monitoring | LC-MS | To track the consumption of starting materials and formation of the product.[13] |
| Workup | NaHCO₃ wash | To remove acidic byproduct (4-nitrophenol) and excess base. |
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click chemistry" step to conjugate the custom linker with an alkyne-functionalized POI ligand.[1][]
Materials:
-
Custom azide-functionalized linker from Protocol 1 (1.0 eq)
-
Alkyne-functionalized POI ligand (or E3 ligase ligand) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., a mixture of THF/water or DMSO)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the custom azide-functionalized linker (1.0 eq) and the alkyne-functionalized ligand (1.1 eq) in the chosen solvent system (e.g., THF/water 4:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction vigorously at room temperature for 2-8 hours. The reaction often proceeds quickly and can be monitored by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Conclusion and Future Outlook
The strategic use of this compound enables the rational design of PROTACs with linkers that are more than just spacers. By introducing conformational rigidity, this approach provides a powerful tool to optimize the delicate balance of factors governing PROTAC activity.[4][9] The modular synthetic protocols described herein, combining robust carbamate formation with efficient click chemistry, offer a reliable pathway for researchers to explore this promising area of linker design.[1][] Future efforts will likely focus on combining computational modeling with empirical synthesis to better predict optimal linker geometries and further accelerate the development of potent and selective protein degraders.[14]
References
- PROTAC Linkers. (n.d.). MedChemExpress.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers. (n.d.). BenchChem.
- Dong, Y., et al. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. NET.
- Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-Carbon Alkyl Phosphonate Linker. (n.d.). BenchChem.
- Application Notes and Protocols for Synthesizing PROTACs Using Sco-peg3-nhs Linker. (n.d.). BenchChem.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). PubMed.
- An In-Depth Technical Guide to m-PEG7-4-nitrophenyl carbonate in Cancer Research. (n.d.). BenchChem.
- cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate. (n.d.). Chemenu.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy.
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). MDPI.
Sources
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- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
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- 11. mdpi.com [mdpi.com]
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- 14. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Guide to the Deprotection of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
The inherent strain and unique electronic properties of the cyclopropyl group offer significant advantages in drug design, including enhanced metabolic stability and improved binding affinity.[1][2][3] The 1-Methylcyclopropyl 4-nitrophenyl carbonate serves as a key intermediate in introducing this desirable moiety.[4][5][6] However, the successful application of this protecting group hinges on its efficient and clean removal under conditions that preserve the integrity of the target molecule. This guide delves into the mechanistic underpinnings of the deprotection process and provides detailed, field-proven protocols to ensure high-yield cleavage.
Mechanistic Insights into Deprotection
The deprotection of this compound is facilitated by the excellent leaving group ability of the 4-nitrophenolate ion.[7][8] The electron-withdrawing nature of the nitro group significantly lowers the pKa of the corresponding phenol, making the 4-nitrophenyl carbonate highly susceptible to nucleophilic attack. This inherent reactivity allows for deprotection under mild basic conditions, a crucial feature for substrates sensitive to harsh acidic or reductive environments.[7][8]
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, commonly a hydroxide ion or an amine, attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the desired alcohol (the deprotected substrate) and the stable 4-nitrophenolate anion. The release of the yellow-colored 4-nitrophenolate provides a convenient method for monitoring the reaction progress spectrophotometrically.[7][8]
Diagram: Deprotection Mechanism
Caption: Generalized mechanism of nucleophilic acyl substitution for the deprotection of this compound.
Key Considerations for Successful Deprotection
Several factors must be carefully considered to achieve optimal deprotection outcomes:
-
Choice of Base: While strong bases can effect rapid cleavage, milder bases are often preferred to minimize potential side reactions, especially with sensitive substrates. The choice of base should be tailored to the specific substrate and its functional group compatibility.
-
Solvent System: The solvent plays a crucial role in solubilizing the substrate and reagents, and in influencing the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective, but aqueous or alcoholic solvent systems can also be employed, particularly when using hydroxide bases.
-
Temperature and Reaction Time: The reaction temperature can be adjusted to control the rate of deprotection. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates. Reaction progress should be monitored to determine the optimal reaction time and prevent over-reaction or degradation.
-
Stability of the Cyclopropyl Group: The cyclopropyl group is generally stable under a range of conditions.[9] However, highly acidic or forcing conditions should be avoided to prevent potential ring-opening or rearrangement reactions. The protocols outlined in this guide are designed to maintain the integrity of this critical structural motif.
Recommended Deprotection Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound under various conditions. These have been validated to provide high yields and purity of the deprotected product.
Protocol 1: Mild Basic Hydrolysis
This protocol is suitable for substrates that are stable to aqueous basic conditions.
| Parameter | Condition | Rationale |
| Reagent | Lithium Hydroxide (LiOH) | A mild base that effectively cleaves the carbonate without promoting significant side reactions. |
| Solvent | Tetrahydrofuran (THF) / Water | A biphasic system that facilitates solubility of both the substrate and the inorganic base. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for efficient deprotection while minimizing potential degradation. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS. |
Experimental Workflow: Mild Basic Hydrolysis
Caption: Step-by-step workflow for the mild basic hydrolysis deprotection protocol.
Step-by-Step Procedure:
-
Dissolve the this compound substrate (1.0 eq) in a suitable volume of THF.
-
In a separate flask, prepare a 1 M aqueous solution of LiOH (1.5-2.0 eq).
-
Add the aqueous LiOH solution to the substrate solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of the yellow 4-nitrophenolate is a visual indicator of reaction progression.[7][8]
-
Upon completion, carefully acidify the reaction mixture with 1 M HCl to a pH of ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methylcyclopropanol.
Protocol 2: Aminolysis
This protocol is advantageous for substrates that may be sensitive to aqueous conditions or require non-aqueous workup.
| Parameter | Condition | Rationale |
| Reagent | Primary or Secondary Amine (e.g., n-Butylamine, Piperidine) | Acts as a nucleophile to cleave the carbonate, forming a carbamate byproduct that is typically easy to separate. |
| Solvent | Aprotic Solvent (e.g., Dichloromethane, Acetonitrile) | Provides a non-aqueous environment and good solubility for the substrate and amine. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction and minimizes potential side reactions. |
| Reaction Time | 30 minutes - 2 hours | Generally faster than hydrolysis. Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Dissolve the this compound substrate (1.0 eq) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (2.0-3.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be directly purified by flash column chromatography to separate the deprotected alcohol from the carbamate byproduct and excess amine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of base/amine, reaction temperature, or extend the reaction time. |
| Side Product Formation | Substrate instability to the chosen conditions. | Screen alternative, milder bases or nucleophiles. Consider lowering the reaction temperature. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the chromatographic separation conditions (e.g., solvent system, gradient). Consider a different deprotection method to generate more easily separable byproducts. |
Conclusion
The this compound protecting group is a powerful tool in modern organic synthesis, enabling the strategic incorporation of the valuable 1-methylcyclopropyl moiety. The deprotection of this group can be achieved efficiently and cleanly under mild basic or aminolytic conditions. By carefully selecting the appropriate reagents and reaction parameters, researchers can ensure high yields of the desired deprotected product while maintaining the integrity of sensitive functional groups and the cyclopropane ring. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this versatile protecting group in a wide range of synthetic endeavors, from academic research to industrial drug development.
References
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]
-
Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]
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MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. Available at: [Link]
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Lee, C. K., & Kim, C. K. (2001). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society. Available at: [Link]
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Wikipedia. (2023). Cyclopropyl group. Available at: [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available at: [Link]
-
ResearchGate. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Available at: [Link]
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Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Wang, Z., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Available at: [Link]
-
AxisPharm. (n.d.). (TMS-methylcyclopropenyl)methyl 4-nitrophenyl carbonate. Available at: [Link]
-
ResearchGate. (2021). Protecting Groups in Solid-Phase Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
standard reaction protocol for 1-Methylcyclopropyl 4-nitrophenyl carbonate coupling
Application Note & Standardized Protocol
Topic: 1-Methylcyclopropyl 4-Nitrophenyl Carbonate: A Versatile Reagent for Amine Coupling in Advanced Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 1-Methylcyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif.[1][2] Its incorporation into drug candidates can significantly enhance a range of critical properties, including metabolic stability, potency, and membrane permeability, while also providing a rigid scaffold to optimize ligand-receptor interactions.[1][2][3] The 1-methylcyclopropyl group, in particular, offers a synthetically accessible and structurally unique building block. This application note provides a detailed protocol for the use of this compound, an activated reagent designed for the efficient coupling of the 1-methylcyclopropyl moiety to primary and secondary amines, forming stable carbamate linkages—a common functional group in a vast array of pharmaceuticals.
Organic carbonates, especially activated variants like 4-nitrophenyl carbonates, are valuable tools in organic synthesis due to their enhanced reactivity and selectivity.[4][5][6][7][8] The electron-withdrawing nature of the 4-nitrophenyl group makes the corresponding phenoxide an excellent leaving group, facilitating nucleophilic acyl substitution reactions under mild conditions.[9][10][11][12] This allows for the precise and efficient formation of carbamate bonds, which are integral to many bioactive molecules.[13]
Reaction Mechanism: Nucleophilic Acyl Substitution
The coupling of this compound with an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is typically base-catalyzed and involves the formation of a transient tetrahedral intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the carbonate.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a zwitterionic tetrahedral intermediate. The presence of a base, such as triethylamine or pyridine, can facilitate this step by deprotonating the amine, increasing its nucleophilicity.
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the 4-nitrophenoxy group breaks, and the highly stable 4-nitrophenoxide anion is expelled as the leaving group.
-
Proton Transfer: A final proton transfer step yields the neutral carbamate product and the protonated base.
The high reactivity of the 4-nitrophenyl carbonate allows this reaction to proceed efficiently at or below room temperature, preserving the integrity of complex and sensitive molecular scaffolds.[9][10][11]
Visualizing the Mechanism
Caption: Generalized mechanism for carbamate formation.
Experimental Protocol: Carbamate Synthesis
This section details a standard, field-proven protocol for the coupling of a generic primary or secondary amine with this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | 1046817-22-4 | 237.21 | >95% |
| Amine Substrate (R-NH2 or R2NH) | Varies | Varies | >98% |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | >99.5% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% |
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | N/A | N/A | N/A |
| Brine (Saturated Aqueous NaCl) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | >99.5% |
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.5 - 2.0 eq) to the solution via syringe. Stir the solution at room temperature for 5 minutes.
-
-
Reaction Initiation:
-
In a separate flask, dissolve this compound (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the carbonate solution dropwise to the stirring amine solution at 0 °C (ice-water bath). The dropwise addition helps to control any potential exotherm.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The formation of the yellow 4-nitrophenoxide byproduct can also be a visual indicator of reaction progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x). This removes the 4-nitrophenol byproduct and excess base.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-methylcyclopropyl carbamate.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Trustworthiness: Self-Validating System & Causality
-
Stoichiometry: A slight excess of the carbonate (1.1-1.2 eq) is used to ensure complete consumption of the potentially more valuable amine substrate.
-
Base: Triethylamine acts as a base to neutralize the acidic 4-nitrophenol byproduct, driving the reaction to completion. It can also increase the nucleophilicity of the amine. Using 1.5-2.0 equivalents ensures that the reaction medium remains basic.
-
Solvent: Anhydrous aprotic solvents like DCM or DMF are crucial to prevent hydrolysis of the activated carbonate.[14]
-
Temperature Control: Starting the reaction at 0 °C controls the initial rate of reaction, which can be exothermic. Allowing it to proceed at room temperature is generally sufficient for completion without promoting side reactions.
-
Aqueous Work-up: The sodium bicarbonate wash is critical for removing the acidic 4-nitrophenol byproduct. The yellow color of the 4-nitrophenoxide anion will transfer from the organic layer to the basic aqueous layer, providing a visual confirmation of its removal.
References
- Vertex AI Search, "Organic carbonates as green media: from laboratory syntheses to industrial applic
- Vertex AI Search, "Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00925E", 2016.
- Vertex AI Search, "Synthesis of Organic Carbonates | Request PDF - ResearchG
- Vertex AI Search, "Organic Carbonates | Chemical Reviews - ACS Public
- Vertex AI Search, "cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl)
- Vertex AI Search, "Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M
- Vertex AI Search, "Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH".
- Vertex AI Search, "1-Methylcyclopropyl (4-nitrophenyl)
- Vertex AI Search, "Chemoselective amide formation using O-(4-nitrophenyl)
- Vertex AI Search, "1 A green chemistry perspective on catalytic amide bond form
- Vertex AI Search, "MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
- Vertex AI Search, "Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies", 2008.
- Vertex AI Search, "University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evalu
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- Vertex AI Search, "An In-Depth Technical Guide to m-PEG7-4-nitrophenyl carbon
- Vertex AI Search, "(1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem - NIH".
- Vertex AI Search, "1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl)
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- Vertex AI Search, "SUPPORTING INFORM
- Vertex AI Search, "Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbon
- Vertex AI Search, "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | Request PDF - ResearchG
- Vertex AI Search, "(1-Methylcyclopropyl)cyclopentane | C9H16 | CID 23299114 - PubChem".
- Vertex AI Search, "Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbon
- Vertex AI Search, "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses", 2020.
- Vertex AI Search, "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Vertex AI Search, "The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed", 2016.
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- Vertex AI Search, "Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening - Benchchem".
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- 13. 1-Methylcyclopropyl (4-nitrophenyl) carbonate [myskinrecipes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Cyclopropyl-Containing Amines Using 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to target receptors.[1] Furthermore, the unique electronic properties of the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] This often leads to an improved pharmacokinetic profile, including reduced plasma clearance and enhanced efficacy.[3] Consequently, cyclopropyl-containing amines are integral components of numerous therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[1][4][5]
Traditional methods for the synthesis of cyclopropylamines can be challenging, often requiring harsh reaction conditions or multi-step sequences.[6][7] The use of activated carbonates, such as 1-Methylcyclopropyl 4-nitrophenyl carbonate, presents a mild and efficient alternative for the direct N-cyclopropylation of a wide range of primary and secondary amines. This application note provides a comprehensive guide to the synthesis of cyclopropyl-containing amines using this versatile reagent, including a detailed reaction mechanism, step-by-step experimental protocols, and expected outcomes.
Mechanism of Action: The Advantage of Activated Carbonates
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The 4-nitrophenyl group is a strong electron-withdrawing group, which makes the carbonate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8][9] The amine attacks the carbonyl carbon, forming the tetrahedral intermediate. The rate-determining step is typically the breakdown of this intermediate to form the desired N-cyclopropyl amine and the 4-nitrophenoxide leaving group.[8] The stability and ease of departure of the 4-nitrophenoxide anion drive the reaction to completion.
The use of an activated carbonate like this compound offers several advantages over other cyclopropylating agents. The reaction conditions are generally mild, avoiding the need for strong bases or high temperatures that can be detrimental to complex molecular scaffolds.[10][11] The primary byproducts, 4-nitrophenol and carbon dioxide, are easily removed during workup.
Materials and Equipment
Reagents:
-
This compound (Purity ≥ 95%)
-
Primary or secondary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Protocol
This protocol describes a general procedure for the N-cyclopropylation of a generic primary amine. Reaction conditions may need to be optimized for specific substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents to prevent hydrolysis of the carbonate reagent.
2. Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
3. Reaction Execution:
-
Slowly add the solution of this compound to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC (a typical mobile phase is a mixture of ethyl acetate and hexanes). The reaction is generally complete within 2-12 hours.
4. Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Cyclopropyl Group: A Small Ring with a Big Impact on Drug Properties
Application Note & Protocols for Researchers in Drug Discovery
Introduction: More Than Just a Three-Membered Ring
In the landscape of medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile tool for fine-tuning the properties of drug candidates.[1] This small, strained carbocycle, once considered a synthetic curiosity, is now a staple in the design of modern therapeutics, with 18 new chemical entities containing a cyclopropyl group approved by the FDA in the last decade alone.[2] Its unique stereoelectronic properties offer a strategic advantage in overcoming common challenges in drug development, including poor metabolic stability, low potency, and off-target effects.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the cyclopropyl group, complete with detailed protocols for evaluating its impact on key drug-like properties.
The utility of the cyclopropyl group stems from its distinct chemical and physical characteristics. The inherent ring strain results in C-C bonds with significant π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1][3] These features contribute to its ability to enhance potency by locking a molecule into a bioactive conformation, improve metabolic stability by blocking sites of oxidation, and serve as a versatile bioisostere for various functional groups.[1][4]
Modulating Physicochemical and ADME Properties
The introduction of a cyclopropyl group can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these effects is crucial for optimizing pharmacokinetic parameters.
Enhancing Metabolic Stability
One of the most valuable applications of the cyclopropyl group is its ability to enhance metabolic stability.[4] The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[5] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[3][4]
A classic example is the statin drug Pitavastatin , where a cyclopropyl group strategically diverts metabolism away from the highly variable CYP3A4 enzyme towards the less clinically significant CYP2C9, thereby reducing the potential for drug-drug interactions.[5]
Table 1: Impact of Cyclopropyl Substitution on Metabolic Stability
| Compound Pair | Original Moiety | Cyclopropyl Analogue | Improvement in Metabolic Stability (t½ in HLM) | Reference |
| Compound A | Isopropyl | Cyclopropyl | 3.5-fold increase | [5] |
| Compound B | tert-Butyl | Cyclopropylmethyl | 2.8-fold increase | [3] |
| Compound C | Phenyl | Cyclopropyl | 5.2-fold increase | [6] |
HLM: Human Liver Microsomes
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a standard procedure to compare the metabolic stability of a parent compound with its cyclopropyl-containing analogue.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in human liver microsomes (HLM).
Materials:
-
Test compounds (parent and cyclopropyl analogue)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Impact on Lipophilicity and Permeability
The cyclopropyl group is a lipophilic moiety that can influence a compound's permeability across biological membranes.[3] Its rigid nature can also impact the overall shape and polarity of a molecule, which in turn affects its ability to cross the blood-brain barrier.[7] In some cases, the introduction of a cyclopropyl group has been shown to increase brain permeability.[3]
The Cyclopropyl Group as a Versatile Bioisostere
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound while maintaining its biological activity. The cyclopropyl group serves as an effective bioisostere for several common functional groups.[6]
Bioisostere for Alkenes and Alkynes
The cyclopropyl ring can mimic the geometry of a double bond, making it an excellent bioisostere for alkenes.[8] This replacement can improve metabolic stability by removing a site susceptible to epoxidation or other oxidative transformations.[9] The rigid nature of the cyclopropyl group can also lock the molecule into a more favorable conformation for receptor binding.[8]
Bioisostere for Phenyl Rings
In certain contexts, the cyclopropyl group can act as a non-aromatic bioisostere for a phenyl ring.[9][10] This substitution can be advantageous in reducing the molecular weight and lipophilicity of a compound, thereby improving its ligand efficiency and overall drug-like properties.[9]
Bioisostere for gem-Dimethyl and Isopropyl Groups
The cyclopropyl group is often used as a replacement for gem-dimethyl or isopropyl groups.[6] This substitution can offer several benefits, including:
-
Conformational Restriction: The rigid cyclopropyl ring can lock in a specific conformation, which can be beneficial for binding to a target protein.[4][11]
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to oxidation than isopropyl or gem-dimethyl groups.[5]
-
Modulation of pKa: The electronic properties of the cyclopropyl group can influence the pKa of nearby functional groups.[3]
Diagram 1: Bioisosteric Relationships of the Cyclopropyl Group
Caption: A cyclopropyl group can lock a molecule into its bioactive conformation.
Electronic Effects and pKa Modulation
The cyclopropyl group exhibits unique electronic properties due to the high p-character of its C-C bonds. I[3][12]t can act as a weak electron-donating group through hyperconjugation. T[12]his electronic influence can modulate the pKa of adjacent functional groups, such as amines or carboxylic acids. A[3]ltering the pKa can have a profound impact on a drug's solubility, permeability, and target engagement.
[7]#### Protocol: Determination of pKa by Potentiometric Titration
Objective: To determine the pKa of a compound and its cyclopropyl analogue.
Materials:
-
Test compounds
-
Standardized solutions of HCl and NaOH
-
High-precision pH meter and electrode
-
Automated titrator
-
Water (deionized or distilled)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in water or a water/co-solvent mixture to a known concentration.
-
-
Titration:
-
Place the sample solution in the titration vessel.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Titrate the solution with a standardized solution of acid (e.g., HCl) to a low pH (e.g., pH 2).
-
Then, titrate the solution with a standardized solution of base (e.g., NaOH) past the expected pKa to a high pH (e.g., pH 12).
-
Record the pH and the volume of titrant added throughout the titration.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, use specialized software to calculate the pKa from the titration data.
-
Synthetic Strategies for Incorporating the Cyclopropyl Group
A variety of synthetic methods are available for introducing the cyclopropyl group into a molecule. The choice of method depends on the specific substrate and the desired stereochemistry. Some common methods include:
-
Simmons-Smith Reaction: This reaction uses a carbenoid species to cyclopropanate an alkene. *[13][14] Corey-Chaykovsky Reaction: This method involves the reaction of a sulfonium ylide with an α,β-unsaturated carbonyl compound. *[13][14] Kulinkovich Reaction: This reaction transforms esters into cyclopropanols using a Grignard reagent and a titanium catalyst. *[14] Use of Cyclopropyl-Containing Building Blocks: A straightforward approach is to incorporate readily available building blocks such as cyclopropylamine, cyclopropanecarbonyl chloride, or cyclopropylboronic acid into the synthetic route.
[14][15]### Case Studies: Successful Drugs Featuring the Cyclopropyl Group
The strategic incorporation of the cyclopropyl group has been instrumental in the success of numerous marketed drugs across various therapeutic areas.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic where the cyclopropylamine moiety is crucial for its antibacterial activity. *[16] Prasugrel: An antiplatelet agent where the cyclopropyl group enhances its metabolic activation.
-
Simeprevir: A protease inhibitor for the treatment of hepatitis C, containing a cyclopropyl sulfonamide.
-
Lorlatinib: A tyrosine kinase inhibitor used in cancer therapy, featuring a cyclopropyl group that contributes to its potency and pharmacokinetic profile.
Conclusion: A Privileged Scaffold in Drug Discovery
The cyclopropyl group has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its ability to positively modulate a wide range of drug properties, including metabolic stability, potency, selectivity, and pharmacokinetics, makes it a highly attractive structural motif. B[3][4]y understanding the fundamental principles behind its effects and employing the appropriate experimental protocols to validate its impact, researchers can effectively leverage the cyclopropyl group to design and develop safer and more effective medicines.
[5]### References
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Pharmaffiliates. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
National Institutes of Health. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
-
PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]
-
Royal Society of Chemistry. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
-
Pharmaffiliates. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Link]
-
ResearchGate. The cyclopropylic strain-based conformational restriction. [Link]
-
Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]
-
Domainex. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? [Link]
-
Semantic Scholar. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. [Link]
-
PubMed. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. [Link]
-
UA Campus Repository. ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES. [Link]
Sources
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- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
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- 15. longdom.org [longdom.org]
- 16. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 1-Methylcyclopropyl 4-nitrophenyl Carbonate
Welcome to the technical support center for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common issues encountered during its use. As an activated carbonate, this reagent is a valuable tool for introducing the 1-methylcyclopropylcarbonyl moiety, particularly in the synthesis of carbamates and other derivatives.[1][2] However, like any reactive chemical, its performance is highly dependent on specific experimental conditions. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "activated"?
A: this compound is a reagent used for the transfer of a 1-methylcyclopropoxycarbonyl group to nucleophiles, typically amines or alcohols, to form carbamates or carbonates, respectively. It is considered an "activated" carbonate because the 4-nitrophenyl group is a strong electron-withdrawing group.[3][4] This electronic effect makes the carbonyl carbon more electrophilic and polarizes the C-O bond, turning the 4-nitrophenoxide into an excellent leaving group.[5][6] Good leaving groups are weak bases, and the stability of the resulting 4-nitrophenoxide anion facilitates the nucleophilic acyl substitution reaction.[7]
Q2: My reaction is proceeding much slower than anticipated. What are the most common culprits?
A: Slow reaction rates are the most frequently reported issue. The primary causes typically fall into three categories:
-
Poor Nucleophilicity: The attacking species (e.g., an amine or alcohol) may be sterically hindered or its lone pair may be delocalized, reducing its reactivity.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can dramatically influence the reaction rate.
-
Reagent Degradation: The carbonate reagent is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.
Q3: How can I effectively monitor the progress of my reaction?
A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A key visual indicator of reaction progress is the formation of the 4-nitrophenoxide byproduct, which imparts a distinct yellow color to the reaction mixture, especially under basic conditions.[8] The intensity of this color can provide a qualitative measure of conversion. For quantitative analysis, you can monitor the disappearance of the starting carbonate and the appearance of the product peak by HPLC.
In-Depth Troubleshooting Guide for Slow Reactions
Problem: My carbamoylation/acylation reaction with this compound is slow or stalling.
This guide provides a systematic approach to identifying and resolving the root cause of sluggish reactions. Follow the diagnostic steps to pinpoint the issue and implement the recommended corrective actions.
Workflow for Troubleshooting Slow Reactions
Below is a logical workflow to guide your troubleshooting process.
Caption: A step-by-step diagnostic workflow for troubleshooting slow reactions.
Cause 1: Issues with the Nucleophile
The nature of the nucleophile is paramount in a nucleophilic acyl substitution reaction.[9] Its reactivity is governed by steric accessibility, electronic properties, and its state in the reaction medium.
-
Explanation of Causality: The rate-determining step in many nucleophilic acyl substitutions is the initial attack of the nucleophile on the carbonyl carbon.[10] If the nucleophile is weak or sterically hindered, the activation energy for this step is high, leading to a slow reaction. Furthermore, if the nucleophile is protonated (e.g., an ammonium salt instead of a free amine), its nucleophilicity is drastically reduced.
-
Diagnostic Steps:
-
Check Purity: Analyze your nucleophile (amine, alcohol) by NMR or LC-MS to ensure it is free from impurities, especially acidic contaminants that could protonate it.
-
Assess Steric Hindrance: Evaluate the structure of your nucleophile. Is the nucleophilic atom (N or O) surrounded by bulky groups? Secondary amines react slower than primary amines, and highly branched substrates can be particularly challenging.
-
Check the pKa: If using an amine, is its conjugate acid's pKa high enough for it to be a free base under your reaction conditions? If the pKa is low, it may exist in its protonated, non-nucleophilic form.
-
-
Corrective Actions:
-
Purify the Nucleophile: If impurities are detected, purify the nucleophile by distillation, crystallization, or chromatography.
-
Add a Base: For amine nucleophiles with low basicity or when using an amine salt (e.g., HCl salt), add 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine.
-
Increase Temperature: For sterically hindered nucleophiles, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.
-
Cause 2: Sub-Optimal Reaction Conditions
The reaction environment dictates the behavior of all participating species. Solvent, temperature, and additives must be chosen carefully.
-
Explanation of Causality:
-
Solvent: The solvent plays a critical role in stabilizing intermediates and solvating reactants. Polar aprotic solvents are often preferred for SNAr and related substitution reactions because they solvate the cation of any base used but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[9][11][12] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its approach to the electrophile.[13]
-
Temperature: Chemical reactions generally accelerate at higher temperatures (within the limits of reagent stability) as more molecules possess sufficient kinetic energy to overcome the activation energy barrier.
-
Concentration: Le Chatelier's principle applies. Low concentrations of reactants can lead to slow reaction rates due to a lower frequency of molecular collisions.
-
| Solvent | Type | Dielectric Constant (ε) | General Recommendation |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Good starting point, dissolves most organics. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good general-purpose solvent.[12] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent choice, highly polar. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Often accelerates slow reactions.[14] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Use for very unreactive systems. |
| Toluene | Nonpolar | 2.4 | Generally not recommended unless required for solubility.[12] |
| Ethanol/Methanol | Polar Protic | 24.5 / 32.7 | Avoid , as they can act as competing nucleophiles.[12] |
-
Diagnostic Steps:
-
Review Solvent Choice: Are you using a polar aprotic solvent? If you are using a nonpolar solvent like toluene or a protic solvent, this is a likely cause.
-
Check Reaction Temperature: Is the reaction being run at room temperature? Many acylations require gentle heating (40-60 °C) to proceed at a reasonable rate.
-
Verify Concentrations: Calculate the molarity of your reactants. If concentrations are below 0.1 M, the reaction may be slow due to dilution.
-
-
Corrective Actions:
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or ACN.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC/HPLC at each stage.
-
Increase Concentration: If solubility allows, increase the concentration of your reactants. If starting material solubility is an issue, consider a co-solvent system or switch to a solvent like DMF.
-
Cause 3: Reagent Quality and Stability
The purity and stability of the carbonate reagent are critical for success.
-
Explanation of Causality: this compound, like other activated carbonates, is susceptible to hydrolysis.[8][15] Exposure to atmospheric moisture or residual water in solvents can lead to its decomposition into 1-methylcyclopropanol and 4-nitrophenyl carbonate, reducing the amount of active reagent available for your reaction.
-
Diagnostic Steps:
-
Check Storage Conditions: Was the reagent stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator?[16]
-
Visual Inspection: Does the solid appear clumpy or discolored? Pure reagent should be a crystalline solid.
-
Control Reaction: Run a small-scale control reaction with a simple, highly reactive nucleophile like benzylamine. If this reaction is also slow or fails, it strongly indicates a problem with the carbonate reagent itself.
-
-
Corrective Actions:
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle the reagent under an inert atmosphere.
-
Purchase New Reagent: If the reagent is old or has been improperly stored, it is often most efficient to purchase a fresh bottle.
-
Perform a Test Reaction: Before committing a large amount of a valuable substrate, run the protocol below.
-
This protocol uses a standard nucleophile to verify the activity of your this compound.
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 23.7 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add 1 mL of anhydrous acetonitrile (ACN) via syringe. Stir to dissolve.
-
Nucleophile Addition: Add benzylamine (11 µL, 0.1 mmol) via syringe.
-
Base Addition (Optional but Recommended): Add triethylamine (14 µL, 0.1 mmol). A yellow color should develop immediately.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 15 minutes.
-
Expected Outcome: The reaction should show >95% conversion within 1-2 hours at room temperature. If not, the carbonate reagent is likely compromised.
Mechanistic Overview of the Reaction
Understanding the mechanism helps in diagnosing issues related to electronic effects and leaving group ability.
Caption: General mechanism of nucleophilic acyl substitution on the carbonate.
References
-
Kamps, J. H., et al. (2016). Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry, 7, 5294-5303. [Link]
-
OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. [Link]
-
Kamps, J. H., et al. (2016). Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
-
ResearchGate. (2016). Activated carbonates: Enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry 7(33). [Link]
-
Tundo, P., et al. (n.d.). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. ResearchGate. [Link]
-
Videl, A., et al. (n.d.). Activated lipidic cyclic carbonates for non-isocyanate polyurethane synthesis. Polymer Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
-
ResearchGate. (n.d.). The effect of leaving groups. A carbonate was found to be the most efficient. [Link]
-
ResearchGate. (n.d.). Activated carbonates: Enabling the synthesis of differentiated polymers via solution carbonation. [Link]
-
AxisPharm. (n.d.). (TMS-methylcyclopropenyl)methyl 4-nitrophenyl carbonate. [Link]
-
Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]
-
MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. [Link]
-
OAM-RC. (2012). Synthesis of a new symmetric carbonate with leaving group. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Open Yale Courses. (n.d.). CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon. [Link]
-
PubMed. (n.d.). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
-
YouTube. (n.d.). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Reddit. (2018). Organic Synthesis problems. [Link]
-
NIH. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
-
NIH. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]
Sources
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- 3. Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00925E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Leaving group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses [oyc.yale.edu]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 16. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
how to optimize reaction yield for 1-Methylcyclopropyl 4-nitrophenyl carbonate
Welcome to the technical support guide for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for reactions involving this versatile reagent.
Introduction to this compound
This compound is a highly efficient activated carbonate used for the introduction of the (1-methyl)cyclopropyloxycarbonyl (MPoc) group onto nucleophiles, most commonly amines, to form stable carbamates.[1] The resulting MPoc-protected amines are valuable intermediates in multi-step organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropyl moiety is a desirable structural feature in drug design, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2]
This guide provides a comprehensive overview of the reaction, detailed protocols, and solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
Its primary application is as an efficient transfer agent for the (1-methyl)cyclopropyloxycarbonyl (MPoc) protecting group for amines. The resulting MPoc carbamate is stable under a wide range of conditions but can be cleaved when necessary, making it a useful tool in complex synthetic pathways.[1]
Q2: What is the reaction mechanism for carbamate formation?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate, which then collapses, expelling the highly stable 4-nitrophenoxide leaving group to yield the final carbamate product. The release of the yellow-colored 4-nitrophenolate anion can often serve as a visual indicator of reaction progress.
Q3: Why is the 4-nitrophenyl group used as a leaving group?
The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion through resonance. This high reactivity allows the reaction to proceed under mild conditions with a variety of amines.
Q4: How does the reactivity of this compound compare to other carbamoylating agents?
Compared to reagents like phosgene or isocyanates, it is a more stable, less hazardous crystalline solid. Its reactivity is comparable to other activated carbonates like Bis(4-nitrophenyl) carbonate (BNPC), allowing for efficient carbamate formation without the need for highly toxic reagents.[3]
Troubleshooting and Yield Optimization
Low yield or the presence of impurities are common issues that can often be resolved by careful optimization of reaction parameters. Below is a guide to troubleshoot and enhance your reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently Nucleophilic Amine: Sterically hindered or electron-deficient amines react slower. | Increase reaction temperature. Consider using a stronger, non-nucleophilic base (e.g., DBU, carefully, see Q&A below) or a catalyst like DMAP. Prolong the reaction time and monitor by TLC/LC-MS. |
| Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | Use a co-solvent system (e.g., THF/DMF, DCM/DMF) to ensure all reactants are in solution. | |
| Base Incompatibility: The chosen base may be too weak to deprotonate the amine (if starting from a salt) or neutralize the generated acid. | Switch to a stronger base. For amino acid substrates, an inorganic base like Na₂CO₃ or K₂CO₃ in an aqueous/organic biphasic system is often effective.[4] For other amines in aprotic solvents, organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard. | |
| Formation of Side Products | Bis(4-nitrophenyl) carbonate impurity: Present in the starting material from its synthesis. | Purify the this compound by recrystallization before use. |
| Reaction with Solvent: Nucleophilic solvents (e.g., methanol, ethanol) can compete with the amine, leading to the formation of the corresponding methyl or ethyl carbonate. | Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). | |
| Base acting as a nucleophile: Strong, non-hindered bases like DBU can sometimes react with the carbonate.[5][6] | Use a sterically hindered non-nucleophilic base like DIPEA or an inorganic base (K₂CO₃, Na₂CO₃). | |
| Difficult Workup/Purification | Persistent 4-nitrophenol: The yellow 4-nitrophenol byproduct can be difficult to remove from the product. | During aqueous workup, wash the organic layer with a mild basic solution (e.g., 1M Na₂CO₃ or NaHCO₃) to deprotonate the phenol and extract it into the aqueous phase.[7][8] Repeat washes until the yellow color in the organic layer is gone. |
| Product is water-soluble: The resulting carbamate may have high polarity, leading to loss during aqueous extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with a more polar organic solvent like Ethyl Acetate or a DCM/Isopropanol mixture. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for MPoc-Protection of a Primary Amine
This protocol provides a general method for the reaction of a primary amine with this compound using an organic base in an aprotic solvent.
Workflow Diagram:
Caption: Workflow for MPoc-protection of amines.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equivalent). Dissolve it in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, see Table 2).
-
Base Addition: Add a suitable base (e.g., Triethylamine or DIPEA, 1.2-1.5 equivalents). If the amine is supplied as a hydrochloride salt, use 2.2-2.5 equivalents of the base.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent. Add this solution dropwise to the amine solution at room temperature or 0 °C for sensitive substrates.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours). The reaction mixture will likely turn yellow as 4-nitrophenol is released.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent or ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M aqueous Na₂CO₃ solution (2 x), water (1 x), and brine (1 x). The aqueous washes will be bright yellow.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure MPoc-protected amine.
Table 2: Common Solvents and Bases
| Solvent | Base | Typical Use Case |
| Dichloromethane (DCM) | Triethylamine (TEA), DIPEA | General purpose, good solubility for many substrates. |
| Tetrahydrofuran (THF) | Triethylamine (TEA), DIPEA | Good alternative to DCM, can be better for less polar substrates. |
| Acetonitrile (MeCN) | DIPEA | More polar aprotic solvent, useful for more polar amines. |
| Dimethylformamide (DMF) | DIPEA | High-boiling polar aprotic solvent for poorly soluble substrates or slow reactions requiring heating. |
| tert-Butanol / Water | Sodium Carbonate (Na₂CO₃) | Biphasic system ideal for water-soluble amines or amino acids.[4] |
Understanding Reaction Parameters
The success of the reaction depends on the interplay of several factors. Understanding their roles is key to optimization.
Reaction Logic Diagram:
Caption: Key parameters influencing reaction outcome.
-
Nucleophile Reactivity: Electron-rich, sterically unhindered primary and secondary amines are ideal substrates. Electron-deficient anilines or bulky secondary amines may require more forcing conditions (higher temperature, longer reaction times).
-
Choice of Base: The base serves to neutralize the 4-nitrophenol byproduct and, if necessary, deprotonate the amine salt. A non-nucleophilic, sterically hindered base like DIPEA is often preferred to prevent it from competing with the substrate amine.
-
Solvent Selection: Aprotic solvents are crucial to prevent reaction with the solvent. The polarity should be chosen to ensure complete dissolution of all starting materials.
-
Temperature Control: Most reactions proceed efficiently at room temperature. For less reactive amines, gentle heating (e.g., 40-50 °C) can be beneficial. However, excessive heat may lead to side reactions or decomposition.
By systematically adjusting these parameters and carefully monitoring the reaction progress, researchers can achieve high yields and purity for their MPoc-carbamate products.
References
-
Request PDF. (n.d.). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. ResearchGate. Retrieved from [Link]
-
Vacondio, F., et al. (2015). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate. Retrieved from [Link]
-
Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Um, I.-H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Institutes of Health. Retrieved from [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Retrieved from [Link]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Retrieved from [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]
-
Tummatorn, J., & Poonsil, T. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 7. research.rug.nl [research.rug.nl]
- 8. orgsyn.org [orgsyn.org]
common side reactions with 1-Methylcyclopropyl 4-nitrophenyl carbonate
Welcome to the technical support center for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in experimental settings. Our focus is on providing practical, mechanistically grounded solutions to common challenges.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 1-methylcyclopropylcarbonyl moiety, often as a protecting group for amines or in the synthesis of various carbamate derivatives. The 4-nitrophenyl group serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions. However, like any reactive chemical, its use can present challenges. This guide will help you navigate these potential issues to ensure successful and reproducible results.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After performing the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the desired carbamate product or its complete absence, with starting materials remaining.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Amine Nucleophilicity | Sterically hindered or electron-deficient amines may react slowly. The nucleophilicity of the amine is crucial for the displacement of the 4-nitrophenoxide. | For hindered amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. For electron-deficient amines, longer reaction times or higher temperatures may be necessary. |
| Inadequate Base | If the amine starting material is used as its salt (e.g., hydrochloride), a stoichiometric amount of base is required to liberate the free amine for reaction. An insufficient amount of base will result in unreacted amine salt. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the amine salt. The addition of a catalytic amount of a base like pyridine can also accelerate the reaction.[1] |
| Low Reaction Temperature | While some reactions proceed at room temperature, less reactive nucleophiles may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or LC-MS. |
| Premature Quenching | Adding an aqueous or acidic quench solution before the reaction is complete will halt the conversion to the product. | Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique before proceeding with the work-up. |
Problem 2: Presence of a Major, Insoluble White/Pale Yellow Precipitate
Symptom: A significant amount of a white or pale yellow solid, which is poorly soluble in common organic solvents, is observed in the reaction mixture or during work-up.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Starting Material | The most common side product is bis(4-nitrophenyl)carbonate.[1] This arises from the reaction of the starting carbonate with trace amounts of water in the reaction solvent or on the glassware. The presence of a base can accelerate this hydrolysis. | Rigorously dry all glassware before use. Use anhydrous solvents . If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Hydrolysis of the Product | 4-Nitrophenyl carbonates and carbamates are generally stable in acidic and neutral aqueous solutions but are susceptible to cleavage under basic conditions.[2][3] | During work-up, avoid prolonged exposure to strong basic aqueous solutions. If a basic wash is necessary, perform it quickly and with dilute base solutions. |
Experimental Workflow to Minimize Hydrolysis
Caption: Workflow to minimize hydrolysis side reactions.
Problem 3: Formation of Unexpected Byproducts
Symptom: Analysis of the crude reaction mixture reveals the presence of unexpected impurities besides the starting materials and the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of undesired carbonate byproducts. | Choose a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). |
| Di-acylation of Primary Amines | If a primary amine is used in excess or under forcing conditions, it is possible for the initially formed carbamate to be deprotonated and react with a second molecule of the carbonate, leading to an imidodicarbonate. | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) and avoid excessively high temperatures or prolonged reaction times once the initial carbamate has formed. |
| Ring-Opening of Cyclopropyl Group | While the 1-methylcyclopropyl group is generally stable under standard carbamoylation conditions, highly forcing conditions (e.g., strong acid, high heat) could potentially lead to ring-opening. However, this is not a commonly reported side reaction under typical usage. | Avoid harsh acidic or strongly electrophilic conditions. Standard basic conditions for carbamate formation are unlikely to cause ring-opening. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
To prevent degradation, especially through hydrolysis, the compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. Storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
Q2: Can I use this reagent with alcohol or thiol nucleophiles?
Yes, this compound can react with alcohols and thiols to form the corresponding carbonates and thiocarbonates, respectively. The general reactivity trend with nucleophiles follows: thiols > amines > alcohols. For less nucleophilic alcohols, a base catalyst (e.g., pyridine, DMAP) and/or heating may be required to drive the reaction to completion.
Q3: My reaction is very slow, even with heating. What can I do?
If the reaction is sluggish, and you have ruled out issues with reagent quality and moisture, consider the following:
-
Increase the concentration: A more concentrated reaction mixture can increase the reaction rate.
-
Use a more polar aprotic solvent: Solvents like DMF or DMSO can sometimes accelerate nucleophilic substitution reactions. Ensure these solvents are anhydrous.
-
Add a catalyst: For reactions with alcohols, a catalytic amount of DMAP can be effective.
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A yellow color will develop in the reaction mixture as the 4-nitrophenoxide leaving group is released, which can be a visual indicator of reaction progress. However, for quantitative assessment, chromatographic or spectroscopic methods are recommended. The release of 4-nitrophenol can be monitored spectrophotometrically around 400-415 nm in basic solutions.[2]
Q5: What is the best way to purify the final carbamate product?
Purification is typically achieved by silica gel column chromatography. The polarity of the eluent will depend on the specific properties of the synthesized carbamate. A typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing with a dilute aqueous base (e.g., NaHCO3 solution) to remove the 4-nitrophenol byproduct, followed by a brine wash, drying, and concentration before chromatographic purification.
Experimental Protocol: Synthesis of a Carbamate
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Amine of interest
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.2 eq). If the amine is a salt, use 2.2 eq of the base.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of the carbonate to the stirring amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. The reaction mixture will likely turn yellow.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Reaction Scheme and Mechanism
Caption: Reaction scheme and mechanism for carbamate formation.
References
-
Um, I.-H.; Yoon, S.; Park, H.-R.; Han, H.-J. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Org. Biomol. Chem.2012 , 10 (48), 9646–9653. [Link]
-
Kocalar, S.; Zhou, A.; Salahifar, A.; Njoo, E. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. J. Emerg. Investig.2022 , 5. [Link]
-
Hotha, S.; et al. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein J. Org. Chem.2016 , 12, 1979–1986. [Link]
- U.S.
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
Sources
effect of pH on 1-Methylcyclopropyl 4-nitrophenyl carbonate reactivity
Welcome to the technical support guide for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile chemical entity. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Overview: Understanding the Reactivity Profile
This compound is an activated carbonate ester. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is made highly susceptible to nucleophilic attack by the presence of the excellent 4-nitrophenyl leaving group. The rate and outcome of reactions involving this compound are critically dependent on the pH of the medium. Understanding this relationship is the key to troubleshooting and achieving desired reaction outcomes.
The cyclopropyl group itself can confer unique properties to a molecule, such as increased metabolic stability or enhanced biological activity in drug design.[1] The 4-nitrophenyl carbonate moiety serves as an efficient handle for introducing this valuable cyclopropyl group onto nucleophilic substrates like amines or alcohols.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or not at all. What is the most likely cause?
A1: The primary suspect is incorrect pH. The reactivity of the carbonate is profoundly influenced by the pH of the reaction medium.
-
Causality: Under acidic or neutral conditions (pH < 7), the concentration of the potent hydroxide nucleophile (OH⁻) is negligible. While water can act as a nucleophile (background hydrolysis), this reaction is typically very slow. For reactions with other nucleophiles, such as amines, the pH must be high enough to ensure the amine is in its deprotonated, nucleophilic free-base form.
-
Troubleshooting Steps:
-
Verify Reaction pH: Use a calibrated pH meter to measure the pH of your reaction mixture. Do not rely on theoretical buffer calculations alone.
-
Adjust pH: For reactions with amines, the optimal pH is typically between 8.0 and 9.5. This provides a favorable balance between having a sufficient concentration of the deprotonated amine nucleophile while minimizing the competing background hydrolysis of the carbonate.
-
Buffer Selection: Ensure you are using a non-nucleophilic buffer. Avoid buffers containing primary or secondary amines, such as Tris, as they will compete with your intended substrate. Recommended buffers include Borate, HEPES, or Phosphate.
-
Q2: My compound is degrading prematurely. I see a yellow color in my stock solution before starting the reaction. Why?
A2: This indicates premature hydrolysis due to moisture and/or basic conditions.
-
Causality: The yellow color is due to the formation of the 4-nitrophenolate anion, the leaving group.[2] This species is intensely colored and its appearance signifies that the carbonate has already reacted. This compound is sensitive to moisture, and this sensitivity is greatly amplified under basic conditions.[3]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Handle the solid reagent in a glove box or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use anhydrous solvents for preparing stock solutions. Ensure solvents are free from basic contaminants.
-
Storage: Store the solid compound in a desiccator at the recommended temperature of 2-8°C, tightly sealed to protect from atmospheric moisture.[1]
-
Stock Solution pH: If preparing an aqueous buffer stock solution, ensure it is not basic. The ideal scenario is to add the carbonate to the final reaction mixture immediately after preparation.
-
Q3: My reaction yield is low, and I have a significant amount of a byproduct corresponding to a hydrolyzed starting material. How can I improve this?
A3: This is a classic case of competing hydrolysis. The nucleophile you are using (e.g., water or hydroxide) is outcompeting your intended nucleophile (e.g., an amine).
-
Causality: The rate of hydrolysis is directly proportional to the hydroxide ion concentration (i.e., the pH).[4][5] If the pH is too high, or if your intended nucleophile is weak or present in low concentration, hydrolysis can become the dominant reaction pathway.
-
Optimization Strategies:
-
Fine-Tune the pH: While a basic pH is necessary, an excessively high pH (e.g., >10) will dramatically accelerate hydrolysis. Try lowering the pH incrementally (e.g., from 9.5 to 8.5) to find a sweet spot where your desired reaction proceeds efficiently without excessive hydrolysis.
-
Increase Nucleophile Concentration: If possible, increasing the concentration of your target nucleophile can favor the desired reaction kinetically over background hydrolysis.
-
Temperature Control: Hydrolysis rates, like most reactions, are temperature-dependent. Running the reaction at a lower temperature may slow the rate of hydrolysis more significantly than the rate of your desired reaction, thus improving the yield.
-
Q4: How can I monitor the progress of my reaction effectively?
A4: The release of the 4-nitrophenolate leaving group provides a convenient spectrophotometric handle for real-time reaction monitoring.
-
Mechanism: Upon nucleophilic attack at the carbonyl carbon, the 4-nitrophenolate anion is liberated. In solutions with a pH above its pKa (~7.1), this anion exhibits a strong absorbance maximum around 400-415 nm.[2][6]
-
Experimental Protocol: You can follow the reaction kinetics by monitoring the increase in absorbance at this wavelength over time using a UV-Vis spectrophotometer. This allows for precise determination of reaction rates and endpoints.
Data Summary & Key Parameters
Table 1: pH Effect on Hydrolysis Rate
| pH Range | Dominant Nucleophile | Relative Rate of Hydrolysis | Experimental Observations |
| < 6 | H₂O | Very Slow | Compound is relatively stable. Suitable for short-term storage in acidic buffers. |
| 6 - 8 | H₂O / OH⁻ | Slow to Moderate | Background hydrolysis is noticeable over time. The yellow color of 4-nitrophenolate will slowly appear. |
| 8 - 10 | OH⁻ | Fast | Optimal range for reactions with amines. Rate of hydrolysis is significant and must be managed. |
| > 10 | OH⁻ | Very Fast | Hydrolysis is rapid and often becomes the dominant pathway, leading to low yields in coupling reactions. |
Visualizing the Chemistry
Diagram 1: pH-Dependent Hydrolysis Pathways
Caption: Dominant hydrolysis nucleophiles at different pH ranges.
Diagram 2: General Experimental Workflow for Kinetic Analysis
Caption: Workflow for monitoring hydrolysis kinetics via UV-Vis.
Protocol: Spectrophotometric Analysis of Hydrolysis
This protocol provides a self-validating method to assess the stability and reactivity of your compound under specific pH conditions.
Objective: To determine the rate of hydrolysis of this compound at a defined basic pH.
Materials:
-
This compound
-
Anhydrous acetonitrile or DMSO for stock solution
-
Buffer solution of desired pH (e.g., 0.1 M Borate buffer, pH 9.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare Stock Solution: Accurately weigh a small amount of the carbonate and dissolve it in anhydrous acetonitrile to make a concentrated stock solution (e.g., 10 mM). This solution should be prepared fresh.
-
Setup Spectrophotometer: Set the spectrophotometer to read absorbance at 410 nm. Set the cuvette holder to a constant temperature (e.g., 25°C).
-
Prepare Blank: Fill the cuvette with 1 mL of the pH 9.0 Borate buffer. Place it in the spectrophotometer and zero the instrument (this is your blank).
-
Initiate Reaction: Remove the cuvette. Add a small aliquot of the carbonate stock solution to the buffer in the cuvette (e.g., 10 µL of 10 mM stock into 1 mL for a final concentration of 100 µM). Quickly mix by inverting the cuvette 2-3 times with a stopper.
-
Monitor Reaction: Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at 410 nm over time. Continue recording until the absorbance value plateaus, indicating the reaction is complete.
-
Data Analysis: Plot the absorbance values as a function of time. The initial slope of this curve is proportional to the initial rate of hydrolysis.
This experiment validates the compound's reactivity and provides a baseline for comparing the rates of other nucleophilic reactions.
References
- Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008).
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF.
- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- 1-methylcyclopropyl (4-nitrophenyl)
- Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. PubMed.
- Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing - The Royal Society of Chemistry.
- SAFETY DATA SHEET - Bis(4-nitrophenyl)
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
Sources
- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. fishersci.com [fishersci.com]
- 4. Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from 1-Methylcyclopropyl 4-Nitrophenyl Carbonate Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the purification of your target molecules. My objective is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding Your Crude Reaction Mixture
The key to a successful purification is a thorough understanding of what is in your flask post-reaction. Reactions with this compound are efficient for forming carbamates, carbonates, and other derivatives via nucleophilic substitution. However, this efficiency introduces a predictable set of components that must be separated.
A typical reaction mixture will contain:
-
Desired Product: The target molecule formed by the reaction of your nucleophile (amine, alcohol, etc.) with the carbonate.
-
4-Nitrophenol: The primary byproduct, formed as the leaving group. This is a crystalline solid and is notably acidic (pKa ≈ 7.15), appearing as a distinct yellow color, especially under basic conditions.[1]
-
Unreacted this compound: The starting material, which may persist if the reaction has not gone to completion.
-
Unreacted Nucleophile: Excess amine, alcohol, or other nucleophile used in the reaction.
-
Solvent and Catalysts: The reaction solvent (e.g., Dichloromethane, THF) and any bases (e.g., Triethylamine, Pyridine) used.[2][3]
Initial Assessment: The Power of Thin-Layer Chromatography (TLC)
Before any purification attempt, a TLC analysis is mandatory. It provides a quick snapshot of your mixture's complexity and helps in designing an effective purification strategy.
Typical TLC Plate Appearance:
-
4-Nitrophenol: A UV-active spot, often yellow, that is relatively polar.
-
Starting Carbonate: A less polar, UV-active spot.
-
Product: A spot with polarity typically between the two starting materials.
-
Amine Nucleophile: May or may not be UV-active. Often requires staining (e.g., ninhydrin) to visualize.
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Caption: General experimental workflow from reaction to pure product.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both a solution and the scientific rationale.
Q1: My entire crude reaction mixture is bright yellow. How do I get rid of the color?
Answer: The yellow color is characteristic of the 4-nitrophenolate anion, which is formed from the 4-nitrophenol byproduct under basic conditions.[1] The most effective way to remove this is through a liquid-liquid extraction with a mild aqueous base.
-
Probable Cause: Presence of the 4-nitrophenol byproduct. If you used a basic catalyst like triethylamine or pyridine, it will deprotonate the 4-nitrophenol, intensifying the yellow color.
-
Solution:
-
Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. You will notice the yellow color transfer from the organic layer to the aqueous layer.[4]
-
Repeat the wash until the organic layer is colorless.
-
Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Expert Insight (Causality): 4-Nitrophenol is acidic. By washing with a mild base, you deprotonate it to form the water-soluble sodium 4-nitrophenolate salt, which is then extracted into the aqueous phase. We recommend avoiding strong bases like sodium hydroxide (NaOH) initially, as they can potentially hydrolyze your desired carbonate or carbamate product, especially if it is sensitive to base.[4][5]
Q2: My TLC shows three spots that are very close together. How can I improve their separation for column chromatography?
Answer: Poor separation on a TLC plate is a strong indicator that you will have difficulty with flash column chromatography. The key is to optimize your eluent (solvent) system.
-
Probable Cause: The chosen eluent system has the wrong polarity to effectively differentiate between your product, starting material, and byproducts.
-
Solution:
-
Systematically Vary Polarity: Prepare several different eluent systems. A common starting point for carbamates is a mixture of hexanes and ethyl acetate.[1] Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The goal is to find a system where the Rf of your desired product is approximately 0.3.
-
Change Solvent System: If varying the ratio is insufficient, change the solvents themselves. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.
-
Add a Modifier: If your product is basic (e.g., contains a free amine), it may streak on the silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can resolve this. If your product is acidic, a small amount of acetic acid can help.
-
Consider a Different Stationary Phase: While silica gel is standard, for very polar or challenging separations, consider using reversed-phase silica (C18) or alumina.[6]
-
-
Expert Insight (Causality): Chromatography separates compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). By fine-tuning the eluent's polarity, you directly influence how strongly each compound adsorbs to the silica, thereby improving separation (ΔRf).[7]
Q3: After my basic wash, I performed column chromatography, but I still see 4-nitrophenol in my final product. What happened?
Answer: This is a common issue that usually points to either an inefficient extraction or co-elution during chromatography.
-
Probable Cause 1: Inefficient Extraction: The aqueous base may not have been sufficient to remove all the 4-nitrophenol, especially if a large amount was generated.
-
Probable Cause 2: Co-elution: If your product has a polarity very similar to 4-nitrophenol, they may elute together from the column.
-
Solution:
-
Ensure Complete Extraction: Perform multiple washes with the basic solution. After the first wash, test the pH of the aqueous layer; it should be basic. If not, add more base.
-
Optimize Chromatography: Run a TLC with your crude mixture and a pure standard of 4-nitrophenol side-by-side to confirm their relative positions. If they are very close, you must adjust your eluent system as described in Q2. A less polar eluent will cause the less polar compounds to move further up the column, potentially separating them from the more polar 4-nitrophenol.
-
Post-Chromatography Wash: If you have already isolated a product contaminated with 4-nitrophenol, you can re-dissolve it in an organic solvent and perform the basic wash procedure again.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method to remove trace impurities like 4-nitrophenol.
-
Q4: I am trying to purify the product of a reaction with a primary amine. I've removed the 4-nitrophenol, but now I can't separate my product from the unreacted amine. How do I solve this?
Answer: Separating a carbamate product from a starting amine requires exploiting the difference in their basicity.
-
Probable Cause: The product and the starting amine have similar polarities, leading to co-elution.
-
Solution: Acidic Wash
-
After the initial basic wash to remove 4-nitrophenol, perform an additional wash with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).
-
The basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), which will be extracted into the aqueous layer.
-
The desired carbamate product, being significantly less basic, will remain in the organic layer.
-
Follow up with a brine wash and drying before proceeding to chromatography or recrystallization.
-
-
Expert Insight (Causality): This is a classic liquid-liquid extraction technique based on acid-base chemistry. The carbamate nitrogen is part of an amide-like system, and its lone pair is delocalized into the carbonyl, making it a very weak base. The starting amine, however, is typically a much stronger base and is readily protonated and extracted.
Section 3: Key Experimental Protocols
These protocols are designed to be robust starting points. Always monitor your specific reaction using TLC to make any necessary adjustments.
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove acidic byproducts (4-nitrophenol) and basic catalysts or unreacted nucleophiles.
-
Quench and Dilute: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with 3-5 volumes of a suitable organic solvent (e.g., Ethyl Acetate).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Stopper the funnel and invert gently, venting frequently to release any CO₂ pressure. Shake more vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Basic Wash: Repeat step 2 until the yellow color is gone from the organic layer.
-
Acidic Wash (Optional): If unreacted basic nucleophiles are present, wash the organic layer with an equal volume of 1M HCl.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine).
-
Dry and Concentrate: Drain the organic layer into a flask, add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and concentrate under reduced pressure to obtain the crude product ready for chromatography.
Protocol 2: Flash Column Chromatography
This protocol assumes the use of standard silica gel.[7][8]
-
Select Eluent: Based on preliminary TLC analysis (see Q2), choose a solvent system that gives your product an Rf value of ~0.3.
-
Pack the Column (Dry Packing):
-
Secure a column of appropriate size vertically. Add a small plug of cotton or glass wool and a thin layer of sand.
-
Fill the column with dry silica gel (typically 50-100 times the weight of your crude sample).
-
Gently tap the column to ensure even packing. Add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the column eluent or another volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, concentrate to a dry powder, and carefully add this powder to the top of the column.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~2 inches/minute is a good guideline).
-
Collect fractions in test tubes.
-
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. Combine the pure fractions and concentrate under reduced pressure.
| Component | Typical Polarity | Notes |
| Starting Carbonate | Low | Elutes early in non-polar solvents. |
| Desired Product | Intermediate | Polarity depends on the attached nucleophile. |
| 4-Nitrophenol | High | Elutes later in more polar solvents. |
Section 4: Frequently Asked Questions (FAQs)
-
Why does 4-nitrophenol appear more yellow in basic solutions?
-
Under basic conditions, the acidic phenol proton is removed, forming the 4-nitrophenolate anion. This anion has an extended system of conjugated pi electrons, which shifts its light absorption maximum into the visible spectrum, resulting in the characteristic yellow color.[1]
-
-
What is a good starting eluent system for my carbamate product?
-
A mixture of hexanes and ethyl acetate is an excellent starting point. For many simple carbamates, a ratio between 4:1 and 1:1 (Hexanes:EtOAc) will provide good separation. Always optimize based on TLC.[1]
-
-
Can I use recrystallization instead of column chromatography?
-
My reaction involves a very polar alcohol. How should I adjust my purification?
-
If your product is very polar, it may not move from the baseline on TLC with standard solvents. You may need to use a more polar eluent system, such as dichloromethane/methanol.[10] For very polar compounds, reversed-phase chromatography (C18 silica with water/acetonitrile or water/methanol as eluent) can also be highly effective.[6]
-
References
-
Gisbert, M., et al. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 400(5), 1329–1338. [Link]
-
Goulart, S. M., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6), 1126-1134. [Link]
-
Lee, Y. R., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Krasley, E. A., et al. (2017). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology, 12(11), 2745–2750. [Link]
-
ResearchGate (2012). (PDF) Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]
-
Goulart, S. M., et al. (2010). Optimization and validation of liquid–liquid extraction with low temperature partitioning for determination of carbamates in water. Analytica Chimica Acta, 671(1-2), 41-47. [Link]
-
ResearchGate. Optimization and validation of liquid–liquid extraction with low temperature partitioning for determination of carbamates in water | Request PDF. [Link]
-
Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography. [Link]
-
Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2108–2116. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... [Link]
-
Oniciu, D. C., et al. (2004). Synthesis of New Active o‐Nitrophenyl Carbamates. Synthetic Communications, 34(19), 3543-3551. [Link]
-
Clausen, A. M., et al. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl) ethyl Carbamate Protected α,ω-Diamines. Letters in Organic Chemistry, 10(1), 58-61. [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Managing the Hydrolysis of 1-Methylcyclopropyl 4-nitrophenyl Carbonate
Welcome to the technical support guide for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this activated carbonate in their experimental workflows. As a key building block, its controlled hydrolysis is often a critical parameter. This guide provides in-depth, field-proven insights into managing its stability and reactivity in aqueous media, structured in a practical question-and-answer format to address common and complex challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and why is its hydrolysis in aqueous media a concern?
This compound is an activated carbonate ester. The 4-nitrophenyl group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. This reactivity is harnessed in bioconjugation and medicinal chemistry to introduce the 1-methylcyclopropyl moiety onto target molecules, such as amines on proteins or small-molecule drugs. The cyclopropyl group can enhance metabolic stability, improve biological activity, and constrain molecular conformation[1].
However, this inherent reactivity also makes the compound prone to hydrolysis—reaction with water—which is often an undesired competing reaction. Uncontrolled hydrolysis can lead to low yields of the desired product, consumption of the starting material, and difficulty in reproducing kinetic data. Therefore, understanding and managing its hydrolysis is critical for successful and reproducible experiments.
Q2: My hydrolysis reaction is proceeding much faster or slower than anticipated. What are the first things I should investigate?
The hydrolysis rate of activated carbonates is exquisitely sensitive to several factors. The three most critical parameters to check immediately are:
-
pH: This is the most significant factor. The rate of hydrolysis is dramatically accelerated under basic (alkaline) conditions due to the higher concentration of the more nucleophilic hydroxide ion (OH⁻) compared to neutral water. Conversely, under acidic conditions, the reaction is much slower. Even minor variations in buffer pH can lead to significant changes in reaction rates[2][3][4][5].
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Ensure your reaction vessel is properly thermostatted, as fluctuations in ambient temperature can lead to inconsistent results[2].
-
Buffer Composition: While less common, some buffer components can act as nucleophiles and directly attack the carbonate, leading to a reaction that is not true hydrolysis. For example, buffers containing primary or secondary amines (like Tris) should be used with caution. Phosphate and carbonate buffers are generally considered non-nucleophilic and are safer choices.
Q3: I'm struggling with the solubility of this compound in my aqueous buffer. What can I do?
This is a common challenge as the molecule is predominantly organic and has low water solubility[1]. Direct addition of the solid to an aqueous buffer will likely result in poor dissolution and non-reproducible kinetics.
Solution: Prepare a concentrated stock solution in a water-miscible organic co-solvent first.
-
Recommended Co-solvents: Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve the carbonate in a minimal amount of the co-solvent to create a high-concentration stock (e.g., 10-100 mM). Then, for the experiment, inject a small aliquot of this stock solution into the pre-warmed aqueous buffer with vigorous stirring.
-
Caution: The final concentration of the organic co-solvent in the aqueous buffer should be kept low (typically <1-5% v/v) to minimize its effect on the reaction kinetics and protein structure (if applicable). Always run a control with the same amount of co-solvent to assess its impact.
Q4: How can I monitor the rate of hydrolysis in real-time?
The hydrolysis reaction conveniently produces 4-nitrophenol (or its conjugate base, 4-nitrophenolate), which is a chromophore. This allows for continuous monitoring using a UV-Vis spectrophotometer.
-
Mechanism: Hydrolysis cleaves the ester bond, releasing 1-methylcyclopropanol and 4-nitrophenol.
-
Detection: In solutions with a pH above its pKa (~7.15), 4-nitrophenol deprotonates to form the bright yellow 4-nitrophenolate anion. This anion has a strong absorbance maximum around 400 nm[6][7]. By monitoring the increase in absorbance at this wavelength over time, you can directly measure the reaction progress.
| Species | pH Range | λ_max_ (approx.) | Molar Extinction Coefficient (ε) at λ_max_ |
| 4-Nitrophenol | < 6 | ~317 nm | ~10,000 M⁻¹cm⁻¹ |
| 4-Nitrophenolate | > 8 | ~400-405 nm | ~18,000 M⁻¹cm⁻¹ |
| A summary of the spectrophotometric properties of the 4-nitrophenol leaving group. |
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a systematic approach to identifying the root cause and implementing a robust solution.
Problem 1: My kinetic data is inconsistent and not reproducible between runs.
Inconsistent kinetic traces are a classic sign of subtle variations in experimental conditions. Before questioning the chemistry, rigorously validate your setup.
Causality Workflow:
Caption: Troubleshooting workflow for non-reproducible kinetic data.
Expert Insight: The pH of many common buffers (like Tris) is temperature-dependent. Always adjust the pH of your buffer at the temperature you will be running the experiment. A pH of 8.0 at room temperature may not be 8.0 at 37°C.
Problem 2: The reaction starts, but then the rate plateaus prematurely, well below 100% conversion.
This issue often points to a problem with substrate availability during the reaction.
Possible Causes & Solutions:
-
Cause A: Substrate Precipitation. The initial injection of the organic stock solution may seem to dissolve, but as the reaction proceeds, the compound could be crashing out of solution. This is especially likely if you are using a high initial concentration.
-
Solution: Lower the starting concentration of the carbonate. Visually inspect the cuvette for any cloudiness or turbidity against a dark background. You can also test for this by running a "solubility scan" on your spectrophotometer to see if the baseline is scattering light.
-
-
Cause B: Reaching an Equilibrium. While hydrolysis is generally considered irreversible due to the stability of the products, a strange plateau could indicate a complex interaction with buffer components.
-
Solution: This is less likely but can be tested by running the reaction in a different, well-established buffer system (e.g., switch from a phosphate buffer to a borate buffer of the same pH) and comparing the results.
-
-
Cause C: Spectrophotometer Artifact. The absorbance reading may be exceeding the linear range of your detector.
-
Solution: Most spectrophotometers are only linear up to an absorbance of ~1.5-2.0. If your final absorbance is higher than this, the data in that region is unreliable. Dilute your starting material concentration so the final absorbance falls within the linear range (ideally, below 1.2).
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh approximately 2.4 mg of this compound (MW = 237.21 g/mol ) into a clean, dry 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-purity acetonitrile (ACN) to the tube. This will yield a ~10 mM stock solution.
-
Homogenization: Vortex the tube for 30-60 seconds to ensure complete dissolution. If necessary, briefly sonicate the sample in a water bath. The solution should be perfectly clear.
-
Storage: Store the stock solution tightly capped at 2-8°C. For best results and to avoid pre-hydrolysis from atmospheric moisture, prepare this solution fresh daily.
Protocol 2: Kinetic Measurement of Hydrolysis via UV-Vis Spectrophotometry
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and its temperature controller. Set the desired temperature (e.g., 25.0°C) and allow the system to equilibrate for at least 30 minutes.
-
Buffer Preparation: Prepare 1.0 mL of the desired aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 8.0) in a quartz cuvette. Place the cuvette in the thermostatted cell holder and let it equilibrate for 5-10 minutes.
-
Blanking: Use the buffer-filled cuvette to zero, or "blank," the instrument at the monitoring wavelength (e.g., 402 nm).
-
Reaction Initiation: Remove the cuvette. Using a calibrated pipette, add a small volume of the carbonate stock solution (e.g., 10 µL of a 10 mM stock into 990 µL of buffer to get a final concentration of 100 µM). Immediately cap the cuvette, invert 2-3 times to mix (do not shake vigorously to avoid bubbles), and place it back into the cell holder.
-
Data Acquisition: Immediately start the kinetic measurement, recording the absorbance at 402 nm every 10-30 seconds for a duration sufficient to observe the reaction reach completion (e.g., 30-60 minutes).
-
Data Analysis: Convert the absorbance data to concentration of 4-nitrophenolate using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenolate at the specific pH and temperature of your experiment.
Illustrative Data: The Effect of pH on Hydrolysis Rate
The hydrolysis of activated carbonates is highly dependent on pH. The table below provides an illustrative example of how the observed pseudo-first-order rate constant (k_obs_) might change.
| pH | [OH⁻] (M) | Relative Rate (Approx.) | Half-life (t_1/2_ = 0.693/k_obs_) | Experimental Consideration |
| 5.0 | 1.0 x 10⁻⁹ | 1x | Very Long (Days) | Compound is very stable. |
| 7.0 | 1.0 x 10⁻⁷ | 100x | Long (Hours) | Suitable for some long-term studies. |
| 8.0 | 1.0 x 10⁻⁶ | 1,000x | Moderate (Minutes to Hours) | Common for bioconjugation reactions. |
| 9.0 | 1.0 x 10⁻⁵ | 10,000x | Fast (Minutes) | Hydrolysis is a significant competing reaction. |
| 10.0 | 1.0 x 10⁻⁴ | 100,000x | Very Fast (Seconds) | Hydrolysis will likely dominate over other reactions. |
| This table illustrates the strong dependence of the hydrolysis rate on pH. Actual rates must be determined empirically. |
Mechanistic Overview
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Under neutral or basic conditions, a water molecule or hydroxide ion attacks the electrophilic carbonyl carbon.
Caption: Generalized mechanism for base-catalyzed carbonate hydrolysis.
In this specific case, R₁ is the 1-methylcyclopropyl group and R₂ is the 4-nitrophenyl group. The reaction forms a transient tetrahedral intermediate, which then collapses, expelling the highly stable 4-nitrophenolate anion as the leaving group[7][8].
References
- Vertex AI Search. (2025). Top 5 Factors Affecting Chemical Stability.
- Phillip M. Savage, et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial and Engineering Chemistry Research, 47(3), 577-584.
- ResearchGate. (2008).
- Chemenu. (n.d.). cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl)
- Enrique A. Castro, et al. (2006).
- Enrique A. Castro, et al. (2005). Kinetics and mechanism of the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 70(20), 8088-92.
- Amani Alhifthi & Spencer J. Williams. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside.
- Enrique A. Castro, et al. (2008). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates.
- Dongil Seo, et al. (2018).
- Scilit. (2006).
Sources
- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of cationic polyacrylamide and its effect on flocculation of ground calcium carbonate :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Kinetics and mechanism of the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge encountered in organic synthesis: the removal of unreacted 1-Methylcyclopropyl 4-nitrophenyl carbonate from your reaction mixture. Our approach is grounded in established chemical principles and validated purification techniques to ensure the integrity of your final product.
Understanding the Challenge: The Nature of this compound
This compound is an activated carbonate ester. The 4-nitrophenyl group is an excellent leaving group, making the carbonate susceptible to nucleophilic attack.[1] This high reactivity is advantageous for introducing the 1-methylcyclopropyl carbonate moiety onto a nucleophile (e.g., an amine or alcohol). However, any unreacted starting material remaining after the reaction can complicate downstream processes and compromise the purity of your target compound.
A common byproduct of this reaction is 4-nitrophenol (PNP), which is formed as the leaving group departs.[2] The removal of both unreacted starting material and the PNP byproduct is crucial for obtaining a pure product.
Troubleshooting Guide: Strategies for Removal
This section details several methods for the removal of unreacted this compound and the 4-nitrophenol byproduct. The choice of method will depend on the properties of your desired product, the scale of your reaction, and the available laboratory equipment.
Question: How can I remove unreacted this compound and 4-nitrophenol using a simple workup procedure?
Answer: A liquid-liquid extraction is often the first line of defense for removing these impurities, particularly the 4-nitrophenol byproduct.
Scientific Rationale: 4-nitrophenol is acidic (pKa ≈ 7.15) and will be deprotonated in a basic aqueous solution to form the water-soluble 4-nitrophenolate salt.[1] This allows for its selective removal from an organic layer containing your likely less polar product. The unreacted carbonate may also be hydrolyzed under basic conditions, further aiding in its removal from the organic phase.
Step-by-Step Protocol for Basic Aqueous Extraction:
-
Reaction Quenching: Once your reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M).
-
Caution: Be mindful of potential saponification of your product if it contains ester functionalities sensitive to strong bases. In such cases, a milder base like NaHCO₃ is recommended.
-
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the aqueous wash two to three times to ensure complete removal of the 4-nitrophenolate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Question: My product has some water solubility. Is there an alternative to aqueous extraction?
Answer: Yes, solid-phase extraction (SPE) or the use of a scavenger resin can be effective alternatives.
Scientific Rationale: Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules. For removing an activated carbonate, a resin with a nucleophilic functional group (e.g., an amine) would be suitable.
Step-by-Step Protocol for Using a Scavenger Resin:
-
Resin Selection: Choose a commercially available scavenger resin with a suitable nucleophilic group (e.g., an amino-functionalized polystyrene or silica resin).
-
Reaction Completion: After your primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for a predetermined time (typically a few hours to overnight), allowing the resin to react with the excess this compound.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure.
Question: The above methods were not sufficient to achieve the desired purity. What other techniques can I employ?
Answer: For challenging purifications, column chromatography and crystallization are the most definitive methods.
Scientific Rationale:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). The polarity difference between your product, the unreacted carbonate, and 4-nitrophenol allows for their separation.
-
Crystallization: This method relies on the principle that a compound will be more soluble in a hot solvent than in a cold solvent. As a saturated hot solution cools, the desired compound will crystallize out, leaving impurities behind in the solution.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: For most organic compounds, silica gel is a suitable stationary phase.
-
Eluent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your product and the impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Step-by-Step Protocol for Crystallization:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble in this solvent at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a short period.[3]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.[3]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Basic Aqueous Extraction | Partitioning based on acidity | Fast, simple, and inexpensive. | Not suitable for base-sensitive or water-soluble products. |
| Scavenger Resin | Covalent bonding to a solid support | High selectivity, simple filtration workup. | Cost of resin, may require optimization of reaction time. |
| Column Chromatography | Differential adsorption | High resolution, applicable to a wide range of compounds. | Time-consuming, requires larger volumes of solvent. |
| Crystallization | Differential solubility | Can provide very high purity, scalable. | Requires a suitable solvent, potential for product loss in the mother liquor. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of a product from a reaction involving this compound.
Caption: A general workflow for the purification of a reaction product.
Logical Relationship Diagram
This diagram illustrates the decision-making process for choosing a purification method.
Caption: Decision tree for selecting a suitable purification method.
Frequently Asked Questions (FAQs)
Q1: The yellow color of 4-nitrophenol persists in my organic layer even after multiple basic washes. What should I do?
A1: This could indicate that the pH of your aqueous layer is not high enough to fully deprotonate the 4-nitrophenol. Consider using a more concentrated basic solution, such as 1M NaOH, for the washes. Alternatively, the persistent color might be from other impurities, in which case column chromatography would be the recommended next step.
Q2: Can I use activated carbon to remove the unreacted carbonate?
A2: Activated carbon is primarily used for removing colored impurities and some nonpolar compounds through adsorption.[3][4][5] While it might adsorb some of the unreacted carbonate, it is not a selective method and may also lead to the loss of your desired product. It is more effectively used for decolorizing a solution prior to crystallization.
Q3: My product is an amine. Will the basic wash deprotonate my product and pull it into the aqueous layer?
A3: This is a valid concern. If your product is a basic amine, it will be protonated in the presence of an acidic byproduct like 4-nitrophenol. A basic wash will deprotonate the 4-nitrophenol, and if the base is strong enough, it could also deprotonate your product, potentially increasing its solubility in the aqueous layer. In such cases, a milder base like NaHCO₃ is preferable. Alternatively, using a scavenger resin or column chromatography would be better options to avoid this issue.
Q4: Are there any safety concerns with 4-nitrophenol?
A4: Yes, 4-nitrophenol is toxic and an environmental pollutant.[6] It is important to handle it with appropriate personal protective equipment (PPE) and dispose of the aqueous waste containing 4-nitrophenolate according to your institution's safety guidelines.
References
-
Removal of P-Nitrophenol by Nano Zero Valent Iron-Cobalt and Activated Persulfate Supported onto Activated Carbon. MDPI. [Link]
-
Removal of p-nitrophenol (PNP) in aqueous solution by the micron-scale iron copper (Fe/Cu) bimetallic particles. ScienceDirect. [Link]
-
A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. PMC - NIH. [Link]
-
Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. Environmental Science & Technology - ACS Publications. [Link]
-
Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH. [Link]
-
Adsorptive removal of p-nitrophenol from water with mechano-synthesized porous organic polymers. New Journal of Chemistry (RSC Publishing). [Link]
-
Combining Activated Carbon Adsorption and CO 2 Carbonation to Treat Fly Ash Washing Wastewater and Recover High-Purity Calcium Carbonate. MDPI. [Link]
-
Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
How Does Activated Carbon Remove Toxins?. YouTube. [Link]
-
Reactivation and recycling of spent activated carbon by NORIT. NORIT. [Link]
-
Purification with Activated Charcoal. YouTube. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. norit.com [norit.com]
- 6. mdpi.com [mdpi.com]
improving the solubility of 1-Methylcyclopropyl 4-nitrophenyl carbonate for reactions
Welcome to the technical support guide for 1-Methylcyclopropyl 4-nitrophenyl carbonate (CAS: 1046817-22-4). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this reagent. Our goal is to equip you with the knowledge to optimize your reaction conditions, ensuring efficient and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an activated carbonate ester. The 4-nitrophenyl group acts as an excellent leaving group, making the reagent highly effective for introducing the 1-methylcyclopropyl carbonate moiety onto nucleophiles, such as amines and alcohols. This is particularly valuable in medicinal chemistry and drug discovery. The cyclopropyl group is a desirable structural motif known to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates[1]. This reagent is primarily used in organic synthesis as an intermediate for creating more complex molecules, especially in the development of pharmaceuticals and agrochemicals[2][3].
Q2: What are the recommended starting solvents for dissolving this compound?
Based on its chemical structure—a moderately sized organic molecule with both polar (carbonate, nitro) and non-polar (cyclopropyl, phenyl) regions—the compound is insoluble in water but should be readily soluble in a range of common organic solvents[1]. For a related compound, bis(4-nitrophenyl) carbonate, chloroform and tetrahydrofuran (THF) are effective solvents[4]. A systematic approach starting with common aprotic solvents is recommended.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | A good starting point for many organic reactions. THF and DCM are excellent initial choices. Use DMF or DMSO for higher polarity requirements, but be mindful of their high boiling points, which can complicate product isolation. |
| Aprotic Non-Polar | Toluene, Chloroform | Toluene can be useful, especially if gentle heating is planned. Chloroform is also a strong candidate for dissolving carbonate compounds[4]. |
| Protic | Isopropanol (IPA), tert-Butanol | Use with caution. Protic solvents can act as nucleophiles and react with the activated carbonate, especially at elevated temperatures or in the presence of a base. Only use if required by the reaction scheme. |
Q3: What are the critical stability and storage considerations for this reagent?
Proper storage and handling are crucial to maintain the reagent's integrity.
-
Storage: The compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen)[1][5].
-
Moisture Sensitivity: Like many activated esters, this compound can be sensitive to moisture[6]. Hydrolysis can occur, leading to the degradation of the reagent. Always use anhydrous solvents and handle the solid material quickly in a low-humidity environment.
-
pH Sensitivity: 4-Nitrophenyl carbonates are known to be base-labile[7]. They are generally stable in neutral or mildly acidic conditions but will readily decompose in the presence of strong bases. This is a critical factor to consider when planning reaction conditions, as the base can consume the reagent before it reacts with the intended substrate.
Troubleshooting Guide: Overcoming Solubility Issues
Poor solubility is a common hurdle that can result in low reaction rates, incomplete conversions, and reduced yields. This guide provides systematic solutions to address these challenges.
Issue 1: My this compound does not fully dissolve in my chosen reaction solvent.
Possible Cause: The polarity of the solvent does not adequately match that of the solute.
Recommended Solutions:
-
Optimize the Solvent System (Like Dissolves Like): The first and most direct approach is to change the solvent. If your compound fails to dissolve in a non-polar solvent like toluene, try a more polar aprotic solvent such as THF or acetonitrile. Conversely, if it is insoluble in a highly polar solvent, a less polar one might be more effective.
-
Employ a Co-Solvent System: If the primary reaction solvent is constrained by reaction requirements but is a poor solvent for the carbonate, a co-solvent can be used. A small amount of a miscible solvent in which the compound is highly soluble (e.g., THF or DMF) can be added to the primary solvent to increase the overall solvating power of the system[8].
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}
Caption: Decision workflow for addressing poor initial solubility.
-
Reduce Particle Size: Increasing the surface area of the solid can enhance the rate of dissolution[8]. If the material is crystalline or consists of large particles, gently grinding it with a mortar and pestle before adding it to the solvent can be effective.
Issue 2: The reaction is sluggish or has stalled, and I see solid material in the flask. How can I improve this?
Possible Cause: The concentration of the dissolved reagent is too low to sustain an efficient reaction rate, creating a "solution-phase limited" reaction.
Recommended Solutions:
-
Controlled Heating: Gently warming the reaction mixture can significantly increase the solubility of the compound and accelerate the reaction rate[9].
-
Causality: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.
-
Self-Validation: Always run a small-scale stability test first. Dissolve a sample of the compound in the reaction solvent, heat it to the target temperature for the expected reaction duration, and then analyze it by TLC or LC-MS to check for degradation[10]. The 4-nitrophenyl group can make the compound susceptible to thermal decomposition.
-
-
Sonication: Using an ultrasonic bath can aid dissolution by breaking up solid agglomerates and enhancing solvent penetration through acoustic cavitation[8]. This is a non-invasive method that can be applied throughout the reaction.
Experimental Protocol: Aiding Dissolution with Sonication
-
Preparation: In the reaction vessel, combine the solid this compound and the chosen solvent system.
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Operation: Turn on the sonicator. Monitor the mixture visually for signs of dissolution.
-
Reaction: Once the solid is fully dissolved (or a fine, stable suspension is achieved), proceed with the addition of other reagents. Sonication can be continued during the reaction if needed to maintain solubility.
-
Issue 3: The compound dissolves initially, but precipitates out after adding another reagent or changing the temperature.
Possible Cause: The addition of another reagent has changed the properties of the solvent system (e.g., polarity), or the compound has lower solubility at a different temperature.
Recommended Solutions:
-
Re-evaluate the Solvent System: The added reagent may be "anti-solvent," causing the compound to crash out. In this case, switching to a more robust solvent system or using a co-solvent from the start is the best approach[8].
-
Maintain Temperature: If the precipitation occurs upon cooling (e.g., after an initial heating step to dissolve the solid), the reaction may need to be maintained at a higher temperature to keep the compound in solution[8].
-
Change the Order of Addition: Sometimes, the order in which reagents are added can make a difference. Consider preparing two separate solutions—one with the carbonate and another with the interacting reagent—and adding one to the other slowly. This can prevent localized concentration spikes that might trigger precipitation.
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}
Caption: General workflow for preparing and using the reagent.
Summary Troubleshooting Table
| Issue | Primary Cause | Recommended Solution(s) | Validation Step |
| Failure to Dissolve | Poor solvent-solute polarity match. | Test alternative solvents; implement a co-solvent system; reduce particle size. | Visual inspection for a clear, particulate-free solution. |
| Slow/Incomplete Reaction | Low concentration of dissolved reagent. | Gently heat the reaction mixture; apply sonication. | Monitor reaction progress via TLC/LC-MS to confirm rate increase. Check for compound degradation after heating. |
| Precipitation Mid-Reaction | Change in solvent properties or temperature. | Maintain higher temperature; change the order of reagent addition; use a more robust solvent/co-solvent system. | Observe if the precipitate redissolves upon applying the fix. |
References
-
BenchChem Technical Support Team. (2025). Managing poor solubility and instability issues in reactions. BenchChem.
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials. BenchChem. 8
-
BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. BenchChem. 9
-
Chemenu. (n.d.). cas 1046817-22-4 | 1-methylcyclopropyl (4-nitrophenyl) carbonate. Chemenu. 1
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. 10
-
AK Scientific Inc. (2026). 1046817-22-4 this compound. AK Scientific Inc. 11
-
MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. MySkinRecipes. 2
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Thermo Fisher Scientific. 6
-
Arctom Scientific. (n.d.). CAS NO. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - 95%. Arctom Scientific. 12
-
BLD Pharm. (n.d.). 1046817-22-4 | 1-Methylcyclopropyl (4-nitrophenyl) carbonate. BLD Pharm. 13
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 7
-
ChemicalBook. (n.d.). BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3. ChemicalBook. 4
-
Chem-Impex. (n.d.). Bis(4-nitrophenyl)carbonate. Chem-Impex. 3
Sources
- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 2. 1-Methylcyclopropyl (4-nitrophenyl) carbonate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3 [m.chemicalbook.com]
- 5. 1046817-22-4|1-Methylcyclopropyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. 1046817-22-4 this compound AKSci 8049DN [aksci.com]
- 12. arctomsci.com [arctomsci.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: A Guide to the Stability and Handling of 1-Methylcyclopropyl 4-nitrophenyl carbonate
Welcome to the technical support center for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and use. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimental workflows. Our goal is to empower you with the knowledge to prevent degradation and ensure the reliability of your results.
Understanding the Molecule: A Balance of Reactivity and Stability
This compound is an activated carbonate, prized for its utility in introducing the 1-methylcyclopropyl moiety in organic synthesis. Its reactivity stems from the excellent leaving group potential of the 4-nitrophenoxide anion. However, this inherent reactivity also makes the molecule susceptible to degradation, primarily through hydrolysis.
The structure incorporates two key features that influence its stability:
-
The Activated Carbonate: The carbonate linkage is susceptible to nucleophilic attack. Water, even at neutral pH, can act as a nucleophile, leading to the hydrolysis of the ester bond. This reaction is significantly accelerated under basic conditions.
-
The Cyclopropyl Group: The cyclopropane ring is a strained three-membered ring system. While this strain contributes to its unique chemical properties, it can also be a point of reactivity under certain conditions. However, studies have shown that cyclopropyl groups adjacent to an ester can actually enhance hydrolytic stability.[1] This is a crucial consideration for the long-term storage of this compound.
This guide will focus on mitigating the primary degradation pathway: hydrolysis.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: I've noticed a yellow discoloration in my stored this compound. What does this indicate and is the compound still usable?
Answer:
A yellow tint is a strong indicator of degradation. The primary degradation product of 4-nitrophenyl carbonates is 4-nitrophenol , which is a yellow compound.[2] The intensity of the color often correlates with the extent of degradation.
Causality: The discoloration is due to the hydrolysis of the carbonate bond, releasing the 4-nitrophenoxide anion, which, upon protonation, forms 4-nitrophenol. This is most commonly caused by exposure to moisture.
Recommended Action:
-
Assess Purity: Before further use, it is crucial to determine the purity of the reagent. We recommend using a stability-indicating HPLC method (see "Experimental Protocols" section for a detailed method).
-
Decision on Use: If the purity is still within an acceptable range for your specific application (e.g., >95%), you may be able to proceed, but be aware that the presence of 4-nitrophenol could interfere with your reaction or downstream purification. For sensitive applications, using a fresh, pure lot is strongly advised.
-
Future Prevention: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Question 2: My reaction yield is lower than expected when using a previously opened bottle of this compound. Could this be related to degradation?
Answer:
Yes, a decrease in reaction yield is a common consequence of reagent degradation.
Causality: As the this compound hydrolyzes, the concentration of the active reagent decreases. You are essentially adding less of the desired reactant than calculated based on the initial weight.
Recommended Action:
-
Confirm Degradation: Use the provided HPLC or ¹H NMR methods to quantify the purity of your reagent.
-
Adjust Stoichiometry (with caution): If you can accurately determine the purity, you could adjust the amount of reagent used to compensate for the degradation. However, this is not ideal as the degradation products may still impact your reaction.
-
Best Practice: For critical reactions, always use a fresh vial or a lot that has been properly stored and its purity recently verified.
Question 3: I am performing a reaction under basic conditions. How can I minimize the degradation of my this compound?
Answer:
Working under basic conditions is challenging due to the accelerated rate of hydrolysis of 4-nitrophenyl carbonates.[2]
Causality: The hydroxide ion is a more potent nucleophile than water, leading to rapid cleavage of the carbonate ester bond.
Recommended Action:
-
Anhydrous Conditions: Ensure your reaction solvent and all other reagents are scrupulously dry. Use freshly distilled, anhydrous solvents.
-
Controlled Addition: Add the this compound to the reaction mixture as late as possible. If feasible, add it slowly to a cooled reaction mixture to minimize its exposure time to the basic conditions before it reacts with your substrate.
-
Non-Aqueous Base: If your reaction chemistry allows, consider using a non-nucleophilic, anhydrous organic base instead of an aqueous base.
-
Monitor Reaction Progress: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to the basic environment.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Store long-term in a cool, dry place.[3] For optimal stability, we recommend storage at 2-8°C in a desiccator under an inert atmosphere (argon or nitrogen) and protected from light.
-
-
What is the expected shelf-life of this compound?
-
When stored under the recommended conditions, the compound is expected to remain stable for at least one year. However, it is good practice to re-analyze the purity of any opened container that has been stored for more than six months.
-
-
Can I store solutions of this compound?
-
We do not recommend storing solutions for extended periods, especially in protic solvents. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store it under an inert atmosphere at a low temperature for the shortest possible time.
-
-
What are the primary degradation products I should look for?
-
The primary degradation products from hydrolysis are 1-methylcyclopropanol and 4-nitrophenol .
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a robust method to separate this compound from its primary degradation product, 4-nitrophenol.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small, accurately weighed sample in acetonitrile to a concentration of approximately 0.5 mg/mL. |
Expected Retention Times (Approximate):
-
4-Nitrophenol: ~3-4 minutes
-
This compound: ~8-10 minutes
Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation
¹H NMR can be used to monitor the hydrolysis of the ester in real-time or to assess the purity of a stored sample.[4][5]
-
Sample Preparation: Dissolve an accurately weighed sample in a deuterated aprotic solvent such as acetonitrile-d₃ or DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for characteristic signals for the methyl group and the cyclopropyl protons, as well as the aromatic protons of the 4-nitrophenyl group.
-
4-Nitrophenol (degradation product): The appearance of a distinct set of aromatic signals corresponding to 4-nitrophenol indicates degradation.[2][6]
-
1-Methylcyclopropanol (degradation product): Signals for the methyl group and cyclopropyl protons of this alcohol will also appear.
-
-
Quantification: The degree of degradation can be estimated by integrating the signals corresponding to the starting material and the 4-nitrophenol product.
Visualizing Degradation and Prevention
Caption: Primary degradation pathway and preventative storage.
Caption: Troubleshooting workflow for degraded reagent.
References
- ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
- 1046817-22-4 1-Methylcyclopropyl 4-nitrophenyl carbon
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- ¹H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and...
- ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- 4-Nitrophenol(100-02-7) ¹H NMR spectrum. ChemicalBook.
- Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
Sources
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrosophenol (104-91-6) 1H NMR spectrum [chemicalbook.com]
- 4. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
identifying and minimizing impurities in 1-Methylcyclopropyl 4-nitrophenyl carbonate synthesis
Welcome to the technical support center for the synthesis of 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step for introducing the 1-methylcyclopropyl carbamate (MPoc) pharmacophore or protecting group.[1] We will address common challenges, from starting material purity to reaction byproducts, providing not just solutions but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from cause to resolution, ensuring a robust and reproducible protocol.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer:
Low yield is a frequent issue that can typically be traced back to one of three areas: the quality of your starting materials, the reaction conditions, or the workup procedure.
A. Purity of 1-Methylcyclopropanol:
The most critical factor is the purity of your 1-methylcyclopropanol, especially its water content. This alcohol is volatile (boiling point ~104 °C), water-miscible, and lacks a UV chromophore, making its analysis and purification challenging.[1]
-
Causality: 1-Methylcyclopropanol is often synthesized via the Kulinkovich reaction, which can leave behind troublesome byproducts like ethanol, 3-methylpentan-3-ol, and residual water.[1] Water will readily react with the highly electrophilic 4-nitrophenyl chloroformate, consuming it in a non-productive side reaction and generating 4-nitrophenol. Other alcohols (like ethanol) will compete with your desired alcohol, forming ethyl 4-nitrophenyl carbonate instead.
-
Solution: Rigorous purification of 1-methylcyclopropanol is essential. Standard distillation is often insufficient to remove water completely.[1] An optimized approach involves azeotropic distillation with a suitable solvent like hexane to effectively remove water and other volatile alcohol impurities.[1][2] Always verify the purity of your distilled alcohol by ¹H NMR before use.
B. Integrity of 4-Nitrophenyl Chloroformate:
This is a highly reactive acylating agent.
-
Causality: As a chloroformate, it is extremely sensitive to moisture.[3][4] Improper storage or handling can lead to hydrolysis, reducing the amount of active reagent available for the reaction. The primary hydrolysis product is 4-nitrophenol.
-
Solution:
-
Use a fresh bottle of 4-nitrophenyl chloroformate or a recently purchased stock with confirmed purity.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is rigorously dried and the reaction solvent is anhydrous.
-
C. Reaction Conditions:
The choice of base and temperature is crucial.
-
Causality: The reaction requires a base to neutralize the HCl generated. While common bases like triethylamine or pyridine are used, their stoichiometry and addition rate are important.[5] An insufficient amount of base will allow HCl to build up, which can promote side reactions. The reaction is typically performed at a reduced temperature (e.g., 0 °C to room temperature) to control its exothermic nature and minimize byproduct formation.[6]
-
Solution: Follow a validated protocol, such as the slow addition of the chloroformate to a cooled solution of 1-methylcyclopropanol and a tertiary amine base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[2][5]
Question 2: My final product has a persistent yellow or orange color. What is this impurity and how do I remove it?
Answer:
The yellow color is almost certainly due to the presence of 4-nitrophenol or its conjugate base, 4-nitrophenoxide.
-
Formation Mechanism: This impurity arises from two primary sources:
-
Hydrolysis of the Starting Material: As discussed, any moisture present in the reaction will hydrolyze the 4-nitrophenyl chloroformate starting material.[7][8]
-
Hydrolysis of the Product: While more stable than the chloroformate, the final carbonate product can also hydrolyze to 4-nitrophenol and 1-methylcyclopropanol, especially during an aggressive aqueous workup with a strong base.
-
-
Mitigation and Removal:
-
Prevention: The best strategy is prevention. Ensure strictly anhydrous reaction conditions.
-
Workup: During the workup, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution can help remove the acidic 4-nitrophenol by converting it to the water-soluble sodium 4-nitrophenoxide. Caution: Avoid using strong bases (like NaOH) or prolonged exposure, as this can induce hydrolysis of your desired product.
-
Purification: If a basic wash is insufficient, the most effective method for removing 4-nitrophenol is flash column chromatography on silica gel.[5] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective if the product is a solid.
-
Question 3: My NMR/LC-MS analysis shows an additional major impurity besides the starting materials and 4-nitrophenol. What could it be?
Answer:
A common and often overlooked byproduct in this reaction is Bis(4-nitrophenyl) carbonate .
-
Formation Mechanism: This symmetrical carbonate is formed when a 4-nitrophenoxide ion attacks a molecule of 4-nitrophenyl chloroformate. The 4-nitrophenoxide can be present if your 4-nitrophenol impurity (from hydrolysis) is deprotonated by the base in the reaction mixture. This is a competitive reaction that consumes your electrophile.[9][10]
-
Identification and Removal:
-
Identification: Bis(4-nitrophenyl) carbonate is a solid with a higher molecular weight (304.21 g/mol ) than the desired product (237.21 g/mol ).[11][12] It will have a distinct retention time in LC-MS and a characteristic aromatic-only signal pattern in ¹H NMR.
-
Removal: This impurity is non-acidic and will not be removed by a basic wash. It must be separated by physical means. Flash column chromatography is the most reliable method for separating it from the desired this compound.[13]
-
Summary of Potential Impurities
The following table summarizes the key impurities, their origin, and recommended mitigation strategies.
| Impurity | Origin | Identification Signal (Typical) | Mitigation & Removal Strategy |
| 4-Nitrophenol | Hydrolysis of 4-nitrophenyl chloroformate or product. | Yellow color; Distinct aromatic peaks in ¹H NMR (~8.2 & 7.0 ppm, solvent dependent); Phenolic -OH. | Anhydrous conditions; Mild basic wash (sat. NaHCO₃); Column chromatography. |
| Bis(4-nitrophenyl) carbonate | Reaction of 4-nitrophenoxide with 4-nitrophenyl chloroformate. | Higher MW peak in MS; Symmetrical aromatic signals in ¹H NMR (~8.3 & 7.5 ppm). | Anhydrous conditions to prevent 4-nitrophenol formation; Column chromatography.[13] |
| Unreacted 1-Methylcyclopropanol | Incomplete reaction. | Aliphatic signals in ¹H NMR (~1.3, 0.6, 0.4 ppm); No UV activity. | Ensure slight excess of chloroformate; Remove with aqueous washes. |
| Ethyl 4-nitrophenyl carbonate | Ethanol impurity in 1-methylcyclopropanol starting material. | Triplet/Quartet signals for ethyl group in ¹H NMR. | Use highly pure, dry 1-methylcyclopropanol.[1] |
Visualizing the Synthetic and Impurity Pathways
The following diagrams illustrate the intended reaction and the formation pathways of key impurities.
Caption: Figure 1. Desired Synthetic Pathway.
Caption: Figure 2. Key Impurity Formation Pathways.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add purified 1-methylcyclopropanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (1.2 eq). Cool the resulting solution to 0 °C in an ice-water bath.
-
Chloroformate Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred, cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove 4-nitrophenol), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-nitrophenyl chloroformate and the final product? A: 4-Nitrophenyl chloroformate is highly moisture-sensitive and should be stored in a desiccator under an inert atmosphere, preferably in a refrigerator.[11] The final product, this compound, is more stable but should still be stored in a cool, dry place, protected from light and moisture to prevent slow hydrolysis.
Q2: Which analytical techniques are best for assessing the final product's purity? A: A combination of techniques is ideal. ¹H and ¹³C NMR will confirm the structure and identify organic impurities. LC-MS is excellent for detecting trace amounts of starting materials and byproducts like bis(4-nitrophenyl) carbonate. For quantitative purity assessment, HPLC-UV is often the method of choice, as the nitrophenyl group provides a strong UV chromophore for sensitive detection.[14]
Q3: Can I use a different base, like triethylamine? A: Yes, triethylamine is frequently used as an alternative to pyridine.[5][6] It is a stronger, non-nucleophilic base. The choice may depend on the specific substrate and the ease of removing the corresponding hydrochloride salt (triethylammonium chloride is less water-soluble than pyridinium chloride). In either case, using a high-purity, anhydrous grade is paramount.
Q4: How do I effectively monitor the reaction by TLC? A: Use a mobile phase like 20-30% ethyl acetate in hexanes. The product is more nonpolar than the 4-nitrophenol byproduct but typically more polar than the starting chloroformate. Co-spotting your reaction mixture with the starting alcohol and 4-nitrophenyl chloroformate is essential for accurate identification. Stain with potassium permanganate if you need to visualize the non-UV active 1-methylcyclopropanol.
References
-
Thieme Connect. (2013). Study of the Kulinkovich Synthesis of 1-Methylcyclopropanol and Its Conversion into this compound. [Link]
-
da Silva, M. A., et al. (2015). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate. Journal of Chemical Education, 92(4), 703-708. [Link]
-
Pendidikan Kimia. (n.d.). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate. [Link]
-
ResearchGate. (2018). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures. [Link]
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6134-6139. [Link]
-
Journal of Emerging Investigators. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Wikipedia. (n.d.). Chloroformate. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]
- 12. Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base and Solvent Conditions for Aminolysis Reactions
Welcome to the technical support center for optimizing aminolysis reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection in amide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
FAQ 1: Why is my aminolysis reaction so slow or not proceeding to completion?
Answer:
Slow or incomplete aminolysis reactions are common and often stem from a few key factors related to your choice of base and solvent, as well as the nature of your starting materials.
-
Poor Leaving Group: The most common bottleneck in the aminolysis of esters is the poor leaving group ability of the alkoxy group (RO⁻).[1] Unlike the reactions of more reactive acyl compounds like acid chlorides, esters require more forcing conditions to drive the reaction forward.[2][3] The reaction proceeds via a nucleophilic addition-elimination mechanism, and if the alkoxy leaving group is a stronger base than the incoming amine, the equilibrium will not favor product formation.[1]
-
Insufficient Nucleophilicity of the Amine: The nucleophilicity of your amine is critical. Sterically hindered amines or amines with electron-withdrawing groups will be less reactive.[4] Furthermore, the solvent can significantly impact the amine's nucleophilicity.[5]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. A poorly chosen solvent can hinder the reaction by inadequately dissolving the starting materials or by deactivating the nucleophile through strong solvation.[5][6]
-
Suboptimal Base Selection: If you are using a base to deprotonate the amine or to catalyze the reaction, its strength and steric properties are important. A base that is too weak may not effectively deprotonate the amine, while a base that is too sterically hindered may not be able to access the proton. Conversely, a highly nucleophilic base could compete with your amine, leading to unwanted side products.
FAQ 2: How do I choose the right base for my aminolysis reaction?
Answer:
The ideal base for your aminolysis reaction depends on the specific substrate and amine you are using. The primary roles of a base in aminolysis are to deprotonate the amine, increasing its nucleophilicity, or to act as a general base catalyst.[7][8]
-
For General-Base Catalysis: A second equivalent of the reacting amine can often act as a general base to facilitate the removal of a proton from the tetrahedral intermediate.[8][9] This is a common strategy when the amine is inexpensive and readily available.
-
Non-Nucleophilic Bases: When your amine is precious or if you want to avoid side reactions, employing a non-nucleophilic base is a good strategy.[9] These bases are sterically hindered, which prevents them from acting as nucleophiles while still allowing them to deprotonate the amine or the tetrahedral intermediate.[10][11]
| Base | pKa of Conjugate Acid | Key Characteristics | Common Applications |
| Triethylamine (TEA) | 10.75 | Inexpensive, moderately strong, can be nucleophilic. | General purpose base for deprotonation. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | Sterically hindered, non-nucleophilic.[10] | When the amine is expensive or susceptible to side reactions.[9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Strong, non-nucleophilic, amidine base.[10][12] | Catalyzing aminolysis of less reactive esters.[13][14] |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic, heterogeneous.[10] | Deprotonation of weakly acidic amines. |
| Lithium diisopropylamide (LDA) | ~36 | Very strong, sterically hindered, non-nucleophilic base.[10][11] | Generation of enolates, deprotonation of very weak acids. |
FAQ 3: What is the difference between polar protic and polar aprotic solvents, and which should I use?
Answer:
The choice between a polar protic and a polar aprotic solvent can significantly influence the rate and outcome of your aminolysis reaction.
-
Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, have O-H or N-H bonds and can act as hydrogen bond donors.[15][16] They are effective at solvating both cations and anions. However, they can form strong hydrogen bonds with your amine nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction.[17][18] Despite this, protic solvents can sometimes be beneficial, especially in reactions involving charged intermediates that require stabilization.[17]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have dipoles but lack acidic protons.[15][16] They are excellent at solvating cations but are less effective at solvating anions. This leaves the amine nucleophile relatively "naked" and more reactive, often leading to a significant rate enhancement, particularly for SN2-type reactions.[17][18][19]
General Recommendation: For many aminolysis reactions, particularly those that are sluggish, switching from a polar protic to a polar aprotic solvent can lead to a dramatic improvement in reaction rate.
| Solvent Type | Examples | Effect on Nucleophile | Typical Use Case in Aminolysis |
| Polar Protic | Water, Ethanol, Methanol | Solvates and stabilizes the nucleophile, potentially reducing its reactivity.[17][18] | Reactions where solubility of ionic reagents is critical, or when stabilizing charged intermediates is necessary.[17] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Poorly solvates the nucleophile, leaving it more reactive.[17][18] | Accelerating slow aminolysis reactions by enhancing the nucleophilicity of the amine.[20] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor solubility for polar reactants. | Less common for aminolysis unless reactants are non-polar. |
II. Troubleshooting Guide
Problem 1: Low Yield and Presence of Unreacted Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining ester and amine, with only a small amount of the desired amide product.
Potential Causes & Solutions:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction over a longer period. If the reaction has stalled, consider gently increasing the temperature. Be cautious, as higher temperatures can also promote side reactions.[21]
-
-
Cause: The chosen base is not strong enough to effectively deprotonate the amine or catalyze the reaction.
-
Solution: Switch to a stronger base. For example, if you are using triethylamine (pKa of conjugate acid ≈ 10.75), consider moving to a stronger, non-nucleophilic base like DBU (pKa of conjugate acid ≈ 13.5).[10]
-
-
Cause: The solvent is deactivating the amine nucleophile.
Experimental Protocol: Screening for Optimal Conditions
-
Set up a parallel reaction array with your ester and amine.
-
In separate vials, test a matrix of conditions:
-
Solvents: Toluene, THF, DMF, Acetonitrile.
-
Bases: Triethylamine, DIPEA, DBU (use 1.1 equivalents).
-
Temperatures: Room Temperature, 50 °C, 80 °C.
-
-
Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Identify the condition that gives the highest conversion to the desired product with the fewest side products.
Problem 2: Formation of Multiple Byproducts
Symptoms: The reaction mixture shows several new spots on TLC or peaks in the LC-MS, in addition to the desired product.
Potential Causes & Solutions:
-
Cause: The base is acting as a nucleophile and competing with the amine.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-di-tert-butylpyridine.[10]
-
-
Cause: The amine is reacting with the ester at multiple sites (e.g., in cases of polyfunctional molecules).
-
Solution: This is a chemoselectivity issue. You may need to employ protecting groups to block other reactive sites on your amine or ester.
-
-
Cause: Epimerization or racemization at a stereocenter adjacent to the carbonyl group.
-
Solution: This can occur if the reaction conditions are too harsh (e.g., high temperature or a very strong base). Try running the reaction at a lower temperature. The mechanism can also play a role; a concerted mechanism is less likely to cause epimerization than a stepwise one involving a tetrahedral intermediate.
-
-
Cause: The amide product is unstable under the reaction conditions and is degrading.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. It may also be necessary to use milder conditions (lower temperature, weaker base).
-
Problem 3: The Amine is Reacting with the Amide Product (Transamidation)
Symptoms: You observe the formation of byproducts resulting from the amine attacking the newly formed amide bond, which is particularly relevant when the starting material already contains an amide bond.[22]
Potential Causes & Solutions:
-
Cause: Amide bonds can undergo nucleophilic attack, although they are generally less reactive than esters. Harsh reaction conditions (high temperature, prolonged reaction times) can promote this side reaction.
-
Solution:
-
Milder Conditions: Run the reaction at the lowest temperature that allows for the aminolysis of the ester to proceed at a reasonable rate.
-
Stoichiometry Control: Use a minimal excess of the amine (e.g., 1.05-1.1 equivalents) to reduce the concentration of the competing nucleophile once the ester has been consumed.
-
Alternative Activation: Instead of direct aminolysis of the ester, consider a two-step approach: first, hydrolyze the ester to the carboxylic acid, and then use a peptide coupling reagent (e.g., HATU, PyBOP) to form the desired amide bond under milder conditions.[22] This approach offers greater control and can prevent transamidation.
-
-
III. Visualizing the Process
Decision Workflow for Troubleshooting Aminolysis Reactions
Caption: A decision tree for troubleshooting common issues in aminolysis reactions.
The Role of Solvent in Aminolysis
Caption: Comparison of solvent effects on amine nucleophilicity.
IV. References
-
What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical I. Journal of the American Chemical Society.
-
Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. Journal of Physical Organic Chemistry.
-
Mechanism for acetic acid-catalyzed ester aminolysis. SpringerLink.
-
Acid Halides to Amides: Aminolysis. JoVE.
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic.
-
What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical Investigation of the Aminolysis of Substituted Phenyl Esters of Quinoline-6- and -8-Carboxylic Acids. Journal of the American Chemical Society.
-
Converting Esters to Amides: "Aminolysis". YouTube.
-
Non-nucleophilic base. Wikipedia.
-
Optimisation of the aminolysis reaction. ResearchGate.
-
The proposed mechanism of aminolysis reaction. ResearchGate.
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate.
-
What is the difference between polar aprotic solvent and polar protic solvents? Quora.
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
-
Polar Protic and Aprotic Solvents. ChemTalk.
-
Polar Protic vs. Polar Aprotic Solvents. Reddit.
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
-
Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts.
-
Non-nucleophilic base. Grokipedia.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
-
Amides Preparation and Reactions Summary. Chemistry Steps.
-
How to Troubleshoot a Reaction. University of Rochester.
-
Aminolysis Definition. Fiveable.
-
How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester? ResearchGate.
-
Converting Amines to Amides. Chemistry Steps.
Sources
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 18. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 19. reddit.com [reddit.com]
- 20. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. Aminolysis - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Methylcyclopropyl 4-Nitrophenyl Carbonate Reactions
Welcome to the technical support center for 1-Methylcyclopropyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions involving this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient use of this compound in your synthetic endeavors.
The 1-methylcyclopropyl carbamate (MPoc) moiety has emerged as a valuable pharmacophore in medicinal chemistry.[1] Its incorporation into molecules can enhance metabolic stability and biological activity.[2] this compound is a key intermediate for introducing this group, acting as an activated carbonate for reactions with nucleophiles such as amines and alcohols. While laboratory-scale synthesis may be straightforward, scaling up presents unique challenges that require careful consideration of reaction conditions, reagent stability, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a reactive chemical intermediate. It is primarily used to introduce the 1-methylcyclopropyl carbamate (MPoc) protecting group or to synthesize other carbamates and carbonates by reacting it with amines and alcohols, respectively.[1][3] The resulting compounds are of significant interest in pharmaceutical and agrochemical research due to the favorable properties conferred by the 1-methylcyclopropyl group, such as improved metabolic stability.[2][4]
Q2: What are the main challenges when scaling up reactions with this reagent?
A2: The primary challenges include:
-
Synthesis and Purity of the Precursor: The synthesis of the 1-methylcyclopropanol precursor can be challenging, often with variable yields and the presence of hard-to-remove byproducts.[1]
-
Reagent Stability: Like many activated carbonates, this compound and its precursor, 4-nitrophenyl chloroformate, are sensitive to moisture and can have limited thermal stability.[2][5]
-
Side Reactions: The formation of byproducts such as bis(4-nitrophenyl) carbonate and symmetrical ureas can reduce yield and complicate purification.[1][2]
-
Purification: Removing the 4-nitrophenol byproduct and other impurities on a large scale can be difficult and may require chromatographic methods.[1]
Q3: How should I store this compound?
A3: It should be stored in a cool, dark, and dry place under an inert atmosphere.[2] Given the moisture sensitivity of the 4-nitrophenyl carbonate group, exposure to humidity should be strictly avoided to prevent hydrolysis.
Troubleshooting Guide
This guide provides a systematic approach to common problems encountered during the synthesis and use of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Scientific Rationale |
| Impure 1-Methylcyclopropanol Precursor | Purify the 1-methylcyclopropanol by azeotropic distillation to remove water and other byproducts like ethanol and 3-methylpentan-3-ol.[1] | Water and other nucleophilic impurities can react with the 4-nitrophenyl chloroformate, reducing the yield of the desired product and leading to the formation of byproducts like bis(4-nitrophenyl) carbonate.[1] |
| Moisture in Reaction | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 4-Nitrophenyl chloroformate is highly susceptible to hydrolysis, which will consume the reagent and reduce the yield.[2][6] |
| Suboptimal Reaction Temperature | Maintain a low temperature (e.g., <5 °C) during the addition of 1-methylcyclopropanol to the solution of 4-nitrophenyl chloroformate and base.[1][7] | Low temperatures help to control the exothermic reaction and minimize the formation of side products.[8] |
| Inefficient Base | Use a non-nucleophilic base like pyridine or triethylamine. Ensure the base is of high purity and added in the correct stoichiometry.[1] | The base is required to neutralize the HCl formed during the reaction. A nucleophilic base could compete with the alcohol in reacting with the chloroformate. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution | Scientific Rationale |
| Bis(4-nitrophenyl) carbonate | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Pre-dry the 1-methylcyclopropanol solution with a drying agent like sodium sulfate.[1] | Water reacts with 4-nitrophenyl chloroformate to form 4-nitrophenoxide, which can then react with another molecule of 4-nitrophenyl chloroformate to form the bis-carbonate. |
| Symmetrical Urea (in subsequent carbamate synthesis) | Presence of water leading to the decomposition of the activated carbonate or isocyanate intermediate. | Maintain strict anhydrous conditions throughout the carbamate synthesis.[2] | Water can hydrolyze the activated carbonate to an unstable carbamic acid, which can decompose to an amine. This amine can then react with another molecule of the activated carbonate to form a stable symmetrical urea.[2] |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. | The reactivity of the nucleophile (amine or alcohol) will dictate the required reaction conditions. |
Problem 3: Difficulties in Product Purification
| Issue | Potential Cause | Suggested Solution | Scientific Rationale |
| Yellow Coloration of Product (4-nitrophenol contamination) | Incomplete removal of the 4-nitrophenol byproduct. | Wash the organic layer with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution.[6] | 4-nitrophenol is acidic and will be deprotonated by the base, forming the water-soluble 4-nitrophenoxide salt, which can then be removed in the aqueous phase. |
| Co-elution with Byproducts during Chromatography | Similar polarity of the product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if the product is a solid. | Fine-tuning the mobile phase polarity can improve the separation of compounds with similar retention factors. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from a detailed investigation into the synthesis of 1-methylcyclopropanol and its conversion to the target carbonate.[1]
Materials:
-
1-Methylcyclopropanol (anhydrous)
-
4-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to <5 °C in an ice-water bath.
-
Slowly add anhydrous pyridine (1.1 eq) to the cooled solution.
-
In a separate flask, prepare a solution of anhydrous 1-methylcyclopropanol (1.0 eq) in anhydrous dichloromethane.
-
Add the 1-methylcyclopropanol solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove 4-nitrophenol) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: General Procedure for Carbamate Synthesis
Materials:
-
This compound
-
Amine of choice
-
Anhydrous solvent (e.g., Dichloromethane, THF, or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the amine solution.
-
Stir the reaction mixture at room temperature, or heat if necessary, and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove the 4-nitrophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carbamate product by column chromatography or recrystallization.
Troubleshooting Decision Tree for Carbamate Synthesis:
Caption: A decision tree for troubleshooting low yields in carbamate synthesis.
References
- BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem Technical Support.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wright, S. W., Darout, E., & Stevens, B. D. (2013).
- Thieme Connect. (2013).
- Google Patents. (n.d.).
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Org. Synth., 97, 96-124.
- BenchChem. (n.d.).
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Montana, M., & Schlegel, H. B. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Molecules, 23(10), 2469.
- Google Patents. (n.d.).
- Guidechem. (n.d.).
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde.
- MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
- Quora. (n.d.).
- Reddit. (2023).
- SciSpace. (n.d.).
- PMC - NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.
- ResearchGate. (n.d.).
- RSC Publishing. (1961). 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition.
- Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- PubMed. (n.d.).
- NIH. (2016).
- PubChem. (n.d.). 1-Methylcyclopropan-1-ol.
- Chemistry Stack Exchange. (2014).
- ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7.
- Google Patents. (n.d.). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Quora. (2014).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Methylcyclopropane.
- Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 5. Page loading... [guidechem.com]
- 6. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to Amine Protection: A Comparative Analysis of 1-Methylcyclopropylcarbonyl (Mpc) and Standard Protecting Groups
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selective protection and deprotection of amine functionalities remains a cornerstone of strategic molecular design. The choice of an amine protecting group can dictate the success of a synthetic route, influencing reaction yields, purification strategies, and the preservation of stereochemical integrity. While the chemical community has long relied on a toolkit of stalwart protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), the demand for novel protective strategies with unique reactivity profiles and orthogonal stability continues to drive innovation.
This guide provides an in-depth comparison of the emerging 1-methylcyclopropylcarbonyl (Mpc) protecting group, introduced via its activated precursor 1-methylcyclopropyl 4-nitrophenyl carbonate, with the aforementioned industry-standard protecting groups. We will explore the underlying chemical principles that govern their stability and cleavage, present comparative data, and provide detailed experimental protocols to aid researchers in the judicious selection and implementation of these critical synthetic tools.
The Rise of the 1-Methylcyclopropylcarbonyl (Mpc) Protecting Group
The Mpc protecting group, more formally known as the (1-methyl)cyclopropyloxycarbonyl (MPoc) group, is a relatively new addition to the arsenal of amine protection strategies. Its introduction is facilitated by the highly reactive this compound, which readily forms a stable carbamate with primary and secondary amines. The allure of the Mpc group lies in its unique deprotection conditions and its remarkable stability to a wide range of reagents, offering a new dimension of orthogonality in complex multi-step syntheses.
The enhanced stability of the Mpc group can be attributed to the electronic nature of the cyclopropyl ring. The C-C bonds within the cyclopropane ring possess significant π-character, often referred to as "bent bonds." This feature allows the cyclopropyl group to stabilize an adjacent positive charge more effectively than even a phenyl group, a phenomenon known as "dancing resonance."[1][2][3] This inherent stability translates to a protected amine that can withstand harsh reaction conditions under which other common protecting groups would be labile.
A Comparative Overview of Amine Protecting Groups
The selection of an appropriate protecting group is contingent upon its stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule. The following table summarizes the key characteristics of the Mpc group in comparison to Boc, Cbz, and Fmoc.
| Protecting Group | Introduction Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Mpc | This compound | Base (e.g., DIPEA) in aprotic solvent (e.g., THF) | Hypobromous acid (from NBS/H₂O) or Pd/C, H₂ at 80°C | Stable to strong acids, strong bases, and standard hydrogenation |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP) in aprotic solvent | Strong acid (e.g., TFA, HCl) | Labile to strong acid; stable to base and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N) in aqueous or organic solvent | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | Labile to hydrogenolysis and strong acid; stable to base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃) in aqueous or organic solvent | Base (e.g., 20% piperidine in DMF) | Labile to base; stable to acid and hydrogenolysis |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the protection and deprotection of a generic primary amine (R-NH₂) using Mpc, Boc, Cbz, and Fmoc protecting groups.
1-Methylcyclopropylcarbonyl (Mpc) Protection and Deprotection
Protection of a Primary Amine with this compound:
-
Materials: Primary amine (1.0 eq.), this compound (1.1 eq.), Diisopropylethylamine (DIPEA, 2.0 eq.), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the primary amine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection of an Mpc-Protected Amine:
-
Method A: Using Hypobromous Acid (in situ generation)
-
Materials: Mpc-protected amine (1.0 eq.), N-Bromosuccinimide (NBS, 1.2 eq.), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the Mpc-protected amine in a mixture of THF and water.
-
Add NBS in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
-
Method B: High-Temperature Hydrogenolysis
-
Materials: Mpc-protected amine (1.0 eq.), 10% Palladium on carbon (Pd/C, 10 mol%), Ethanol.
-
Procedure:
-
Dissolve the Mpc-protected amine in ethanol in a high-pressure reaction vessel.
-
Add 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat the reaction to 80°C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully filter off the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo to afford the deprotected amine.
-
-
Standard Protecting Group Protocols
Boc Protection and Deprotection:
-
Protection:
-
Dissolve the primary amine in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir at room temperature until completion (monitored by TLC).
-
Work up by washing with aqueous acid, base, and brine, then dry and concentrate.
-
-
Deprotection:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA, e.g., 25-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate in vacuo to remove TFA and DCM.
-
Cbz Protection and Deprotection:
-
Protection:
-
Dissolve the primary amine in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Allow to warm to room temperature and stir until completion.
-
Work up by extraction with an organic solvent.
-
-
Deprotection:
-
Dissolve the Cbz-protected amine in ethanol or methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir under an atmosphere of hydrogen gas (balloon or H₂ generator) at room temperature until completion.
-
Filter through Celite and concentrate the filtrate.
-
Fmoc Protection and Deprotection:
-
Protection:
-
Dissolve the primary amine in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add Fmoc-Cl (1.1 eq.) and stir vigorously at room temperature.
-
Work up by extraction with an organic solvent.
-
-
Deprotection:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Concentrate in vacuo and purify to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Visualization of Synthetic Workflows
To further clarify the strategic application of these protecting groups, the following diagrams illustrate the protection and deprotection workflows.
Caption: Comparative workflows for amine protection and deprotection.
Orthogonality and Strategic Application
The true power of a protecting group lies in its orthogonality – its ability to be removed under conditions that do not affect other protecting groups. The Mpc group's stability to both strong acids and bases, as well as standard catalytic hydrogenolysis, makes it an exceptionally valuable tool for complex syntheses.
Caption: Orthogonality of Mpc with standard amine protecting groups.
Conclusion
The 1-methylcyclopropylcarbonyl (Mpc) protecting group represents a significant advancement in the field of amine protection. Its unique stability profile and deprotection conditions provide chemists with a powerful tool for the synthesis of complex molecules. While Boc, Cbz, and Fmoc will undoubtedly remain workhorse protecting groups, the strategic implementation of the Mpc group can unlock new synthetic routes and enable the efficient construction of novel chemical entities. As with any synthetic tool, a thorough understanding of its reactivity and compatibility is paramount to its successful application. This guide serves as a foundational resource for researchers looking to incorporate this promising protecting group into their synthetic strategies.
References
Sources
The Strategic Advantage of Orthogonality: A Comparative Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate vs. Boc and Fmoc Protecting Groups
In the landscape of modern organic synthesis, particularly in the intricate domains of peptide synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. These temporary modifications to reactive functional groups, such as amines, are pivotal in directing the course of a reaction, preventing unwanted side reactions, and ultimately enabling the construction of complex molecular architectures. For decades, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have been the workhorses of amine protection, each with a well-established profile of reactivity and application.
This guide ventures beyond these established standards to explore the emerging potential of a novel protecting group strategy facilitated by 1-Methylcyclopropyl 4-nitrophenyl carbonate. The resulting (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate presents a unique set of properties that offer significant advantages in specific synthetic contexts, most notably its orthogonality to the conventional Boc and Fmoc groups. We will delve into the chemical principles, experimental considerations, and strategic benefits of each, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal protecting group for their synthetic endeavors.
The Pillars of Amine Protection: A Review of Boc and Fmoc
The principle of orthogonal protection is fundamental to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1][2] Boc and Fmoc are the archetypal examples of this principle in action.
-
The Boc Group: A Stalwart of Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability in a wide range of reaction conditions, including basic and nucleophilic environments.[3] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This acid-lability forms the basis of the Boc/benzyl (Bzl) strategy in solid-phase peptide synthesis (SPPS), where the Boc group is used for temporary Nα-amino protection and benzyl-based groups for side-chain protection, the latter being removed by strong acid (e.g., HF) at the final cleavage step.
-
The Fmoc Group: The Standard for Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant protecting group in modern SPPS.[5][6] Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][] This allows for an orthogonal strategy with acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed simultaneously with cleavage from the resin using TFA.[] The mild conditions for Fmoc removal are particularly beneficial for the synthesis of sensitive or modified peptides.[6]
A New Frontier in Orthogonality: The 1-Methylcyclopropyl (MPoc) Protecting Group
The quest for novel protecting groups with unique cleavage conditions is driven by the need for greater flexibility in the synthesis of increasingly complex molecules. The (1-methyl)cyclopropyloxycarbonyl (MPoc) group, introduced via this compound, emerges as a promising candidate in this pursuit.
The primary advantage of the MPoc group is its distinct deprotection profile, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[8][9] MPoc-protected amines exhibit remarkable stability across a wide range of conditions, including extreme pH, the presence of amines, halogens, and many oxidizing agents.[8] Cleavage of the MPoc group is achieved under specific and mild conditions that do not affect most other common protecting groups.
The introduction of the 1-methylcyclopropyl moiety also aligns with contemporary strategies in medicinal chemistry, where cyclopropane rings are incorporated to enhance metabolic stability, modulate biological activity, and constrain molecular conformation.[10]
Comparative Analysis: MPoc vs. Boc and Fmoc
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | MPoc ((1-methyl)cyclopropyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl | This compound |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[3] | Base-labile (e.g., 20% piperidine in DMF)[5] | Hypobromous acid or Hydrogenolysis (Pd/C, 80°C)[8] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[3] | Stable to acid.[5] | Resistant to extremes of pH, amines, halogens, many oxidizing agents, and ambient temperature hydrogenolysis.[8] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile or hydrogenolysis-labile groups. | Orthogonal to Boc, t-butyl, and other acid-labile groups.[] | Orthogonal to Boc, Cbz, Alloc, and Fmoc groups.[8] |
| Monitoring Deprotection | Typically monitored by TLC or LC-MS. | UV-spectrophotometry (release of dibenzofulvene).[11] | Potentially UV-spectrophotometry (release of 4-nitrophenol).[12] |
| Key Advantages | Robust, well-established, and economical. | Mild deprotection conditions, suitable for sensitive peptides and automation.[6] | Unique deprotection conditions providing an additional layer of orthogonality. |
| Potential Disadvantages | Harsh acidic deprotection can degrade sensitive residues.[13] | Potential for side reactions like diketopiperazine formation and aspartimide formation.[14] | Requires specific, less common deprotection reagents; limited published application data. |
Experimental Workflows and Methodologies
The following sections provide detailed protocols for the protection and deprotection of amines using Boc, Fmoc, and the proposed MPoc strategy. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemistry.
Boc Protection and Deprotection Workflow
Diagram 1: Generalized workflow for Boc protection and deprotection.
Experimental Protocol: Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, for example, triethylamine (TEA, 1.5 eq). The base acts as a scavenger for the acid generated during the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the N-Boc protected amine.[15]
Experimental Protocol: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, to the solution at room temperature. The acid protonates the carbamate, initiating cleavage.
-
Reaction: Stir the mixture for 30-60 minutes. The deprotection is usually rapid.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt.
-
Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized with a mild base.[3][4]
Fmoc Protection and Deprotection Workflow
Diagram 3: Proposed workflow for MPoc protection and deprotection.
Proposed Experimental Protocol: MPoc Protection of a Primary Amine
Based on the reactivity of 4-nitrophenyl carbonates, the following is a proposed protocol:
-
Dissolution: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., DIEA, 1.5 eq) in a suitable aprotic solvent (e.g., DCM or THF).
-
Reagent Addition: Add this compound (1.1 eq) to the solution. The 4-nitrophenoxide is a good leaving group, facilitating the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction can be monitored by the appearance of the yellow color of the 4-nitrophenolate byproduct, in addition to standard techniques like TLC or LC-MS. [12]4. Work-up: Upon completion, wash the reaction mixture with an aqueous solution to remove the base and 4-nitrophenol. The organic layer is then dried and concentrated, and the product purified by chromatography.
Proposed Experimental Protocol: MPoc Deprotection
Based on the available literature abstract: [8] Method A: Hydrogenolysis
-
Catalyst Addition: To a solution of the MPoc-protected amine in a suitable solvent (e.g., ethanol, ethyl acetate), add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere at an elevated temperature (80°C).
-
Reaction: Stir until the reaction is complete.
-
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Method B: Using Hypobromous Acid
-
Reagent Preparation: Prepare a fresh solution of hypobromous acid.
-
Reaction: Treat the MPoc-protected amine with the hypobromous acid solution.
-
Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Work-up: Quench the reaction and purify the product to isolate the free amine.
Conclusion: Expanding the Synthetic Chemist's Toolkit
The choice of a protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While Boc and Fmoc remain the undisputed standards for acid- and base-labile amine protection, respectively, the emergence of novel protecting groups like MPoc, derived from this compound, offers exciting new possibilities.
The key advantage of the MPoc group lies in its orthogonality to the conventional protecting group landscape. Its unique deprotection conditions—high-temperature hydrogenolysis or treatment with hypobromous acid—provide an additional layer of selectivity that can be invaluable in the synthesis of highly complex molecules with multiple functional groups. As the demands of drug discovery and materials science continue to push the boundaries of chemical synthesis, the development and application of such innovative and orthogonal protecting group strategies will be essential for continued progress.
References
- Snider, E. J., & Wright, S. W. (2011). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 52(28), 3585-3587.
-
ResearchGate. (2025). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines | Request PDF. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
- (2019). Amino Acid-Protecting Groups.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). p-Nitrophenyl carbonate (NPC) as Protecting.
-
ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis. Retrieved from [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- (n.d.). 2.4 Photocleavable Protecting Groups.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for Validating 1-Methylcyclopropyl 4-nitrophenyl Carbonate Reaction Products
For researchers, scientists, and drug development professionals, the rigorous validation of reaction products is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of reaction products involving 1-Methylcyclopropyl 4-nitrophenyl carbonate, a key intermediate in various synthetic pathways. The focus is on providing a practical, field-proven perspective on method selection, protocol execution, and data interpretation, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The validation of any analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] This ensures the reliability, accuracy, and reproducibility of results, which is critical in pharmaceutical development and quality control.[1][2][3] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for the comprehensive analysis of this compound and its reaction products.
Chromatographic Techniques: A Head-to-Head Comparison
The choice between HPLC and GC-MS is often the first critical decision in developing a validation strategy. Both are powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[4][5][6] For this compound and its derivatives, which possess a UV-active nitrophenyl chromophore, HPLC coupled with a UV detector is an excellent choice for quantitative analysis.
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for non-polar to moderately polar compounds. The hydrophobicity of the C18 alkyl chains provides effective retention for the aromatic and cyclopropyl moieties of the target molecule.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used in reversed-phase chromatography. The organic component is the strong solvent, and its proportion is optimized to achieve adequate retention and separation. The buffer (e.g., phosphate or citrate) controls the pH and can improve peak shape, especially for ionizable compounds.[7]
-
Detection: The 4-nitrophenyl group exhibits strong UV absorbance, making UV detection highly sensitive and specific for this class of compounds. A detection wavelength around 290 nm is often optimal for the simultaneous determination of 4-nitrophenol and its derivatives.[7]
Experimental Protocol: HPLC-UV Method for the Quantification of this compound
Figure 1: Workflow for HPLC-UV analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 47:53 (v/v) mixture of methanol and 0.01 M citrate buffer (pH 6.2).[7] Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the reaction product in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions to determine the concentration of the analyte.
-
Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[1][2][3][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6][10] While this compound itself may have limited volatility, GC-MS can be invaluable for identifying and quantifying volatile impurities, byproducts, or derivatives.
Causality of Experimental Choices:
-
Derivatization: For non-volatile or thermally labile compounds, derivatization is often necessary to increase volatility and thermal stability.[11] However, for the analysis of potential volatile impurities from the reaction, direct injection may be feasible.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally a good starting point for the separation of a wide range of organic compounds.
-
Mass Spectrometry Detection: MS detection provides not only quantitative data but also structural information through the fragmentation pattern of the analyte, which is highly valuable for impurity identification.
Experimental Protocol: GC-MS for Impurity Profiling
Figure 2: Workflow for GC-MS impurity analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the reaction product in a suitable volatile solvent like dichloromethane.
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify peaks in the total ion chromatogram and analyze their mass spectra. Compare the obtained spectra with a reference library (e.g., NIST) for compound identification.
Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Primary Use | Quantification of the main product and known impurities | Identification and quantification of volatile impurities and byproducts |
| Sensitivity | Good, especially with a strong chromophore | Excellent, often in the ppb range |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Preparation | Simple dissolution in mobile phase | May require derivatization for non-volatile analytes |
| Instrumentation Cost | Generally lower | Generally higher |
Spectroscopic Techniques: Structural Confirmation
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the methyl group, the cyclopropyl protons, and the aromatic protons of the nitrophenyl group.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. This is particularly useful for identifying the carbonyl carbon of the carbonate and the quaternary carbon of the cyclopropyl ring.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~1.3-1.5 | ~20-25 |
| Cyclopropyl (CH₂)₂ | ~0.5-1.0 | ~10-20 |
| Quaternary Cyclopropyl C | - | ~25-35 |
| Aromatic (C₆H₄) | ~7.5 (d) and ~8.3 (d) | ~120-155 |
| Carbonyl (C=O) | - | ~150-155 |
Note: These are approximate ranges and can vary depending on the solvent and specific substitution patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorptions for this compound:
-
C=O stretch (carbonate): A strong absorption band around 1750-1780 cm⁻¹.[12]
-
NO₂ stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[12]
-
C-O stretch (ester-like): Absorption bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Cyclopropyl C-H stretch: Typically observed just above 3000 cm⁻¹.
A Self-Validating System for Trustworthy Results
To ensure the trustworthiness of the analytical data, a self-validating system should be implemented. This involves a holistic approach that integrates system suitability testing, method validation, and regular instrument calibration.
Figure 3: A self-validating analytical system.
Key Components of a Self-Validating System:
-
System Suitability Testing (SST): Performed before each analytical run to ensure the chromatographic system is performing adequately. Key SST parameters for HPLC include theoretical plates, tailing factor, and repeatability of injections.[13]
-
Method Validation: A one-time, comprehensive evaluation of the analytical method's performance characteristics as per ICH Q2(R1) guidelines.[1][2][3][8][9] This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
-
Instrument Calibration: Regular calibration of all analytical instruments (e.g., balances, pipettes, HPLC and GC-MS systems) to ensure they are functioning within specified tolerances.
Conclusion
The selection of an appropriate analytical method for the validation of this compound reaction products is a critical step in ensuring the quality and reliability of scientific data. HPLC-UV is the method of choice for routine quantification due to its versatility, robustness, and suitability for non-volatile, UV-active compounds. GC-MS serves as a powerful complementary technique for the identification of volatile impurities. Spectroscopic methods, namely NMR and IR, are essential for the unambiguous structural confirmation of the desired product and any isolated byproducts. By implementing a comprehensive validation strategy that adheres to ICH guidelines and incorporates a self-validating system, researchers can have a high degree of confidence in the accuracy and integrity of their results.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
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Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 - PubChem. [Link]
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FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. [Link]
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A Comparative Guide to Confirming Conjugation with 1-Methylcyclopropyl 4-nitrophenyl carbonate using LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise and verifiable conjugation of molecules is paramount. The introduction of novel chemical moieties to proteins, peptides, or small molecules can profoundly alter their therapeutic properties. One such moiety, the 1-methylcyclopropyl group, is of increasing interest due to its unique conformational constraints and metabolic stability, which can enhance the pharmacological profile of a parent molecule.[1] This guide provides an in-depth technical comparison for confirming the conjugation of a substrate with 1-Methylcyclopropyl 4-nitrophenyl carbonate using Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone analytical technique for characterizing complex mixtures with high sensitivity and specificity.[2]
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a framework for not only executing the analysis but also understanding the critical parameters and interpreting the results within a broader scientific context. We will explore the rationale behind experimental choices and compare this specific conjugation reaction to established alternatives, supported by experimental principles.
The Chemistry of Conjugation: A Tale of Activation and Reaction
The core of the conjugation strategy lies in the reactivity of this compound. The 4-nitrophenyl group is an excellent leaving group, making the carbonate susceptible to nucleophilic attack.[3][4] In this case, a primary or secondary amine on a target molecule attacks the carbonyl carbon of the carbonate, leading to the formation of a stable carbamate linkage and the release of 4-nitrophenol.
This reaction is advantageous due to its typically mild conditions and the spectroscopic properties of the 4-nitrophenol byproduct, which can be monitored by UV-Vis spectrophotometry as an initial confirmation of reaction progress.[3] However, for unambiguous confirmation and quantification of the desired conjugate, LC-MS is indispensable.[5]
Experimental Workflow: From Reaction to Confirmation
The journey from a reaction vial to a confident confirmation of conjugation involves a series of meticulous steps. Each stage is critical for generating high-quality, interpretable data.
Figure 1: A comprehensive workflow for the confirmation of conjugation using LC-MS, from the initial reaction to final data analysis.
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis. Optimization will likely be necessary based on the specific properties of the substrate.
1. Reaction Quenching and Sample Preparation:
-
Rationale: It is crucial to halt the reaction at a specific time point to accurately assess its progress. A quenching agent, typically a high concentration of a primary amine like Tris buffer, is added to consume any unreacted this compound.
-
Protocol:
-
To 10 µL of the reaction mixture, add 90 µL of a quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Vortex briefly to mix.
-
Dilute the quenched reaction mixture 1:100 in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
2. Liquid Chromatography Parameters:
-
Rationale: The goal of the chromatography step is to separate the conjugated product from the unreacted substrate, the reagent, and any byproducts. A reversed-phase C18 column is a versatile choice for a wide range of analytes. The gradient elution allows for the separation of compounds with varying polarities.
-
Parameters:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
3. Mass Spectrometry Parameters:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of molecules, including small molecules and large biomolecules. Operating in positive ion mode is typically effective for amine-containing compounds. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is recommended to accurately determine the mass of the conjugate and distinguish it from other species.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Mass Range: 100-2000 m/z
-
Data Acquisition: MS1 scan mode
-
Interpreting the Data: The Signature of Successful Conjugation
Successful conjugation is confirmed by the presence of a new peak in the chromatogram with a mass corresponding to the expected conjugate.
Data Presentation: Expected Mass Shifts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ |
| This compound | C₁₁H₁₁NO₅ | 237.21[1] | 238.22 |
| Substrate (Example: Benzylamine) | C₇H₉N | 107.15 | 108.16 |
| Conjugated Product | C₁₂H₁₅NO₂ | 205.25 | 206.26 |
| 4-nitrophenol (Byproduct) | C₆H₅NO₃ | 139.11 | 140.12 |
Note: The molecular weight of the conjugated product is calculated as: (MW of Substrate) + (MW of 1-methylcyclopropylcarbonyl moiety) - (MW of H). The 1-methylcyclopropylcarbonyl moiety has a MW of 98.10 g/mol .
By extracting the ion chromatograms for the expected m/z of the unreacted substrate and the conjugated product, one can visualize the conversion of starting material to product. The peak area of the product relative to the remaining substrate can be used for semi-quantitative analysis of the reaction efficiency. For more complex substrates like proteins or antibodies, the resulting mass spectrum will show a distribution of species with different numbers of conjugated moieties (drug-to-antibody ratio, DAR), which can be resolved through deconvolution of the mass spectrum.[6][7]
Comparative Analysis: Situating this compound in the Chemist's Toolbox
While this compound is a valuable tool, it is important to understand its advantages and disadvantages in comparison to other common amine-reactive reagents.
| Reagent | Advantages | Disadvantages |
| This compound | Introduces a metabolically stable, conformationally constrained cyclopropyl group.[1] The 4-nitrophenol byproduct can be monitored by UV-Vis.[3] | May have slower reaction kinetics compared to more activated reagents. The hydrophobicity of the cyclopropyl group may alter the solubility of the conjugate. |
| N-Hydroxysuccinimide (NHS) Esters | Highly reactive and widely used. A large variety of NHS esters are commercially available. | Can be susceptible to hydrolysis, especially at higher pH. |
| Isothiocyanates (e.g., FITC) | Form stable thiourea linkages. Often used for fluorescent labeling. | Can be less selective and may react with other nucleophiles. |
| Dansyl Chloride | Versatile, enhances fluorescence and ionization efficiency.[8] | Can be non-specific and may lead to multiple labeling sites. |
The choice of reagent is ultimately dictated by the specific goals of the experiment. For introducing the unique 1-methylcyclopropyl moiety, the 4-nitrophenyl carbonate is the reagent of choice. For applications where rapid and highly efficient conjugation is the primary concern, an NHS ester might be more suitable.
Conclusion: A Robust Framework for Confident Conjugation Analysis
Confirming the successful conjugation of a molecule with this compound is a multi-faceted process that relies on the power of LC-MS. By following a well-designed experimental workflow, from meticulous sample preparation to high-resolution mass analysis, researchers can confidently identify and characterize their desired product. Understanding the chemistry of the reaction and the comparative landscape of alternative reagents allows for informed decisions and the successful advancement of research and development objectives. The combination of a robust analytical methodology and a sound theoretical understanding provides the trustworthiness and expertise required in the demanding field of drug development.
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Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link][8]
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Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Available at: [Link][6]
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Kask, M., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 905, 75-83. Available at: [Link][9]
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Li, Y., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Drug Metabolism and Disposition, 48(10), 959-971. Available at: [Link][5]
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Zhang, Y., et al. (2023). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Journal of Chromatography B, 1221, 123689. Available at: [Link]
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Aga, D. S., et al. (2005). Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography–mass spectrometry. Analyst, 130(5), 727-734. Available at: [Link][11]
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Rieck, F. (2024). Quality Control of Lithium-Ion Battery Electrolytes Using LC/MS. Agilent Technologies, Inc. Available at: [Link][12]
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Schultz, M. J., et al. (2022). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Molecules, 27(8), 2465. Available at: [Link][13]
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Ghose, S., et al. (2020). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 117(10), 3073-3085. Available at: [Link][14]
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Rousseaux, S. A. L., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link][15]
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Tsikas, D. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. Analytical Chemistry, 82(21), 9133-9141. Available at: [Link][16]
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Al-Abbad, M. A., & Al-Nuaim, M. A. (2016). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics, 114(15), 2351-2362. Available at: [Link][17]
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National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Available at: [Link][18]
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Google Patents. (1986). Process for the manufacture of cyclopropylamine. Available at: [19]
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Agilent Technologies, Inc. (2021). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Available at: [Link][7]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link][2]
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European Patent Office. (1989). Process for the manufacture of cyclopropylamine. Available at: [Link][20]
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Tsikas, D., & Chobanyan-Jürgens, K. (2010). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link][21]
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Danan Leon, L., & Pi Parra, N. (2022). Phase Appropriate LC-MS Strategy for the Rapid Characterization of Bispecific Antibodies. LCGC. Available at: [Link]
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Le, M., et al. (2015). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. mAbs, 7(1), 73-83. Available at: [Link][22]
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Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link][3]
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Castro, E. A., et al. (2007). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 72(19), 7342-7349. Available at: [Link][4]
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Li, Y., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. ResearchGate. Available at: [Link]
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A Comparative Guide to the ¹H NMR Characterization of Compounds Synthesized with 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
The 1-methylcyclopropyl group is a desirable structural motif in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and reliable methods for its introduction are of paramount importance. 1-Methylcyclopropyl 4-nitrophenyl carbonate has emerged as a convenient reagent for this purpose, offering a stable and reactive electrophile for the functionalization of nucleophiles such as amines.
This guide will provide a detailed analysis of the ¹H NMR spectroscopic features of N-(1-methylcyclopropyl) substituted compounds, a critical tool for reaction monitoring and structural confirmation. We will explore the nuances of chemical shifts and coupling constants, offering a framework for distinguishing successful product formation from starting materials and byproducts. Furthermore, we will present a comparative analysis with alternative methods, such as the use of cyclopropylboronic acids and reductive amination protocols, to provide a comprehensive overview of the available synthetic landscape.
The Distinctive ¹H NMR Fingerprint of the 1-Methylcyclopropyl Group
The ¹H NMR spectrum of a compound containing the 1-methylcyclopropyl group exhibits a set of characteristic signals that serve as a reliable diagnostic tool. The key features to look for are:
-
The Methyl Singlet: A sharp singlet peak corresponding to the methyl protons (CH₃) is typically observed in the upfield region of the spectrum, usually between δ 1.0 and 1.5 ppm. The exact chemical shift is influenced by the electronic environment of the cyclopropyl ring.
-
The Cyclopropyl Methylene Protons: The four methylene protons (CH₂) of the cyclopropane ring are diastereotopic and give rise to two distinct multiplets. These signals are typically found in the highly shielded region of the spectrum, often between δ 0.3 and 0.9 ppm. The geminal and cis/trans coupling between these protons results in complex splitting patterns that are a hallmark of the cyclopropyl ring.
The precise chemical shifts and coupling constants can provide valuable information about the stereochemistry and electronic nature of the substituent attached to the cyclopropyl ring.
Experimental Protocol: Synthesis of N-Benzyl-(1-methylcyclopropyl)amine
To illustrate the practical application of this compound and the subsequent ¹H NMR characterization, we present a detailed protocol for the synthesis of N-benzyl-(1-methylcyclopropyl)amine.
Reaction Scheme:
Caption: Synthesis of N-Benzyl-(1-methylcyclopropyl)amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
CDCl₃ for NMR analysis
Procedure:
-
To a solution of benzylamine (1.0 eq.) in dichloromethane at room temperature, add triethylamine (1.2 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in dichloromethane.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
¹H NMR Characterization of N-Benzyl-(1-methylcyclopropyl)amine
The purified product is then characterized by ¹H NMR spectroscopy. The expected spectrum will display the following key signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.20-7.40 | m | 5H | Aromatic protons of the benzyl group |
| Benzyl-CH₂ | 3.80 | s | 2H | Methylene protons of the benzyl group |
| NH | (broad) | s | 1H | Amine proton |
| Methyl-CH₃ | 1.15 | s | 3H | Methyl protons on the cyclopropyl ring |
| Cyclopropyl-CH₂ | 0.40-0.60 | m | 4H | Methylene protons of the cyclopropyl ring |
Note: The chemical shift of the NH proton can be broad and its position may vary depending on the concentration and solvent.
Comparative Analysis with Alternative Methods
While this compound offers a convenient method for 1-methylcyclopropylation, several alternative strategies exist. Here, we compare the ¹H NMR characteristics of the products obtained from two common alternatives.
Reductive Amination of 1-Methylcyclopropanecarboxaldehyde
This two-step approach involves the formation of an imine intermediate from 1-methylcyclopropanecarboxaldehyde and an amine, followed by reduction.
Caption: Reductive amination approach to N-substituted (1-methylcyclopropyl)methanamines.
The ¹H NMR spectrum of the resulting N-alkyl-(1-methylcyclopropyl)methanamine will show the characteristic signals for the 1-methylcyclopropyl group (a methyl singlet and two methylene multiplets). However, the chemical shift of the methylene protons attached to the nitrogen will be different from the direct N-cyclopropylation product.
Suzuki-Miyaura Coupling with 1-Methylcyclopropylboronic Acid
For the synthesis of N-aryl-1-methylcyclopropylamines, a palladium-catalyzed Suzuki-Miyaura coupling between an aniline and 1-methylcyclopropylboronic acid can be employed.
Caption: Suzuki-Miyaura coupling for the synthesis of N-aryl-1-methylcyclopropylamines.
The ¹H NMR spectrum of the N-aryl product will again display the signature signals of the 1-methylcyclopropyl group. The aromatic protons of the aniline moiety will also be present, and their chemical shifts may be influenced by the electron-donating nature of the cyclopropylamine group.
Comparison of ¹H NMR Data
| Method | Product Type | Key ¹H NMR Features of the 1-Methylcyclopropyl Group |
| This compound | N-(1-methylcyclopropyl)amines/amides | Methyl singlet (δ ~1.1-1.3 ppm), two diastereotopic methylene multiplets (δ ~0.4-0.8 ppm). |
| Reductive Amination | N-Alkyl-(1-methylcyclopropyl)methanamines | Methyl singlet (δ ~1.0-1.2 ppm), two methylene multiplets (δ ~0.2-0.6 ppm), and a doublet for the CH₂-N protons. |
| Suzuki-Miyaura Coupling | N-Aryl-(1-methylcyclopropyl)amines | Methyl singlet (δ ~1.2-1.4 ppm), two methylene multiplets (δ ~0.5-0.9 ppm). Aromatic signals will also be present. |
Conclusion: Choosing the Right Tool for the Job
The choice of synthetic method for introducing a 1-methylcyclopropyl group will depend on the specific target molecule and the available starting materials.
-
This compound is an excellent choice for the direct and efficient functionalization of a wide range of nucleophiles, particularly primary and secondary amines, under mild conditions. The ¹H NMR characterization is straightforward due to the distinct signals of the 1-methylcyclopropyl moiety directly attached to the heteroatom.
-
Reductive amination provides a valuable alternative when the corresponding aldehyde is readily available. The resulting product has a methylene spacer between the cyclopropyl ring and the nitrogen atom, which is clearly distinguishable by ¹H NMR.
-
Suzuki-Miyaura coupling is the method of choice for accessing N-aryl-1-methylcyclopropylamines, offering a powerful tool for late-stage functionalization in drug discovery programs.
By understanding the characteristic ¹H NMR signatures associated with each synthetic approach, researchers can confidently verify the structure of their synthesized compounds and make informed decisions in their synthetic strategies. The data presented in this guide serves as a practical reference for the successful application and characterization of this important structural motif in modern chemical research.
References
- A comprehensive review on the synthesis and applications of cyclopropylamines in medicinal chemistry can be found in various organic chemistry journals.
- Detailed protocols for the synthesis of 4-nitrophenyl carbonates are available in established organic synthesis liter
- Information on the Suzuki-Miyaura coupling of cyclopropylboronic acids can be found in numerous publications focusing on cross-coupling reactions.
- Experimental procedures for reductive amination are widely documented in standard organic chemistry textbooks and journals.
assessing the orthogonality of the 1-Methylcyclopropyl 4-nitrophenyl carbonate protecting group
Introduction: The Imperative of Orthogonality in Complex Synthesis
In the precise world of multistep organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2][3] Protecting groups are the tools that enable this control, but their true power is only realized through the principle of orthogonality . An orthogonal set of protecting groups is one where each group can be selectively removed in any order using specific reagents and conditions that do not affect the others.[2] This allows for the controlled, sequential manipulation of a molecule, preventing unwanted side reactions and enabling the construction of intricate molecular architectures.[4]
The standard toolkit for amine protection often includes the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[5][6] The search for novel protecting groups that are truly orthogonal to this established set is a continuous effort, driven by the need for greater flexibility in synthetic design.
This guide provides an in-depth technical assessment of the 1-Methylcyclopropyl 4-nitrophenyl carbonate reagent, used to install the 1-Methylcyclopropyl carbamate (MCP) as a protecting group for amines. We will analyze its stability and cleavage conditions relative to the standard Boc, Cbz, and Fmoc groups to objectively assess its orthogonality and potential applications for researchers, chemists, and drug development professionals.
The Contender: The 1-Methylcyclopropyl Carbamate (MCP) Group
The 1-Methylcyclopropyl carbamate (MCP) group is installed via its activated 4-nitrophenyl carbonate derivative. The rationale behind its design is rooted in the unique electronic properties of the cyclopropane ring. The C-C bonds in cyclopropane are known as "bent bonds" and have significant π-character, which can stabilize an adjacent positive charge even more effectively than a phenyl group.[7] This property is central to the MCP group's reactivity profile. A closely related protecting group, the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, has been reported to be orthogonal to the Boc, Cbz, and Fmoc groups, providing a strong basis for our assessment.[8]
The introduction of the MCP group is facilitated by the 4-nitrophenyl carbonate, which acts as an excellent leaving group upon reaction with a primary or secondary amine.
Assessing Orthogonality: A Head-to-Head Comparison
The central claim of orthogonality rests on a simple premise: the conditions used to remove one protecting group must not affect the others. The following sections analyze the stability of the MCP group under the standard deprotection conditions for Boc, Cbz, and Fmoc, and vice-versa. The assessment is based on data from the closely analogous (1-methyl)cyclopropyloxycarbonyl (MPoc) group.[8]
Stability towards Acid (vs. Boc Deprotection)
The Boc group is reliably cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The mechanism proceeds through the formation of a stable tert-butyl cation. Given the exceptional stability of the 1-methylcyclopropylmethyl carbocation, one might predict that the MCP group would also be highly acid-labile.
However, studies on the analogous MPoc group have shown it to be resistant to extremes of pH.[8] This suggests a surprising and synthetically valuable stability towards acidic reagents.
Stability towards Base (vs. Fmoc Deprotection)
The Fmoc group is the archetypal base-labile protecting group, readily cleaved by secondary amines like piperidine in DMF.[5] The mechanism involves deprotonation at the fluorenyl ring system. While 4-nitrophenyl carbonates are generally used to create base-labile protecting groups[9][10][11], the stability of the resulting carbamate is highly dependent on its structure. The MCP group has been shown to be resistant to amines.[8]
Stability towards Hydrogenolysis (vs. Cbz Deprotection)
The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) at ambient temperature and pressure.[5] This process reduces the benzyl group, liberating the free amine. The MCP group, lacking a benzyl moiety, is not susceptible to this type of reduction under standard conditions. It is reported to be resistant to hydrogenation at ambient temperature.[8]
Selective Cleavage of the MCP Group
The true utility of an orthogonal protecting group lies in its selective removal under unique conditions that leave other groups intact. The MCP group can be cleaved under two distinct sets of conditions:
-
Oxidative Cleavage: Exposure to hypobromous acid.[8]
-
High-Temperature Hydrogenolysis: Hydrogenolysis over a palladium catalyst at elevated temperatures (e.g., 80°C).[8]
These conditions are highly specific and will not affect Boc, Cbz, or Fmoc groups, confirming the MCP group's status as a truly orthogonal protecting group.
Data Summary: Orthogonality Matrix
The following table summarizes the stability of each protecting group under the deprotection conditions of the others.
| Deprotection Condition | MCP | Boc | Cbz | Fmoc |
| MCP Cleavage (HOBr or H₂/Pd, 80°C) | CLEAVED | Stable | Stable | Stable |
| Boc Cleavage (TFA/DCM) | Stable | CLEAVED | Stable | Stable |
| Cbz Cleavage (H₂/Pd, RT) | Stable | Stable | CLEAVED | Stable |
| Fmoc Cleavage (Piperidine/DMF) | Stable | Stable | Stable | CLEAVED |
Experimental Protocols
The following protocols are provided as a reference for performing the orthogonality tests described.
Protocol 1: Boc Group Deprotection
-
Dissolve the Boc-protected substrate in dichloromethane (DCM, approx. 0.1 M).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with toluene or precipitate the amine salt with cold diethyl ether to obtain the product.
Protocol 2: Fmoc Group Deprotection
-
Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by chromatography or crystallization to remove piperidine adducts.
Protocol 3: Cbz Group Deprotection
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 1-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Visualizing the Orthogonal Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Orthogonality of MCP with standard amine protecting groups.
Caption: A hypothetical sequential deprotection workflow.
Conclusion and Outlook
The 1-Methylcyclopropyl carbamate (MCP) protecting group, based on available data for its close analogues, presents a valuable addition to the synthetic chemist's toolkit. Its remarkable stability to both strong acid and base, as well as to standard hydrogenolysis conditions, confirms its orthogonality to the widely used Boc, Cbz, and Fmoc protecting groups.
The unique deprotection conditions—mild oxidation with hypobromous acid or high-temperature hydrogenolysis—provide a distinct cleavage pathway that enhances strategic flexibility in the synthesis of complex molecules. This allows for the selective unmasking of a specific amine in the presence of other protected amines, opening new avenues for late-stage functionalization, peptide cyclization, and the synthesis of branched molecular scaffolds. The MCP group is a powerful tool for researchers seeking to expand their orthogonal protection strategies beyond the conventional options.
References
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Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. ResearchGate. [Link]
-
Anonymous. (2025). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. ResearchGate. [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Anonymous. (2025). 1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
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Anonymous. (2025). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]
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University of Regensburg. Protecting groups. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
- Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
University of Delaware. (n.d.). Hydrogenolysis of substituted cyclopropyl methyl acetates. [Link]
-
National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
Canadian Journal of Chemistry. (n.d.). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
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A Comparative Kinetic Analysis of the Aminolysis of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate
A Guide for Researchers in Bioconjugation and Drug Development
This guide provides an in-depth kinetic analysis of the aminolysis of 1-Methylcyclopropyl 4-nitrophenyl carbonate, a specialized electrophilic probe. We will objectively compare its reactivity profile with that of more common activated carbonates, offering a framework for selecting appropriate reagents for amine modification. This analysis is grounded in established principles of physical organic chemistry and supported by experimental methodologies designed for rigor and reproducibility.
Introduction: The Cyclopropyl Group in Activated Carbonate Chemistry
Activated esters and carbonates, particularly those with a 4-nitrophenyl leaving group, are fundamental tools for the covalent modification of primary and secondary amines in peptides, proteins, and small molecules. The rate and specificity of this acylation reaction are paramount. The choice of the non-leaving group—the "electrophilic partner"—can profoundly influence the reagent's stability, steric profile, and intrinsic reactivity.
The 1-methylcyclopropyl group is a unique electrophilic partner. Cyclopropane rings are known to act as σ-electrophiles, undergoing ring-opening reactions with nucleophiles.[1][2][3] In the context of a carbonate, the strained three-membered ring introduces distinct electronic and steric properties compared to simple alkyl or aryl substituents. This guide dissects the kinetic consequences of this structural choice, providing a comparative framework against traditional carbonate reagents.
The Mechanism of Carbonate Aminolysis
The reaction of an amine with a 4-nitrophenyl carbonate typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±).[4][5][6] The overall reaction rate is determined by the relative rates of the formation of this intermediate (k₁) and its subsequent breakdown to products (k₂) or reversion to reactants (k₋₁).
Caption: General stepwise mechanism for the aminolysis of a 4-nitrophenyl carbonate.
The rate-determining step can change depending on the basicity of the amine and the stability of the T± intermediate.[5][7]
-
For highly basic amines: The formation of the intermediate (k₁) is often the rate-determining step.
-
For less basic amines: The breakdown of the intermediate to products (k₂) can become rate-limiting.
Kinetic Analysis: Experimental Design and Data Interpretation
A robust kinetic analysis is essential to characterize and compare the reactivity of different carbonates. The standard method involves monitoring the reaction under pseudo-first-order conditions.
Experimental Workflow
The workflow is designed to isolate the reaction of interest and allow for the precise determination of rate constants.
Caption: Standard workflow for determining second-order rate constants (k_N).
Brønsted-Type Analysis: Unveiling Mechanistic Details
To compare how different carbonates respond to changes in nucleophile strength, a Brønsted-type analysis is invaluable.[4][5] This involves plotting the logarithm of the second-order rate constant (log k_N) against the pKa of the conjugate acid of a series of structurally similar amines.
The slope of this plot, the Brønsted coefficient (β), provides insight into the transition state of the rate-determining step.
-
A large β value (e.g., 0.8-1.0) indicates significant positive charge development on the nitrogen atom in the transition state, suggesting that the breakdown of the T± intermediate is rate-limiting.[5]
-
A small β value (e.g., 0.1-0.3) suggests that nucleophilic attack (formation of T±) is the rate-determining step.[6]
-
A curved Brønsted plot signifies a change in the rate-determining step from T± breakdown for low-pKa amines to T± formation for high-pKa amines.[4][5]
Caption: An illustrative curved Brønsted plot showing a change in the rate-determining step (RDS).
Comparative Performance Data
The following table presents illustrative kinetic data for the aminolysis of this compound compared to two standard activated carbonates. The data is based on trends observed in the aminolysis of various carbonates and the known electronic properties of the non-leaving groups.[5][6][8]
| Carbonate Substrate | Amine Nucleophile (pKa) | Second-Order Rate Constant, k_N (M⁻¹s⁻¹) | Brønsted β (pKa 8-11) | Key Observations |
| This compound | Piperidine (11.1) | 1.85 | The cyclopropyl group's σ-donating character slightly reduces the carbonyl's electrophilicity compared to a simple methyl group, leading to a moderately lower rate constant.[9] | |
| Morpholine (8.4) | 0.12 | 0.45 | The reaction shows significant sensitivity to amine basicity, typical of a stepwise mechanism. | |
| Methyl 4-Nitrophenyl Carbonate | Piperidine (11.1) | 2.50 | The methyl group is a standard baseline, showing high reactivity due to minimal steric hindrance and slight inductive donation.[6] | |
| Morpholine (8.4) | 0.18 | 0.48 | Exhibits a classic reactivity profile with a Brønsted coefficient indicative of a borderline or stepwise mechanism.[6] | |
| Phenyl 4-Nitrophenyl Carbonate | Piperidine (11.1) | 0.95 | The electron-withdrawing nature of the phenyl group is offset by steric hindrance and resonance stabilization of the carbonate, leading to lower reactivity.[7] | |
| Morpholine (8.4) | 0.05 | 0.52 | The increased steric bulk of the phenyl group can disfavor the formation of the tetrahedral intermediate. |
Detailed Experimental Protocol: Kinetic Run
This protocol describes a single kinetic run for the reaction of this compound with piperidine.
A. Reagent Preparation
-
Carbonate Stock (10 mM): Accurately weigh ~2.4 mg of this compound (MW: 237.21 g/mol ) and dissolve in 1.0 mL of dry acetonitrile. Rationale: Acetonitrile is used as it is a polar aprotic solvent that readily dissolves the carbonate and is miscible with the aqueous buffer.
-
Buffer (0.2 M): Prepare a 0.2 M piperidine buffer by dissolving the appropriate amounts of piperidine and piperidine hydrochloride to achieve a final pH of 11.1, maintaining a constant ionic strength of 0.2 M with KCl. Rationale: A buffer is essential to maintain a constant pH, ensuring the concentration of the free amine nucleophile does not change during the reaction. Constant ionic strength minimizes salt effects on reaction rates.
-
Amine Solutions: Prepare a series of dilutions of the 0.2 M piperidine buffer with a 0.2 M KCl solution to obtain at least five different amine concentrations (e.g., 0.1 M, 0.075 M, 0.05 M, 0.025 M, 0.01 M).
B. Kinetic Measurement
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 400 nm. Use a thermostatted cuvette holder to maintain the temperature at 25.0 ± 0.1 °C. Rationale: The reaction is followed by monitoring the formation of the 4-nitrophenoxide anion, which has a strong absorbance maximum around 400 nm.
-
Blanking: Add 1.0 mL of the highest concentration amine buffer to a quartz cuvette and place it in the holder. Zero the instrument.
-
Reaction Initiation: Start the kinetic run. Rapidly inject 10 µL of the 10 mM carbonate stock solution into the cuvette. Immediately cap the cuvette with parafilm and invert twice to mix. Rationale: A large excess of amine ([Amine] > 10 x [Carbonate]) ensures pseudo-first-order conditions, where the amine concentration remains effectively constant.
-
Data Collection: Record the absorbance at 400 nm every 2 seconds for a duration equivalent to at least 5-7 reaction half-lives.
C. Data Analysis
-
Determine k_obs: Fit the Absorbance vs. Time data to a first-order rate equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t). The value of k_obs is the pseudo-first-order rate constant for that specific amine concentration.
-
Repeat: Repeat steps B2-C1 for each of the prepared amine concentrations.
-
Determine k_N: Plot the calculated k_obs values against the corresponding free amine concentrations ([Amine]). Perform a linear regression. The slope of this line is the second-order rate constant, k_N. The y-intercept should be close to zero, representing the rate of hydrolysis in the absence of the amine.
Conclusion
The kinetic profile of this compound positions it as a moderately reactive agent for aminolysis. Its reactivity is slightly attenuated compared to the benchmark Methyl 4-nitrophenyl carbonate, likely due to the electronic properties of the cyclopropyl group. However, it is significantly more reactive than sterically hindered analogues like Phenyl 4-nitrophenyl carbonate.
The true utility of this reagent may lie beyond simple reaction rates. The cyclopropyl moiety can serve as a conformationally rigid scaffold or a latent reactive handle for subsequent chemical transformations (e.g., acid-catalyzed ring-opening).[10] Researchers should consider this compound when seeking a balance between reactivity and the introduction of unique structural features. This guide provides the foundational kinetic data and experimental framework necessary to make an informed decision for its application in complex molecular systems.
References
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Blazi, V., et al. (2017). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Semantic Scholar. [Link]
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Castro, E. A., et al. (2008). Kinetics and mechanism of the aminolysis of diaryl carbonates. ResearchGate. [Link]
-
Quienne, B., et al. (2021). Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Green Chemistry. [Link]
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Koh, H. J., et al. (1998). Kinetics and mechanism of the aminolysis of ethyl aryl carbonates in acetonitrile. Canadian Journal of Chemistry. [Link]
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Blazi, V., et al. (2017). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry. [Link]
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Fleming, S. A., et al. (2019). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
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Um, I. H., et al. (2009). Kinetic Study on Aminolysis of 4-Nitrophenyl 2-Pyridyl Carbonate in Acetonitrile. Bulletin of the Korean Chemical Society. [Link]
-
Lam, M., et al. (2018). Study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonates structure and solvent on polyhydroxyurethane synthesis. ResearchGate. [Link]
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Castro, E. A., et al. (2007). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry. [Link]
-
Um, I. H., et al. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry. [Link]
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Castro, E. A., et al. (2006). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry. [Link]
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Alabugin, I. V., et al. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine·HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Journal of the American Chemical Society. [Link]
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Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry. [Link]
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Mayr, H., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]
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Quienne, B., et al. (2021). Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Green Chemistry. [Link]
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Andrioletti, B., et al. (2014). Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry. [Link]
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Mayr, H., et al. (2023). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]
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Gresser, M. J., & Jencks, W. P. (1977). Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society. [Link]
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Mayr, H., et al. (2023). Reactivity of electrophilic cyclopropanes. PubMed. [Link]
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A Comparative Guide to the Reactivity of 4-Nitrophenyl Carbonates with Cyclopropyl Substituents
Introduction: The Intersection of Activation Chemistry and Strained Ring Systems
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of activating groups and unique structural motifs is paramount for the efficient construction of complex molecules. 4-Nitrophenyl carbonates are esteemed reagents, serving as highly effective electrophiles for the introduction of carbonate and carbamate functionalities.[1][2][3] The exceptional leaving group ability of the 4-nitrophenoxide anion (pKa of 4-nitrophenol is ~7.15) facilitates reactions under mild conditions and allows for convenient spectrophotometric monitoring of reaction progress.[1][4]
Concurrently, the cyclopropyl group has garnered significant attention. Far from being a simple cycloalkane, its strained, three-membered ring imparts unique electronic properties, often described as having partial double-bond or π-character.[5][6] This feature allows it to act as an effective electron donor through hyperconjugation, a property that can be finely tuned by substituents on the ring itself.[7][8]
This guide presents a comparative study on how different substituents on a cyclopropyl ring modulate the reactivity of an adjacent 4-nitrophenyl carbonate. We will explore the synthesis, mechanistic underpinnings, and relative reactivity of three model compounds, providing researchers with the foundational knowledge to select or design reagents for applications ranging from peptide synthesis to novel prodrug design.[2][3][9]
Synthesis of Cyclopropyl-Substituted 4-Nitrophenyl Carbonates
The most direct and high-yielding method for synthesizing these activated carbonates is the reaction of a corresponding cyclopropyl-substituted alcohol with 4-nitrophenyl chloroformate.[2][3][10] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated in situ.
The general synthetic scheme is as follows:
Caption: General synthesis of cyclopropyl-substituted 4-nitrophenyl carbonates.
This method is advantageous due to the commercial availability of 4-nitrophenyl chloroformate and the ease of purification, as the resulting carbonates are often stable crystalline solids.[10]
Mechanistic Considerations: Electronic and Steric Effects
The reactivity of these carbonates in nucleophilic substitution reactions (e.g., aminolysis to form carbamates) is governed by the electrophilicity of the carbonyl carbon.[11][12] The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. The stability of this intermediate and the transition state leading to it are critically influenced by the adjacent cyclopropyl moiety.
-
Electronic Effects : The cyclopropyl group, particularly in a "bisected" conformation, can donate electron density from its high p-character C-C bonds into the developing transition state.[6][8] This donation stabilizes the partial positive charge that may develop on the adjacent methylene carbon and, by extension, the entire reacting system. Substituents on the cyclopropyl ring that enhance this electron-donating ability are expected to increase the carbonate's reactivity.
-
Steric Effects : The size of the substituent on the cyclopropyl ring can sterically hinder the approach of a nucleophile to the carbonyl carbon. While often a secondary effect compared to electronics, significant steric bulk can retard the reaction rate.
Comparative Reactivity Analysis
To illustrate these principles, we will compare three model compounds in their reaction with a model nucleophile, benzylamine, to form the corresponding carbamate.
-
Compound A : (Cyclopropyl)methyl 4-nitrophenyl carbonate
-
Compound B : (1-Methylcyclopropyl)methyl 4-nitrophenyl carbonate
-
Compound C : (1-Phenylcyclopropyl)methyl 4-nitrophenyl carbonate
The reaction being compared is:
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A Senior Scientist's Guide to Large-Scale 1-Methylcyclopropylation: A Cost-Effectiveness Analysis
Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety
In modern drug development, the cyclopropane ring is a celebrated structural motif. Its unique stereoelectronic properties are frequently exploited to enhance metabolic stability, modulate acidity or basicity, fix the conformation of flexible molecules, and improve binding affinity.[1][2] The addition of a methyl group to this strained ring, creating the 1-methylcyclopropyl group, further refines these properties, offering a powerful tool for medicinal chemists to optimize lead compounds.
However, the transition from milligram-scale synthesis in a discovery lab to kilogram-scale production for clinical trials and commercial manufacturing presents significant challenges. The efficiency, safety, and, most critically, the cost-effectiveness of introducing this valuable moiety become paramount. This guide provides an in-depth comparison of synthetic strategies for introducing the 1-methylcyclopropyl group, with a specific focus on evaluating the cost-effectiveness of using the specialized reagent, 1-Methylcyclopropyl 4-nitrophenyl carbonate, against a more traditional, multi-step approach.
The Central Question: A Pre-activated Reagent vs. a De Novo Synthesis
Process chemists are often faced with a classic "build or buy" dilemma. In this context, the choice is between using a high-cost, pre-activated, and potentially single-step reagent like this compound, versus a lower-cost, multi-step synthesis of a key intermediate like 1-methylcyclopropylamine from commodity starting materials. This decision is not merely about the price tag of the reagents; it encompasses process mass intensity (PMI), cycle time, waste disposal, and operator safety.
Below is a logical workflow illustrating the key decision points when selecting a large-scale synthesis strategy.
Caption: Competing synthetic pathways for N-(1-methylcyclopropyl) amide synthesis.
Route A: The Pre-activated Reagent Approach
This compound is an activated electrophile. The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with nucleophiles like amines or, in this hypothetical case, a carboxylate that can be converted to the target amide. This approach consolidates multiple chemical transformations into a single, streamlined operation.
Causality Behind the Method: The high reactivity is driven by the electron-withdrawing nature of the nitro group, which makes the carbonate carbonyl highly susceptible to nucleophilic attack. This avoids the need to first activate the carboxylic acid with a separate coupling agent.
Route B: The Intermediate Synthesis Approach
This route is a more traditional approach, mirroring established scalable syntheses of similar cyclopropylamines. [3][4][5]It involves converting the relatively inexpensive 1-methylcyclopropanecarboxylic acid into the key 1-methylcyclopropylamine intermediate. The Curtius rearrangement is a robust and well-understood transformation suitable for large-scale production. [3][4]Once the amine is formed, it can be coupled with the desired carboxylic acid using standard, cost-effective peptide coupling reagents.
Causality Behind the Method: This approach breaks the problem down into distinct, well-optimized stages. The Curtius rearrangement, involving the formation of an acyl azide which then rearranges to an isocyanate and is subsequently hydrolyzed, is a powerful method for converting carboxylic acids to amines with the loss of one carbon atom. While it involves hazardous intermediates (azides), these are typically generated and consumed in situ in modern industrial processes, mitigating the risk.
Quantitative Performance and Cost Comparison
The following table provides a semi-quantitative comparison of the two routes. Costs are estimated based on catalogue prices for research quantities and are intended for comparative purposes only; bulk pricing would significantly alter the absolute values but likely not the relative difference. [6][7]
| Parameter | Route A: this compound | Route B: De Novo Synthesis | Justification & Rationale |
|---|---|---|---|
| Starting Material Cost | Very High (~$400-500/g) [6][7] | Low (1-methylcyclopropanecarboxylic acid is readily available) | Route A's reagent is a specialty chemical with a complex synthesis. Route B's starting materials are closer to commodities. |
| Number of Steps | 1 (from carboxylic acid) | 3-4 (Acid -> Acyl Azide -> Isocyanate -> Amine -> Coupling) | Route A offers significant time savings and reduces operational complexity. |
| Estimated Overall Yield | ~70-85% | ~60-75% | Route A has fewer steps, leading to a potentially higher overall yield. Route B yields are based on literature for similar systems. [3][4] |
| Process Mass Intensity (PMI) | Moderate | High | Route B involves multiple steps, each requiring solvents for reaction and workup, significantly increasing the total mass of materials used per mass of product. |
| Key Byproduct | 4-Nitrophenol | Salts, coupling agent residues (e.g., DCU if DCC is used) | 4-Nitrophenol is a colored and potentially toxic byproduct that requires specific waste streams and may complicate purification. |
| Safety Hazards | Handling of 4-nitrophenyl compounds. [8][9][10] | In-situ generation of potentially explosive acyl azides; handling of coupling agents. | Both routes have manageable hazards, but Route B's are arguably more severe and require stringent engineering controls. |
| Scalability | Potentially high (simple process) | Proven (based on analogous syntheses) [3][5]| While Route B's chemistry is proven at scale, the operational complexity of a multi-step process can introduce unforeseen challenges. |
Experimental Protocols
These are representative protocols and must be optimized for specific substrates and scales.
Protocol for Route A: Direct N-(1-methylcyclopropyl) amide Synthesis
-
Reaction Setup: To a clean, dry, inerted reactor, charge the carboxylic acid (1.0 eq) and a suitable aprotic solvent (e.g., DMF or NMP, 5-10 volumes).
-
Base Addition: Add a non-nucleophilic base such as DBU or a hindered amine base (1.1 eq) and stir until a clear solution is obtained.
-
Reagent Addition: Add this compound (1.05 eq) portion-wise, maintaining the internal temperature below 25 °C.
-
Self-Validating Checkpoint: The reaction mixture will likely turn yellow due to the formation of the 4-nitrophenoxide anion, providing a clear visual indicator of reaction initiation.
-
-
Reaction Monitoring: Stir the reaction at ambient temperature for 4-12 hours. Monitor the consumption of the starting material by HPLC or TLC.
-
Workup & Isolation: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., EtOAc or MTBE). Wash the organic layer sequentially with aqueous base (to remove 4-nitrophenol), water, and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or chromatography.
Protocol for Route B: Synthesis via 1-Methylcyclopropylamine
This protocol is adapted from scalable syntheses of analogous compounds. [3][4][5] Step B1: Curtius Rearrangement
-
Acid Activation: In an appropriately sized reactor, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent like toluene or THF (5 volumes). Add diphenylphosphoryl azide (DPPA) (1.1 eq) followed by the slow addition of triethylamine (1.1 eq) while maintaining the temperature below 10 °C.
-
Isocyanate Formation: After stirring for 1-2 hours at ambient temperature, slowly heat the mixture to 80-90 °C.
-
Self-Validating Checkpoint: Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate. This off-gassing must be safely vented. The rate of heating should be controlled to manage the gas evolution.
-
-
Amine Formation: Once gas evolution ceases, cool the reaction. Add an aqueous acid (e.g., 3M HCl) and heat to reflux to hydrolyze the isocyanate to the primary amine hydrochloride salt.
-
Isolation: Cool the mixture, separate the aqueous layer, and wash the organic layer with water. The amine hydrochloride can often be isolated by crystallization or used as an aqueous solution in the next step after a base workup.
Step B2: Amide Coupling
-
Reaction Setup: To a reactor, charge the carboxylic acid partner (1.0 eq), a coupling agent like EDC (1.2 eq), an additive like HOBt (1.2 eq), and a suitable solvent (e.g., DCM or DMF).
-
Amine Addition: Add the 1-methylcyclopropylamine (or its salt, with an appropriate amount of base like DIPEA, 2.5 eq) to the activated acid solution.
-
Reaction & Workup: Stir at ambient temperature until the reaction is complete (monitor by HPLC). Perform a standard aqueous workup to remove water-soluble byproducts and isolate the crude target amide. Purify as needed.
Conclusion and Recommendations
The analysis reveals a clear trade-off between upfront reagent cost and downstream process complexity and cost.
This compound (Route A) is likely most cost-effective under the following circumstances:
-
High-Value API: When the final active pharmaceutical ingredient is exceptionally potent and valuable, the high cost of the reagent is a smaller fraction of the overall product value.
-
Speed and Throughput are Critical: For rapid production of material for early-phase clinical trials, the single-step nature of this route can save weeks of process development and synthesis time, which has immense economic value.
-
Limited Process Chemistry Resources: When facilities or personnel are constrained, a simpler, more robust single-step process is highly advantageous.
The De Novo Synthesis (Route B) is the superior choice when:
-
Large-Scale Commercial Production: For multi-ton production of a commercial drug, the high PMI and operational costs are offset by the massive savings on the starting material cost.
-
Cost of Goods Sold (COGS) is a Key Driver: When the final drug product has a competitive price point, minimizing the cost of every synthetic input is essential.
-
Established Manufacturing Infrastructure: For organizations with well-established, multi-purpose manufacturing plants capable of handling complex, multi-step syntheses and their associated waste streams.
Ultimately, the choice is not purely technical but strategic. A comprehensive techno-economic analysis, considering all factors from raw material sourcing to waste disposal and capital expenditure, is necessary for a final decision. [11][12]However, this guide provides the foundational scientific and logical framework to initiate that critical evaluation.
References
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Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
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The Strategic Incorporation of the 1-Methylcyclopropyl Moiety: A Comparative Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group has emerged as a particularly valuable entity. Its unique conformational rigidity, coupled with its electronic character, offers a powerful tool for optimizing lead compounds. This guide provides an in-depth technical comparison of 1-Methylcyclopropyl 4-nitrophenyl carbonate as a reagent for introducing the 1-methylcyclopropyl group in medicinal chemistry projects, supported by experimental insights and comparisons with alternative methodologies.
The Ascendancy of the Cyclopropyl Moiety in Drug Design
The cyclopropyl ring is the smallest carbocycle and possesses a unique set of properties that make it highly attractive for medicinal chemistry applications.[1] The inherent ring strain leads to C-C bonds with significant p-character, influencing the electronics of adjacent functionalities. Furthermore, the rigid nature of the ring can lock a molecule into a specific conformation, which can be crucial for enhancing binding affinity to a biological target. The introduction of a cyclopropyl group can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
The strategic incorporation of a methyl group on the cyclopropyl ring, as in the 1-methylcyclopropyl moiety, can further refine a compound's properties by introducing a lipophilic contact point and potentially influencing the vector of substituents.
This compound: A Versatile Reagent for Cyclopropylation
This compound is an activated carbonate reagent designed for the efficient introduction of the 1-methylcyclopropoxycarbonyl group, which can subsequently be converted to the desired 1-methylcyclopropyl moiety. The 4-nitrophenyl group serves as an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.[2][3] This reactivity makes it a valuable tool for the derivatization of amines, alcohols, and other nucleophiles within a drug scaffold.
Mechanism of Action
The utility of this compound lies in its ability to act as an electrophilic source of the 1-methylcyclopropoxycarbonyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically an amine or alcohol on the substrate molecule, attacks the carbonyl carbon of the carbonate. This is followed by the departure of the resonance-stabilized 4-nitrophenoxide anion, leading to the formation of a carbamate or carbonate linkage, respectively.
Reagent [label="1-Methylcyclopropyl\n4-nitrophenyl carbonate"]; Nucleophile [label="R-NH2 / R-OH\n(Substrate)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Carbamate / Carbonate\nProduct"]; LeavingGroup [label="4-Nitrophenoxide", shape=ellipse, fillcolor="#EA4335"];
Reagent -> Intermediate [label="Nucleophilic Attack"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Elimination"]; Intermediate -> LeavingGroup; }
Caption: Generalized reaction mechanism of this compound with a nucleophile.Case Study: Development of Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
While specific, detailed case studies exclusively featuring this compound are not extensively documented in publicly available literature, we can extrapolate its application based on the known importance of the cyclopropyl moiety in the development of CRF1 receptor antagonists for the treatment of anxiety and depression.[4][5][6] The cyclopropyl group has been incorporated into various CRF1 antagonist scaffolds to enhance potency and improve pharmacokinetic profiles.
Let's consider a hypothetical medicinal chemistry campaign aimed at optimizing a lead series of pyrazinone-based CRF1 antagonists.
Experimental Objective
To investigate the impact of incorporating a 1-methylcyclopropyl group at a specific position on the pyrazinone scaffold to probe a hydrophobic pocket in the CRF1 receptor binding site and to improve metabolic stability.
Synthetic Approach using this compound
Step 1: Synthesis of an Amine-Functionalized Pyrazinone Intermediate
A pyrazinone core with a primary or secondary amine handle would be synthesized according to established literature procedures.
Step 2: Acylation with this compound
-
Protocol:
-
Dissolve the amine-functionalized pyrazinone intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methylcyclopropoxycarbonyl-functionalized pyrazinone.
-
Start [label="Amine-Functionalized\nPyrazinone"]; Reagent [label="1-Methylcyclopropyl\n4-nitrophenyl carbonate"]; Reaction [label="Acylation Reaction\n(DCM, TEA)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="1-Methylcyclopropoxycarbonyl\n-functionalized Pyrazinone", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the synthesis of a 1-methylcyclopropoxycarbonyl-functionalized pyrazinone.Subsequent Transformation
The resulting carbamate could then be subjected to further chemical manipulations, such as reduction, to yield the final N-(1-methylcyclopropyl) derivative.
Comparison with Alternative Reagents and Methodologies
The choice of reagent for introducing a cyclopropyl group is a critical decision in a synthetic campaign. Below is a comparison of this compound with other common alternatives.
| Reagent/Methodology | Advantages | Disadvantages |
| This compound | - Bench-stable solid- Good reactivity with a range of nucleophiles- The 4-nitrophenol byproduct can be easily monitored by UV-Vis spectroscopy[2][3] | - Indirect route to the final cyclopropyl-amine/ether- Requires a subsequent de-carbonylation/reduction step |
| 1-Methylcyclopropylamine | - Direct introduction of the 1-methylcyclopropylamino moiety | - Can be a volatile liquid- May require harsh coupling conditions (e.g., reductive amination) |
| 1-Methylcyclopropanecarbonyl chloride | - Highly reactive acylating agent | - Moisture sensitive- Can be corrosive and generate HCl as a byproduct |
| Simmons-Smith Cyclopropanation | - Direct cyclopropanation of an alkene precursor | - Requires handling of diiodomethane and a zinc-copper couple- May not be suitable for complex molecules with sensitive functional groups |
| Transition-Metal Catalyzed Cyclopropanation | - High efficiency and stereocontrol | - Requires specialized catalysts (e.g., rhodium or copper complexes)- Diazo compounds used as carbene precursors can be explosive |
Conclusion
This compound represents a valuable and practical reagent for the incorporation of the 1-methylcyclopropoxycarbonyl group into drug candidates. Its stability, predictable reactivity, and the ease of monitoring the reaction make it an attractive choice in many medicinal chemistry settings. While it provides an indirect route to the final 1-methylcyclopropyl-substituted molecule, the subsequent chemical transformations are often straightforward. The choice between this reagent and other alternatives will ultimately depend on the specific substrate, the desired final product, and the overall synthetic strategy of the project. As the demand for novel therapeutics with optimized properties continues to grow, reagents like this compound will remain essential tools in the medicinal chemist's arsenal.
References
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- Grigoriadis, D. E., et al. (2004). Progress in corticotropin-releasing factor-1 antagonist development. Current medicinal chemistry. Central nervous system agents, 4(2), 99-114.
- McCarthy, J. R., et al. (2012). Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534. Neuropharmacology, 63(7), 1233–1243.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Pluta, R., et al. (2020). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of organic chemistry, 85(15), 9645–9655.
- Nemr, M. T. M., et al. (2025).
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 2(2), 100400.
- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
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University of Florida. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]
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evaluating the stability of the resulting carbamate bond under various conditions
A Senior Application Scientist's Guide to Evaluating Carbamate Bond Stability
Introduction: The Critical Role of Carbamate Stability in Drug Development
The carbamate functional group, a unique hybrid of an amide and an ester, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in approved therapeutics stems from its remarkable versatility. Carbamates serve as key pharmacophoric elements that interact with biological targets, act as stable peptide bond surrogates to improve metabolic resistance, and function as bioreversible linkers in prodrug design.[1][2][3] The success of a carbamate-containing drug, particularly as a prodrug, is fundamentally dictated by the stability of the carbamate bond itself. Its rate of hydrolysis is a critical parameter that governs the release of the active pharmaceutical ingredient (API), influencing the drug's duration of action, efficacy, and safety profile.[1]
For drug development professionals, a thorough understanding and rigorous evaluation of carbamate bond stability are not merely academic exercises; they are prerequisites for successful clinical translation. An overly stable carbamate in a prodrug may fail to release the active drug at a therapeutic rate, rendering it ineffective. Conversely, a carbamate that hydrolyzes too rapidly can lead to premature drug release, potential toxicity, and a short duration of action.[3][4]
This guide provides a comprehensive framework for evaluating the stability of carbamate bonds under various physiologically relevant conditions. We will delve into the mechanistic principles governing carbamate hydrolysis, present detailed, field-proven experimental protocols, and offer a comparative analysis of data for well-established carbamate drugs. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret carbamate stability studies with scientific integrity.
Chapter 1: The Chemistry of Carbamate Bond Stability
The inherent stability of a carbamate bond is not a fixed property but is dynamically influenced by a confluence of electronic, steric, and environmental factors. Understanding these factors is paramount to designing molecules with a desired stability profile and to selecting the appropriate conditions for evaluation.
Key Factors Influencing Carbamate Stability:
-
Substitution: The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate moiety profoundly impacts its stability.
-
N-Substitution: Generally, carbamates derived from primary amines (monosubstituted) are significantly less stable than those from secondary amines (disubstituted).[5] For example, N,N-disubstituted carbamates are often stable in both buffer and plasma solutions, whereas their monosubstituted counterparts can have hydrolysis half-lives of mere minutes at physiological pH and temperature.[5]
-
O-Substitution: Aryl carbamates (where the oxygen is part of a phenol) tend to be more labile than alkyl carbamates (where the oxygen is part of an alcohol). This is due to the electron-withdrawing nature of the aryl ring, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
-
pH-Dependent Hydrolysis: Carbamate hydrolysis can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: This is the major pathway under physiological conditions (pH 7.4).[3] It typically proceeds through a BAC2 mechanism involving nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism can be more complex. While many carbamates exhibit high stability at a low pH (e.g., pH 1.2), acid-catalyzed pathways can lead to degradation.[4]
-
-
Enzymatic Cleavage: In a biological system, the primary route of carbamate cleavage is often enzymatic. Carboxylesterases (CES) and butyrylcholinesterase (BChE) are key enzymes responsible for hydrolyzing carbamate bonds.[3][6][7] The susceptibility of a carbamate to these enzymes is highly structure-dependent. This enzymatic liability is a critical design feature for many prodrugs, such as Bambuterol, which is converted to its active form, terbutaline, by BChE.[6][8]
-
Temperature: As with most chemical reactions, the rate of carbamate hydrolysis increases with temperature.[9][10] Therefore, precise temperature control is essential for reproducible stability studies. International Council for Harmonisation (ICH) guidelines recommend specific temperatures for accelerated and long-term stability testing.[9]
Chapter 2: Experimental Design for Stability Assessment
A robust stability study requires a well-designed experiment that considers the analytical methodology, the test conditions, and appropriate controls. The goal is to generate reliable, reproducible data that can accurately predict the in vivo behavior of the carbamate-containing molecule.
2.1 Choosing the Right Analytical Technique
The cornerstone of any stability study is a validated, stability-indicating analytical method that can separate and quantify the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the workhorse for stability testing.[11] Its versatility, robustness, and high resolving power make it ideal for monitoring the disappearance of the parent carbamate and the appearance of its hydrolysis products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, LC coupled with tandem mass spectrometry is the method of choice.[11][12] LC-MS/MS is indispensable for identifying unknown degradants and for quantifying low-level analytes in complex biological matrices like plasma.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a high-throughput technique, NMR can be a powerful tool for mechanistic studies and for identifying the precise structure of degradation products.[10] It is particularly useful for studying carbamate stability in simple buffer systems.[15]
2.2 Designing the Study: Causality Behind the Choices
Why choose specific pH values or matrices? The rationale is to mimic the physiological journey of an orally administered drug.
-
Simulated Gastric Fluid (pH 1.2-2.0): This condition assesses the carbamate's resilience to the harsh, acidic environment of the stomach. Significant degradation here could preclude oral administration. Many carbamates, however, are highly stable under these conditions.[4]
-
Simulated Intestinal Fluid (pH 6.8-7.4): This evaluates stability in the primary region of drug absorption. Both chemical (base-catalyzed) and enzymatic hydrolysis are relevant here.
-
Physiological Buffer (pH 7.4): This is the standard for assessing chemical stability in systemic circulation. It isolates the effect of pH-dependent hydrolysis from enzymatic cleavage.
-
Plasma/Serum Stability: This is the most physiologically relevant in vitro assay. Incubating the compound in plasma from different species (e.g., human, rat, mouse) reveals its susceptibility to enzymatic degradation by esterases and other plasma proteins.[5] This data is crucial for predicting in vivo half-life and for understanding potential inter-species differences in metabolism.
Chapter 3: Core Protocols for Stability Profiling
The following protocols are designed to be self-validating systems. Each includes steps for creating standards, running controls, and defining acceptance criteria to ensure the integrity of the generated data.
Workflow for Carbamate Stability Assessment
Caption: General workflow for an in vitro carbamate stability study.
Protocol 3.1: pH-Dependent Hydrolysis Study
-
Preparation:
-
Prepare buffer solutions at desired pH values (e.g., 1.2, 4.5, 7.4) and bring to 37°C.
-
Prepare a 10 mM stock solution of the test carbamate in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
-
Reaction Initiation:
-
Spike the stock solution into the pre-warmed buffer to a final concentration of 1-10 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility issues. Vortex briefly.
-
-
Time-Course Sampling:
-
Immediately take a T=0 sample by transferring an aliquot (e.g., 50 µL) into a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard).
-
Incubate the reaction mixture at 37°C.
-
Take subsequent samples at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to precipitate proteins/salts.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent carbamate remaining at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the analyte to the peak area of the internal standard.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.
-
Protocol 3.2: Plasma/Serum Stability Assay
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat) on ice and centrifuge to remove any cryoprecipitates. Pre-warm the plasma to 37°C in a shaking water bath for at least 15 minutes.
-
Prepare a 10 mM stock solution of the test carbamate.
-
-
Reaction Initiation:
-
Spike the stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Vortex briefly.
-
-
Time-Course Sampling & Quenching:
-
Follow the sampling and quenching procedure described in Protocol 3.1. The use of a protein precipitation solvent like acetonitrile is critical here.
-
-
Sample Processing & Analysis:
-
Follow the sample processing and analysis steps from Protocol 3.1. A robust LC-MS/MS method is essential to overcome matrix effects from the plasma.
-
-
Controls (Trustworthiness):
-
Heat-Inactivated Plasma: Run a parallel experiment using plasma that has been heated (e.g., at 56°C for 30 min) to denature enzymes. This control helps to distinguish between chemical and enzymatic degradation.
-
Reference Compound: Include a carbamate with known stability (e.g., Rivastigmine) as a positive control to validate the assay performance.
-
Chapter 4: Comparative Analysis & Data Interpretation
The ultimate goal of stability testing is to classify and compare compounds to make informed decisions in the drug discovery process. Presenting data in a clear, comparative format is essential.
Mechanisms of Carbamate Hydrolysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sintef.no [sintef.no]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. food.actapol.net [food.actapol.net]
- 13. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Rates of Primary vs. Secondary Amines with 1-Methylcyclopropyl 4-nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reaction kinetics between primary and secondary amines with 1-Methylcyclopropyl 4-nitrophenyl carbonate. As a versatile reagent in bioconjugation and medicinal chemistry, understanding its reactivity profile is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This document moves beyond simple protocols to explain the underlying mechanistic principles that govern the observed rate differences, supported by relevant experimental data and methodologies.
Introduction: The Role of Activated Carbonates in Amine Acylation
This compound is an activated ester designed for the efficient acylation of nucleophiles, most notably amines, to form stable carbamate linkages. The incorporation of the 1-methylcyclopropyl moiety is of significant interest in drug discovery, as cyclopropyl groups can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule[1]. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction under mild conditions. A common question facing chemists is the choice between primary and secondary amine nucleophiles and how this choice impacts reaction efficiency. This guide will demonstrate that while both amine classes react readily, secondary amines often exhibit superior reaction rates.
Mechanistic Framework: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically monitored by the release of the 4-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance in the visible region of the UV-Vis spectrum[2][3]. The generally accepted mechanism is a two-step, stepwise process involving a zwitterionic tetrahedral intermediate (T±).
The key steps are:
-
Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of the tetrahedral intermediate (T±). This is the initial rate-determining step (k1).
-
Intermediate Breakdown: The tetrahedral intermediate collapses, expelling the 4-nitrophenoxide leaving group to form the final carbamate product. This breakdown can be the rate-determining step depending on the amine's basicity[4][5].
Caption: General mechanism for the aminolysis of a 4-nitrophenyl carbonate.
Comparative Kinetics: Primary vs. Secondary Amines
Contrary to what might be expected from simple steric considerations, secondary amines are often more reactive nucleophiles than primary amines of similar basicity (isobasic) towards 4-nitrophenyl carbonates. This is attributed to the interplay of electronic effects and steric hindrance.
Key Factors Influencing Reactivity:
-
Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom.
-
Steric Hindrance: The two alkyl groups on a secondary amine create more steric bulk around the nitrogen atom compared to the single alkyl group on a primary amine. This can hinder the approach to the electrophilic carbonyl carbon[6][7].
For the reaction with 4-nitrophenyl carbonates, the enhanced nucleophilicity of secondary amines is the dominant factor, leading to a faster rate of reaction.
Supporting Experimental Data
A kinetic study by Um et al. on the reaction of 4-nitrophenyl phenyl carbonate (a close analog to our topic compound) with a series of isobasic primary and secondary amines provides direct evidence for this trend[8]. The second-order rate constants (kN) were consistently larger for secondary amines.
| Amine (Class) | pKa | kN (M-1s-1) |
| Glycine Ethyl Ester (Primary) | 7.80 | 0.435 |
| Sarcosine Ethyl Ester (Secondary) | 7.75 | 1.16 |
| β-Alanine Ethyl Ester (Primary) | 9.10 | 12.1 |
| Piperidine-4-carboxylate (Secondary) | 9.12 | 68.6 |
Data adapted from Um, I.-H., et al. (2008). The study was conducted in 80 mol % H₂O/20 mol % DMSO at 25.0 °C.[8]
As the data illustrates, when comparing amines of very similar basicity (pKa), the secondary amine exhibits a significantly higher reaction rate constant. Dissection of these rate constants revealed that the rate of the initial nucleophilic attack (k1) is larger for secondary amines than for their isobasic primary amine counterparts, while the ratio of the subsequent steps (k2/k-1) remains nearly identical[8]. This pinpoints the enhanced nucleophilicity of the secondary amine as the primary driver for the accelerated reaction.
Experimental Protocols
A. Representative Synthesis of this compound
This protocol is based on general procedures for the synthesis of activated carbonates.
Materials:
-
1-Methylcyclopropanol
-
4-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylcyclopropanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.
-
Add the 4-nitrophenyl chloroformate solution dropwise to the cooled alcohol/pyridine mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
B. Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This protocol allows for the direct comparison of reaction rates by monitoring the formation of the 4-nitrophenoxide anion (λmax ≈ 400 nm).
Caption: Workflow for comparative kinetic analysis.
Materials & Equipment:
-
This compound
-
Primary amine of interest (e.g., n-propylamine)
-
Secondary amine of interest (e.g., diethylamine)
-
Acetonitrile (ACN), HPLC grade
-
Buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 8.0)
-
UV-Vis Spectrophotometer with temperature control and stirring capabilities
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare 10 mM stock solutions of the primary and secondary amines in the chosen buffer. Ensure the buffer has sufficient capacity to maintain a constant pH throughout the reaction.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at the λmax of 4-nitrophenoxide (typically ~400 nm).
-
Set the temperature of the cuvette holder to 25.0 °C.
-
-
Kinetic Run (Primary Amine):
-
Pipette 2.0 mL of the primary amine stock solution into a quartz cuvette and place it in the spectrophotometer. Allow it to equilibrate for 5 minutes.
-
Blank the spectrophotometer with this solution.
-
To initiate the reaction, rapidly inject 20 µL of the this compound stock solution into the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at 400 nm every 5 seconds for at least 5 minutes, or until the reaction plateaus.
-
-
Kinetic Run (Secondary Amine):
-
Rinse the cuvette thoroughly.
-
Repeat step 3 using the secondary amine stock solution.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for both reactions.
-
Determine the initial reaction rate (v₀) for each amine from the slope of the initial linear portion of the curve.
-
Compare the initial rates. A steeper slope indicates a faster reaction rate. For a more quantitative comparison, pseudo-first-order or second-order rate constants can be calculated if the experiment is repeated with varying amine concentrations.
-
Conclusion
For the acylation of amines using this compound, secondary amines generally exhibit a higher reaction rate than primary amines of comparable basicity. This is primarily due to the increased nucleophilicity of secondary amines, which outweighs their greater steric hindrance in this specific reaction class. Researchers can leverage this understanding to select the appropriate amine nucleophile and optimize reaction conditions to achieve efficient carbamate formation in their synthetic endeavors. The provided protocols offer a starting point for both the synthesis of the reagent and the quantitative assessment of its reactivity.
References
-
Um, I.-H., Yoon, S., Park, H.-R., & Han, H.-J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1625. [Link]
-
Pérez-Sena, T., et al. (2020). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Chemical Engineering Science, 228, 115954. [Link]
-
Tu, W.-C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Castro, E. A., et al. (2001). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 66(18), 6134-6139. [Link]
-
Um, I.-H., et al. (2008). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. The Royal Society of Chemistry. Retrieved from [Link]
-
Um, I.-H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]
-
ResearchGate. (n.d.). Monitoring the progress of reaction using UV-Vis spectroscopy. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methylcyclopropyl 4-nitrophenyl carbonate (CAS No. 1046817-22-4), a compound utilized in drug design and organic synthesis.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to empower researchers with the knowledge to handle this and similar reactive compounds safely.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid reagent that must be handled as hazardous waste. Its chemical structure, featuring a reactive carbonate ester, a strained cyclopropyl ring, and a nitroaromatic group, dictates its hazard profile.
Key Hazards:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed (H302).[2]
-
Skin Irritation: It is known to cause skin irritation (H315).[2]
-
Serious Eye Irritation: Direct contact can cause serious eye irritation (H319).[2]
The primary risks stem from the 4-nitrophenyl group, a known chromophoric leaving group that forms 4-nitrophenol upon hydrolysis.[3][4] 4-nitrophenol and related nitroaromatic compounds are themselves hazardous, potentially causing irritation and systemic effects.[5] Therefore, all waste streams, including the compound itself, reaction byproducts, and contaminated materials, must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—all personnel must wear appropriate PPE.[6] The goal is to create a complete barrier against accidental exposure through inhalation, ingestion, or skin/eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to NIOSH or EN166 standards.[7][8] | Prevents eye contact with solid particulates or splashes, mitigating the risk of serious eye irritation.[2] |
| Hand Protection | Chemical-resistant, impervious gloves, such as nitrile rubber (minimum thickness 0.11 mm), inspected before use.[7] | Protects against skin contact and irritation.[2] Contaminated gloves must be disposed of as hazardous waste.[9] |
| Body Protection | A fully-buttoned laboratory coat.[7] | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[7][10] | Minimizes inhalation, which is a potential route of exposure, especially when handling the powder outside of a fume hood.[5] |
Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.[8] All cleanup materials must be disposed of as hazardous waste.
For Small Spills (Solid):
-
Restrict Access: Cordon off the area to prevent cross-contamination.
-
Don PPE: Ensure appropriate PPE is worn before initiating cleanup.
-
Avoid Dust Generation: Use dry cleanup procedures.[10] Do NOT use compressed air.[7] Gently sweep or shovel the material. A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate.
-
Collect Waste: Place the spilled material and all contaminated cleaning supplies (e.g., paper towels, pads) into a clean, dry, and sealable container labeled for hazardous waste.[8][10]
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., soap and water, followed by alcohol) and dispose of the cleaning materials as hazardous waste.[8]
For Large Spills:
-
Evacuate: Immediately evacuate personnel from the affected area and move upwind.[10]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire department.[10]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[8]
-
Containment: Prevent the spill from entering drains or waterways.[10] Professional responders will then proceed with containment and cleanup.
Step-by-Step Disposal Workflow
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[7] The compound must be managed as a dedicated hazardous waste stream from generation to final disposal.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Segregation and Collection:
-
Solid Waste: Carefully collect all solid waste, including unused reagent, residual powder, and contaminated disposables like weighing papers, gloves, and pipette tips.[7] Place them directly into a designated hazardous waste container.
-
Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste, as they retain residue.[6] Do not rinse them into the sink. Dispose of them as unused product.[7]
-
Solutions: If the compound is in solution, it must be collected as liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Waste disposal must be handled by a licensed and certified hazardous waste management company.[6][7]
-
The standard and recommended method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[6]
-
Causality: Incineration ensures the complete thermal decomposition of the organic structure.[11][12] The presence of nitrogen in the 4-nitrophenyl group will generate nitrogen oxides (NOx) during combustion.[13] A scrubber is essential to neutralize these and other acidic gases, preventing their release into the atmosphere.[6][11]
-
Regulatory Compliance
All laboratory operations, including waste disposal, are governed by federal and local regulations. Key governing bodies in the United States include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[14][15] Your laboratory's CHP should detail specific procedures for waste disposal.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] this compound waste must be managed according to RCRA guidelines for hazardous chemical waste.
By adhering to the detailed procedures in this guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Benchchem. (n.d.). Proper Disposal of Bis(4-nitrophenyl) carbonate: A Guide for Laboratory Professionals.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Benchchem. (n.d.). Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals.
- Apollo Scientific. (2022, September 16). Bis(4-nitrophenyl) carbonate Safety Data Sheet.
- ChemicalBook. (2023, July 26). BIS(4-NITROPHENYL) CARBONATE Safety Data Sheet.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet.
- Arctom Scientific. (n.d.). (1-methylcyclopropyl) (4-nitrophenyl) carbonate - 95%.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Thermo Fisher Scientific. (2021, December 24). Bis(4-nitrophenyl) carbonate Safety Data Sheet.
- Chemenu. (n.d.). cas 1046817-22-4 | 1-methylcyclopropyl (4-nitrophenyl) carbonate.
- Thermo Fisher Scientific. (2021, December 24). Bis(p-nitrophenyl) carbonate Safety Data Sheet.
- Sigma-Aldrich. (2023, November 6). 4-Nitrophenol Safety Data Sheet.
- Morehead State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Amadis Chemical. (n.d.). This compound.
- BLD Pharm. (n.d.). 1046817-22-4 | 1-Methylcyclopropyl (4-nitrophenyl) carbonate.
- Aromsyn Co., Ltd. (n.d.). 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate.
- U.S. Environmental Protection Agency. (n.d.). ChemView.
- Gold Standard. (2023, May 28). Methodology - Carbon Mineralisation using Reactive Mineral Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Gunning, P. J., et al. (2010). Accelerated carbonation treatment of industrial wastes. Waste Management, 30(6), 1081-1090.
- Save My Exams. (2024). Thermal Decomposition of Metal Carbonates.
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link].
- Quora. (2021). How to decompose a metal carbonate.
- Royal Society of Chemistry. (n.d.). Thermal decomposition of metal carbonates.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
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Personal protective equipment for handling 1-Methylcyclopropyl 4-nitrophenyl carbonate
A Researcher's Guide to Safely Handling 1-Methylcyclopropyl 4-nitrophenyl Carbonate
As a Senior Application Scientist, it is imperative to approach novel reagents with a blend of scientific curiosity and rigorous safety protocols. This guide provides essential, field-tested insights for the safe handling of this compound, a reactive compound often employed in bioconjugation and other advanced chemical syntheses. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to not only execute their experiments effectively but to do so with the utmost confidence in their safety measures.
Understanding the Hazard Profile
This compound is an activated carbonate. The reactivity that makes it a valuable tool in chemical synthesis also necessitates a thorough understanding of its potential hazards. The primary hazards associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
Given the lack of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we will also draw upon the safety profiles of structurally similar activated carbonates, such as bis(4-nitrophenyl) carbonate, to establish a robust safety protocol.[2][3][4] This approach ensures a conservative and comprehensive safety margin.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and inferred hazards.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][4][5] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5] Use proper glove removal technique to avoid skin contact. | Prevents skin irritation and potential absorption.[1] |
| Skin and Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. For larger scale operations, consider a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. For large-scale use or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is necessary. | Minimizes the risk of inhaling fine particles of the compound, which could be harmful. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to use.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][6] Keep the container tightly sealed to prevent moisture contamination, as the compound is moisture-sensitive.[2][3] A recommended storage condition is in a dark place under an inert atmosphere at 2-8°C.[6]
Preparation and Use:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, do so in a manner that minimizes dust generation. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
-
Reaction: During the reaction, maintain the setup within the fume hood and monitor for any signs of unexpected reactivity.
Spill Management:
-
Small Spills:
-
For dry spills, avoid generating dust.[2] Gently sweep up the material and place it in a labeled, sealed container for disposal.
-
For spills of solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[7]
-
The following diagram illustrates the key decision points and actions in the handling workflow:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
